Product packaging for 3-Butenylamine hydrochloride(Cat. No.:CAS No. 17875-18-2)

3-Butenylamine hydrochloride

Cat. No.: B123349
CAS No.: 17875-18-2
M. Wt: 107.58 g/mol
InChI Key: MKEXLMVYRUNCQJ-UHFFFAOYSA-N
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Description

3-butenylamine hydrochloride is a valuable allylic amine synthon in organic and medicinal chemistry research, particularly in the enantioselective construction of nitrogen-containing heterocycles. Its terminal alkene and primary amine functionalities make it a versatile precursor for key catalytic transformations. Researchers utilize this compound in palladium-catalyzed allylic substitution reactions to install chiral amine centers with high enantioselectivity, a critical step in the synthesis of biologically active piperidine and pyrrolidine alkaloids . The molecule also serves as a fundamental building block in transition metal-catalyzed reactions , including ruthenium-catalyzed olefin metathesis, to functionalize enzyme-derived chiral fragments and access complex molecular architectures . Beyond synthetic methodology, this compound is employed in materials science, where it is used in the preparation and self-assembly of advanced luminescent complex nanogels with rare-earth nanocrystals for potential optical applications . Furthermore, 3-butenylamine (3But-NH2) is identified as a natural glucosinolate-derived metabolite in Brassica oleracea vegetables, positioning it as a compound of interest in phytochemical and food chemistry research . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClN B123349 3-Butenylamine hydrochloride CAS No. 17875-18-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEXLMVYRUNCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494277
Record name But-3-en-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-18-2
Record name But-3-en-1-amine--hydrogen chloride (1/1)
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Record name 1-Amino-3-butene hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Butenylamine Hydrochloride (CAS: 17875-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride, with the CAS number 17875-18-2, is a primary amine hydrochloride salt that serves as a versatile building block in organic synthesis. Its structure incorporates a terminal alkene and a primary amine, making it a valuable reagent for introducing a C4-alkenylamino moiety into molecules. This bifunctionality allows for its participation in a wide range of chemical transformations, including nucleophilic substitutions, additions to double bonds, and coupling reactions.[1][2] Its utility is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a white to pale yellow solid that is soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 17875-18-2[3]
Molecular Formula C₄H₁₀ClN[3][4][5]
Molecular Weight 107.58 g/mol [3][4]
Appearance White to light yellow solid/powder/crystal[1][6]
Melting Point 176-180 °C (lit.)
Boiling Point 82.5 °C at 760 mmHg (for free amine)
Solubility Soluble in water[1]
InChI InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H[3]
InChIKey MKEXLMVYRUNCQJ-UHFFFAOYSA-N[3]
SMILES C=CCCN.Cl[5]

Spectroscopic Profile (Expected)

3.1. ¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

  • Vinyl protons: A complex multiplet between 5.7-5.9 ppm (for the -CH=) and two multiplets around 5.0-5.2 ppm (for the =CH₂).

  • Methylene protons adjacent to the amine: A triplet around 3.0 ppm.

  • Methylene protons adjacent to the double bond: A multiplet around 2.3-2.5 ppm.

  • Amine protons: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four distinct signals:

  • Vinyl carbons: A signal around 135 ppm for the -CH= and another around 117 ppm for the =CH₂.

  • Methylene carbon adjacent to the amine: A signal around 40 ppm.

  • Methylene carbon adjacent to the vinyl group: A signal around 33 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3000-3200 cm⁻¹ due to the ammonium (B1175870) salt.

  • C-H stretching (alkene): A sharp peak just above 3000 cm⁻¹.

  • C=C stretching: A peak around 1640 cm⁻¹.

  • N-H bending: A peak around 1500-1600 cm⁻¹.

3.4. Mass Spectrometry

In a mass spectrum, the parent ion of the free amine (C₄H₉N) would be observed at a mass-to-charge ratio (m/z) of 71.12.

Synthesis and Experimental Protocols

4.1. Synthesis of 3-Butenylamine (Precursor to the Hydrochloride Salt)

A convenient two-step synthesis of the free amine, 3-butenylamine, has been reported, which avoids the use of hazardous reagents. This method utilizes a Gabriel-Mitsunobu reaction followed by hydrazinolysis.

G cluster_step1 Step 1: Gabriel-Mitsunobu Reaction cluster_step2 Step 2: Hydrazinolysis 3-Butenol 3-Butenol Phthalimide_Product N-(But-3-en-1-yl)phthalimide 3-Butenol->Phthalimide_Product Phthalimide Phthalimide Phthalimide->Phthalimide_Product DEAD_PPh3 DEAD, PPh₃ DEAD_PPh3->Phthalimide_Product Hydrazine Hydrazine Hydrate 3-Butenylamine 3-Butenylamine Phthalimide_Product->3-Butenylamine Hydrazine->3-Butenylamine G Reactants 3-Butenylamine HCl + 2,3-Dichloro-1,4-naphthoquinone Product 2-(3-Butenylamino)-3-chloronaphthalene-1,4-dione Reactants->Product Nucleophilic Substitution Base Sodium Bicarbonate Base->Product Base G BuildingBlock 3-Butenylamine HCl Synthesis Organic Synthesis BuildingBlock->Synthesis Intermediates Pharmaceutical Intermediates Synthesis->Intermediates APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs

References

molecular weight of 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butenylamine hydrochloride is a primary amine salt with diverse applications in organic synthesis and biomedical research. As a bifunctional molecule, it possesses a terminal amine group and a vinyl group, making it a valuable building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles and functionalized polymers. Its utility extends to the development of diagnostic tools, where it has been employed to modify surfaces in immunoassays to enhance detection sensitivity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications.

Physicochemical Properties

This compound is a colorless to pale yellow solid that is soluble in water.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Weight 107.58 g/mol [2][3][4][5]
Molecular Formula C₄H₁₀ClN[2][3]
CAS Number 17875-18-2[2][4][5]
Melting Point 176-180 °C (lit.)[2][5]
Boiling Point 82.5 °C at 760 mmHg[2]
Topological Polar Surface Area 26.02 Ų[6]
Purity ≥97%[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-stage process: the synthesis of the free base, 3-Butenylamine, followed by its conversion to the hydrochloride salt. A reliable method for the synthesis of the free amine is based on the Mitsunobu reaction followed by hydrazinolysis of the resulting phthalimide (B116566).

Experimental Protocol: Synthesis of 3-Butenylamine

This protocol is adapted from a known convenient synthesis method.[7]

Step 1: Synthesis of N-(3-Butenyl)phthalimide

  • To a solution of 3-buten-1-ol (B139374) (2.00 g, 27.7 mmol), phthalimide (4.08 g, 27.7 mmol), and triphenylphosphine (B44618) (7.27 g, 27.7 mmol) in 65 mL of tetrahydrofuran (B95107) (THF), add a solution of diethyl azodicarboxylate (DEAD) (4.82 g, 27.7 mmol) in 10 mL of THF dropwise over 15 minutes. Maintain the reaction temperature at 20–25 °C using an ice bath.

  • Stir the resulting solution at room temperature for 40 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography using an ether-hexane (1:4) solvent system to yield N-(3-Butenyl)phthalimide as colorless needles.

Step 2: Synthesis of 3-Butenylamine (Hydrazinolysis)

  • Dissolve the N-(3-Butenyl)phthalimide (2.00 g, 9.94 mmol) in 10 mL of 95% ethanol.

  • Treat the solution with 85% hydrazine (B178648) hydrate (B1144303) (0.78 g, 16 mmol) and stir overnight at room temperature.

  • To the resulting suspension, add 10 mL of 10% aqueous HCl.

  • Filter the precipitated phthalhydrazide (B32825) and wash it with water.

  • Make the combined filtrate and washings basic with 50% aqueous NaOH and extract with diethyl ether (3 x 25 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and distill to yield pure 3-butenylamine.

Experimental Protocol: Conversion to this compound

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

  • Dissolve the purified 3-butenylamine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or as gaseous HCl) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications

This compound serves as a versatile chemical intermediate and research tool.

  • Organic Synthesis: It is used as a precursor for synthesizing various organic compounds. For instance, it reacts with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate to produce 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione, a compound used in the synthesis of nitrogen-containing quinone-fused heterocycles.[5]

  • Biochemical Reagent: In life sciences, it is utilized as a biochemical reagent and organic compound for various research purposes.[2]

  • Diagnostics: The hydrochloride salt has been employed to improve the detection of neurodegenerative diseases, such as Creutzfeldt-Jakob disease, in ELISA titrations.[5] Its primary amine group allows it to be covalently attached to surfaces, creating a specific chemical environment that can reduce the non-specific binding of proteins and other molecules, thereby enhancing the sensitivity of the assay.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the two-stage synthesis process, starting from commercially available reagents.

G cluster_0 Stage 1: Synthesis of N-(3-Butenyl)phthalimide cluster_1 Stage 2: Hydrazinolysis and Salt Formation reagent1 3-Buten-1-ol reaction1 Mitsunobu Reaction (THF, 20-25°C, 40h) reagent1->reaction1 reagent2 Phthalimide reagent2->reaction1 reagent3 Triphenylphosphine + DEAD reagent3->reaction1 purification1 Flash Chromatography (Ether/Hexane) reaction1->purification1 intermediate N-(3-Butenyl)phthalimide reaction2 Hydrazinolysis (Room Temp, Overnight) intermediate->reaction2 purification1->intermediate reagent4 Hydrazine Hydrate (95% EtOH) reagent4->reaction2 free_amine 3-Butenylamine (Free Base) reaction2->free_amine reaction3 Acid-Base Reaction (e.g., Diethyl Ether) free_amine->reaction3 reagent5 Hydrochloric Acid (HCl) reagent5->reaction3 final_product This compound reaction3->final_product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[5] It should be stored in a dry, dark place, sealed from moisture, at room temperature.[8]

References

3-Butenylamine hydrochloride structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile biochemical reagent used in organic synthesis. It serves as a crucial intermediate in the preparation of various compounds, including pharmaceuticals and agrochemicals.[1] This guide details its chemical structure, physicochemical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is the hydrochloride salt form of 3-Butenylamine. The presence of the amine functional group and a terminal double bond in its four-carbon chain makes it a reactive building block in synthetic chemistry.[1]

  • IUPAC Name: but-3-en-1-amine;hydrochloride[2]

  • Linear Formula: CH₂=CHCH₂CH₂NH₂ · HCl

  • CAS Number: 17875-18-2[2][3]

  • Synonyms: 4-Aminobut-1-ene hydrochloride, But-3-en-1-aminium chloride[1]

structure Structural Formula of this compound cluster_main Structural Formula of this compound C1 H₂C= C2 CH C1->C2 C3 ─CH₂ C2->C3 C4 ─CH₂ C3->C4 N ─NH₃⁺ C4->N Cl Cl⁻

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for its application in experimental settings, influencing factors such as solubility, reaction conditions, and storage.

PropertyValueReference
Molecular Weight 107.58 g/mol [2][3][4]
Appearance Colorless to pale yellow solid[1]
Melting Point 176-180 °C[4]
Topological Polar Surface Area 26 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Purity ≥95% - 97%[3]
Solubility Soluble in water[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent), should be used.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)💀Danger H301: Toxic if swallowed.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Serious Eye Damage (Category 1)腐蚀H318: Causes serious eye damage.[2]
Respiratory Sensitization (Category 1)ጤና አደጋH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
STOT SE (Category 3)H335: May cause respiratory irritation.[2]
  • Storage: Store at 4°C in a sealed container, away from moisture.[3] Keep in a dark place under an inert atmosphere.[5]

  • Target Organs: Respiratory system.

Experimental Protocols: Synthesis

A convenient two-step synthesis for 3-butenylamine has been reported, avoiding the use of air-sensitive hydride reagents.[6] The process involves a Mitsunobu reaction followed by hydrazinolysis, and subsequent acidification to yield the hydrochloride salt.

workflow Synthesis Workflow for this compound start 3-Buten-1-ol step1 Step 1: Mitsunobu Reaction start->step1 reagents1 Phthalimide Triphenylphosphine (B44618) DEAD reagents1->step1 intermediate N-(But-3-en-1-yl)phthalimide step1->intermediate step2 Step 2: Hydrazinolysis (Cleavage) intermediate->step2 reagents2 Hydrazine (B178648) Hydrate (85%) in 95% EtOH reagents2->step2 product_free 3-Butenylamine (Free Base) step2->product_free step3 Step 3: Acidification product_free->step3 reagents3 HCl in Ethyl Acetate (B1210297) reagents3->step3 end This compound step3->end

Caption: Experimental workflow for the synthesis of 3-Butenylamine HCl.

Detailed Methodology

Step 1: Synthesis of N-(But-3-en-1-yl)phthalimide [6]

  • To a solution of 3-butenyl alcohol, phthalimide, and triphenylphosphine in anhydrous THF at 0°C, slowly add diethyl azodicarboxylate (DEAD) dropwise.

  • Maintain the reaction temperature between 20-25°C with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography to yield N-(But-3-en-1-yl)phthalimide. The reported yield is 85%.[6]

Step 2: Synthesis of 3-Butenylamine (Free Base) [6]

  • Treat a solution of N-(But-3-en-1-yl)phthalimide (from Step 1) in 95% ethanol (B145695) with 85% hydrazine hydrate.

  • Stir the resulting suspension overnight at room temperature.

  • Acidify the mixture with 10% aqueous HCl, which precipitates phthalhydrazide.

  • Filter the suspension and wash the precipitate with water.

  • Make the combined filtrate basic with 50% aqueous NaOH.

  • Extract the aqueous layer with diethyl ether (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and purify by distillation to obtain pure 3-butenylamine. The reported yield is 54%.[6]

Step 3: Formation of this compound

  • Dissolve the purified 3-butenylamine (from Step 2) in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in ethyl acetate (e.g., 3 mol/L) to the amine solution while stirring.[7]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

References

3-Butenylamine hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as but-3-en-1-amine hydrochloride, is a valuable primary amine building block in organic synthesis. Its structure incorporates a terminal alkene and an ammonium (B1175870) group, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocycles, pharmaceutical intermediates, and agrochemicals. The terminal double bond allows for various transformations such as hydrogenation, epoxidation, and metathesis, while the primary amine serves as a key nucleophile or a site for further functionalization.

This technical guide provides a detailed protocol for a robust synthesis of this compound via the Gabriel synthesis pathway, followed by a comprehensive overview of its characterization and key safety information.

Synthesis of this compound

The direct alkylation of ammonia (B1221849) with an appropriate alkyl halide is often inefficient, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. To overcome this, the Gabriel synthesis provides a reliable and high-yielding method for the selective preparation of primary amines.[1][2] The proposed synthesis is a three-step process:

  • N-Alkylation of Potassium Phthalimide (B116566): Potassium phthalimide serves as a surrogate for the ammonia anion (NH₂⁻).[3] It undergoes nucleophilic substitution with 4-bromo-1-butene (B139220) to form N-(3-butenyl)phthalimide.

  • Hydrazinolysis (Ing-Manske Procedure): The phthalimide group is cleaved using hydrazine (B178648) (N₂H₄) to release the desired primary amine, 3-butenylamine, as a free base.[3]

  • Hydrochloride Salt Formation: The purified 3-butenylamine free base is treated with hydrochloric acid to precipitate the stable and crystalline this compound salt.

The overall logical workflow for the synthesis is depicted below.

G Start Starting Materials (Potassium Phthalimide, 4-Bromo-1-butene) Step1 Step 1: N-Alkylation (SN2 Reaction) Start->Step1 Intermediate Intermediate: N-(3-butenyl)phthalimide Step1->Intermediate DMF Step2 Step 2: Hydrazinolysis (Amine Liberation) Intermediate->Step2 FreeBase Intermediate: 3-Butenylamine (Free Base) Step2->FreeBase Hydrazine Purification Purification (Distillation) FreeBase->Purification Step3 Step 3: Salt Formation (Acidification with HCl) Purification->Step3 FinalProduct Final Product: This compound Step3->FinalProduct HCl in Ether

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of N-(3-butenyl)phthalimide

This procedure details the nucleophilic substitution reaction between potassium phthalimide and 4-bromo-1-butene.

Materials:

  • Potassium phthalimide

  • 4-Bromo-1-butene[4]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension and add 4-bromo-1-butene (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

  • Stir vigorously until a solid precipitate forms.

  • Collect the solid product, N-(3-butenyl)phthalimide, by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol (B145695) if necessary.

Stage 2: Synthesis of 3-Butenylamine (Free Base) via Hydrazinolysis

This protocol describes the cleavage of the phthalimide group to yield the primary amine.

Materials:

  • N-(3-butenyl)phthalimide (from Stage 1)

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (aqueous)

  • Diethyl ether

Procedure:

  • Suspend N-(3-butenyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide (B32825) will form.[3] The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to dissolve the precipitate and form the amine salt.

  • Filter the mixture to remove any remaining solids and concentrate the filtrate under reduced pressure.

  • Treat the residue with a concentrated aqueous solution of sodium hydroxide (NaOH) until strongly basic (pH > 12) to liberate the free amine.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (boiling point of 3-butenylamine is ~76 °C) to yield the pure 3-butenylamine free base.

Stage 3: Formation of this compound

This protocol details the final salt formation step.

Materials:

  • 3-Butenylamine (from Stage 2)

  • Diethyl ether, anhydrous

  • Hydrogen chloride solution (e.g., 2.0 M in diethyl ether or 4.0 M in 1,4-dioxane)[5][6]

Procedure:

  • Dissolve the purified 3-butenylamine free base (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of hydrogen chloride in diethyl ether or dioxane (1.0 eq) dropwise with constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield pure this compound.

Characterization

Once synthesized and purified, the product must be thoroughly characterized to confirm its identity, purity, and structure.

G Product Synthesized Product (Crude 3-Butenylamine HCl) Purification Purification (Filtration & Washing) Product->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MP Melting Point Analysis Characterization->MP Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MP->Analysis

Caption: Standard workflow for the characterization of synthesized compounds.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 17875-18-2[7][8]
Molecular Formula C₄H₁₀ClN[8][9]
Molecular Weight 107.58 g/mol [7][8][10]
Appearance White to light yellow crystalline solid[11]
Melting Point 176-180 °C[10][11]
Purity >98% (by non-aqueous titration)
Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic signals for this compound based on its molecular structure. While a commercial ¹H NMR spectrum is noted to exist, detailed public data is scarce.[12]

TechniqueExpected Signals / Bands (and Assignment)
¹H NMR ~ 8.2 ppm (broad s, 3H, -NH₃⁺)~ 5.8 ppm (ddt, 1H, -CH =CH₂)~ 5.1 ppm (m, 2H, -CH=CH ₂)~ 3.0 ppm (t, 2H, -CH ₂-NH₃⁺)~ 2.4 ppm (q, 2H, -CH ₂-CH=CH₂)
¹³C NMR ~ 134 ppm (-C H=CH₂)~ 118 ppm (-CH=C H₂)~ 39 ppm (-C H₂-NH₃⁺)~ 32 ppm (-C H₂-CH=CH₂)
FT-IR ~3100-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium (-NH₃⁺) group.~3080 cm⁻¹: =C-H stretching (alkene).~1640 cm⁻¹: C=C stretching (alkene).~1600-1500 cm⁻¹: N-H bending vibrations (asymmetric and symmetric).~995 cm⁻¹ & ~915 cm⁻¹: =C-H out-of-plane bending vibrations for a monosubstituted alkene.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Hazard TypeGHS Classification and StatementReference(s)
Pictograms GHS05 (Corrosion), GHS06 (Acute Toxicity - Skull and Crossbones), GHS08 (Health Hazard)[11]
Signal Word Danger[11]
Hazard Codes H301, H315, H318, H334, H335[11]
Statements H301: Toxic if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation.[8][11]
Precautionary P280, P301+P310, P302+P352, P305+P351+P338[11]
Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

This guide outlines a reliable and scalable synthesis for this compound using the Gabriel synthesis, a classic method that ensures the selective formation of the primary amine. The provided protocols for synthesis and guidelines for characterization offer a comprehensive resource for researchers. The dual functionality of this molecule makes it an important and versatile starting material for numerous applications in medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound and the reagents involved in its synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Butenylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenylamine hydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, predicted solubility in various solvent classes, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is the salt formed from the reaction of the primary amine, 3-butenylamine, with hydrochloric acid. The presence of both a polar ammonium (B1175870) group and a nonpolar butenyl group gives the molecule an amphiphilic character, which dictates its solubility behavior. The ionic nature of the hydrochloride salt generally favors solubility in polar solvents, while the four-carbon alkenyl chain influences its interaction with nonpolar media. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and material science, where it may be used as an intermediate or a building block.

Predicted Solubility Profile

While specific experimental data is scarce, the solubility of this compound in various organic solvents can be predicted based on fundamental principles of chemical interactions such as "like dissolves like" and the polarity of the solvent. The ionic nature of the salt suggests that it will be more soluble in polar solvents that can stabilize the ammonium cation and the chloride anion.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThese solvents have high dielectric constants and can form hydrogen bonds with both the ammonium cation and the chloride anion, effectively solvating the ionic compound. Water is expected to be an excellent solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. Acetonitrile was noted in a patent to act as an anti-solvent for a similar unsaturated amine hydrochloride, suggesting solubility might be limited.[1]
Low Polarity Dichloromethane, ChloroformSparingly SolubleThese solvents have lower dielectric constants and are less effective at solvating ions. Some solubility is expected due to the organic nature of the butenyl group. For the analogous allylamine (B125299) hydrochloride, it is sparingly soluble in chloroform.[2]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Very Sparingly SolubleThese solvents lack the polarity to effectively solvate the ionic hydrochloride salt. The nonpolar interactions with the butenyl chain are not sufficient to overcome the strong ionic lattice energy of the salt. Amine salts are generally insoluble in organic solvents like ether.[1]

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol should be implemented. The following isothermal equilibrium method is a robust approach.

3.1. Materials and Equipment

  • This compound (crystalline solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with airtight caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system after derivatization.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Preliminary studies may be necessary to determine the time required to reach equilibrium.[3][4]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, the vials can be centrifuged.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent. This method is straightforward but can be affected by the volatility of the solute.

    • Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.[3][4]

  • Data Analysis: The solubility is expressed in units such as g/L, mg/mL, or mol/L. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle centrifuge Centrifuge (Optional) settle->centrifuge withdraw Withdraw Supernatant settle->withdraw If no centrifugation centrifuge->withdraw filter Filter through Syringe Filter withdraw->filter quantify Quantify Concentration (HPLC/GC or Gravimetric) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Butenylamine hydrochloride (CAS No: 17875-18-2). This document includes key quantitative data, detailed experimental protocols for property determination, and a visualization of a representative synthetic application. This information is intended to support research and development activities where this compound is utilized.

Core Physicochemical Data

The physical properties of this compound and its corresponding free base, 3-Butenylamine, are summarized below. It is critical to distinguish between the salt and the free amine, as their physical properties, particularly the boiling point, differ significantly.

PropertyValueCompound
Melting Point 176-180 °C[1][2][3]This compound
Boiling Point 82.5-83 °C (at 760 mmHg)[1][4]3-Butenylamine (free base)
Molecular Formula C₄H₁₀ClN[1][2]This compound
Molecular Weight 107.58 g/mol [1][3]This compound

Experimental Protocols

The following sections detail the methodologies for determining the melting point of this compound and a representative synthetic procedure involving the compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

  • Heating and Observation: The apparatus is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point (around 176 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For this compound, this range is typically observed between 176 °C and 180 °C.[1][3]

Synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

This compound is a precursor in the synthesis of various heterocyclic compounds. A notable application is its reaction with 2,3-dichloro-1,4-naphthoquinone to yield 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione.[3] The following protocol is based on general procedures for the amination of 2,3-dichloro-1,4-naphthoquinone.

Materials:

  • This compound

  • 2,3-dichloro-1,4-naphthoquinone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Reaction flask

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a reaction flask, 2,3-dichloro-1,4-naphthoquinone is dissolved in ethanol.

  • Addition of Amine and Base: this compound and a molar excess of sodium bicarbonate are added to the solution. The sodium bicarbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with chloroform (B151607) and washed with water. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione.

Visualized Experimental Workflow

The synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione is a representative experimental workflow for this compound. The following diagram illustrates the key steps in this process.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 3-Butenylamine Hydrochloride mix Combine Reactants in Ethanol r1->mix r2 2,3-dichloro-1,4- naphthoquinone r2->mix r3 Sodium Bicarbonate r3->mix r4 Ethanol (Solvent) r4->mix stir Stir at Room Temperature mix->stir extract Dilute with Chloroform & Wash with Water stir->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product 2-(3-butenylamino)-3- chloronaphthalene-1,4-dione purify->product

References

Spectroscopic Characterization of 3-Butenylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Butenylamine hydrochloride (CAS No. 17875-18-2). The information herein is intended to assist researchers and professionals in drug development and other scientific fields in the identification and characterization of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: But-3-en-1-aminium chloride

  • Synonyms: 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-butene hydrochloride[1]

  • Molecular Formula: C₄H₁₀ClN[2]

  • Molecular Weight: 107.58 g/mol [2]

  • Appearance: White to light yellow crystalline solid

  • Melting Point: 176-180 °C

Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on predicted values derived from the analysis of its constituent functional groups (a primary amine, a terminal alkene, and an alkyl chain) and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the electron-withdrawing ammonium (B1175870) group (-NH₃⁺) will cause a downfield shift for adjacent protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 8.5Broad Singlet3H-NH₃
~ 5.7 - 5.9Multiplet1H-CH =CH₂
~ 5.0 - 5.2Multiplet2H-CH=CH₂
~ 3.0 - 3.2Triplet2H-CH₂ -NH₃⁺
~ 2.3 - 2.5Quartet2H=CH-CH₂ -CH₂-

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~ 134 - 136C H=CH₂
~ 117 - 119CH=C H₂
~ 39 - 41C H₂-NH₃⁺
~ 32 - 34=CH-C H₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amine and alkene functional groups. As a hydrochloride salt, the N-H stretching frequencies will be shifted compared to the free amine.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3100 - 3000C-H stretch=C-H (alkene)
~ 3000 - 2800N-H stretch-NH₃⁺ (ammonium)
~ 2950 - 2850C-H stretch-C-H (alkane)
~ 1640C=C stretchAlkene
~ 1600 - 1500N-H bend-NH₃⁺ (ammonium)
~ 1400 - 1300C-N stretchAliphatic amine
~ 990 and 910C-H bend (out-of-plane)-CH=CH₂ (monosubstituted alkene)
Mass Spectrometry (MS)

For the mass spectrum of this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show the molecular ion of the free amine.

m/z Interpretation
72.13[M+H]⁺ (protonated free amine, C₄H₁₀N⁺)
71.12[M]⁺ (molecular ion of the free amine, C₄H₉N⁺)
54.08Loss of NH₃
41.07Allyl cation [C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set an appropriate spectral width (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol (B129727) or a mixture of water and acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

    • The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-200).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 3-Butenylamine Hydrochloride Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Multiplicities, Integrations NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Ion and Fragmentation Pattern MS->Analyze_MS Structure_Confirmation Structure Confirmation and Purity Assessment Analyze_NMR->Structure_Confirmation Analyze_IR->Structure_Confirmation Analyze_MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Navigating Quality Control of 3-Butenylamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Purity and Assay of Commercial 3-Butenylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the purity and assay of commercial this compound (CAS RN: 17875-18-2), a critical reagent in pharmaceutical synthesis and research. This document outlines typical purity specifications from various commercial suppliers, details robust analytical methodologies for accurate quantification and impurity profiling, and presents a logical workflow for quality assessment.

Commercial Purity Landscape

This compound is available from a range of chemical suppliers, with purity specifications typically falling between 95% and over 98%. The intended application of the material will often dictate the required purity level. Below is a summary of advertised purity levels from several commercial vendors.

SupplierAdvertised Purity/AssayAnalysis Method Cited
ChemScene≥95%Not Specified
Santa Cruz Biotechnology≥97%Not Specified
Sigma-Aldrich97%Not Specified
Tokyo Chemical Industry (TCI)>98.0%Nonaqueous Titration
BLD PharmNot SpecifiedNot Specified
Chemsrc95.0%Not Specified

Note: This data is based on publicly available information and may not reflect all available suppliers or the most current specifications. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Analytical Methodologies for Purity and Assay Determination

Accurate determination of the purity and assay of this compound is crucial for ensuring the quality and consistency of downstream processes. A combination of titrimetric and chromatographic techniques, supported by spectroscopic analysis, provides a comprehensive quality control strategy.

Assay by Nonaqueous Titration

Nonaqueous titration is a standard method for the assay of amine hydrochlorides. This technique involves dissolving the sample in a non-aqueous solvent and titrating with a standardized acid.

Experimental Protocol:

  • Reagents and Equipment:

    • Perchloric acid (0.1 N in glacial acetic acid), standardized

    • Glacial acetic acid

    • Mercuric acetate (B1210297) solution (5% w/v in glacial acetic acid)

    • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

    • Potentiometric titrator with a glass and reference electrode (or manual titration apparatus)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound into a clean, dry 100 mL beaker.

    • Add 25 mL of glacial acetic acid and stir until the sample is dissolved.

    • Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride, allowing the amine to be titrated as a base.[1]

    • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

    • Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.[2] Alternatively, use a potentiometric titrator to determine the endpoint.

    • Perform a blank titration using the same volumes of reagents and subtract the blank volume from the sample titration volume.

  • Calculation:

    Where:

    • V_sample = Volume of titrant used for the sample (mL)

    • V_blank = Volume of titrant used for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of this compound (107.58 g/mol )

    • W = Weight of the sample (g)

Purity and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol:

  • Instrumentation and Columns:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm, or equivalent)

    • Headspace autosampler (optional, but recommended for amine salt analysis)

  • Sample Preparation (Headspace GC):

    • Accurately weigh about 50 mg of this compound into a headspace vial.

    • Add a non-aqueous, high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • To liberate the free amine from its salt, add a strong, non-volatile base like imidazole.

    • Seal the vial and vortex to ensure complete dissolution.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Program: Initial temperature of 60 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Mode: Split (e.g., 20:1)

  • Data Analysis:

    • The purity is determined by the area percent of the main peak corresponding to 3-butenylamine.

    • Identification of impurities can be achieved by comparing retention times with known standards or by using a mass spectrometer for structural elucidation.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting impurities. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher)

  • Sample Preparation:

  • Data Acquisition and Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of 3-butenylamine.

    • The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

    • Impurities may be identified by the presence of unexpected signals. The relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative estimate of their levels.

Workflow for Quality Assessment

A systematic approach to the quality assessment of incoming batches of this compound is essential. The following workflow outlines a logical sequence of analysis.

Quality Assessment Workflow A Receipt of 3-Butenylamine Hydrochloride Batch B Visual Inspection (Appearance, Color) A->B C Structural Confirmation (NMR Spectroscopy) B->C D Assay Determination (Nonaqueous Titration) C->D E Purity and Impurity Profiling (Gas Chromatography) D->E F Data Review and Comparison to Specifications E->F G Batch Release F->G Pass H Further Investigation/ Rejection F->H Fail

Caption: Quality assessment workflow for this compound.

Logical Relationship of Purity, Assay, and Impurities

The concepts of purity and assay are related but distinct. The following diagram illustrates their relationship and the role of impurities.

Purity vs Assay Total Total Material (100%) API This compound (Active Pharmaceutical Ingredient) Total->API Impurities Impurities Total->Impurities Assay Assay (Quantifies the amount of This compound) API->Assay Purity Purity (Proportion of the API relative to impurities detected by a specific method, e.g., GC area %) API->Purity Impurities->Purity

Caption: Relationship between Purity, Assay, and Impurities.

This technical guide provides a foundational understanding of the purity and assay of commercial this compound. For critical applications, it is imperative to perform thorough in-house testing and not rely solely on the supplier's Certificate of Analysis. The methodologies and workflows presented here can be adapted and validated to meet specific regulatory and quality requirements.

References

safety and handling precautions for 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 17875-18-2), a reactive primary amine used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its specific hazards to implement appropriate safety measures.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral3
Skin Irritation2
Serious Eye Damage1
Respiratory Sensitization1
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)

Signal Word: Danger [1][2]

GHS Pictograms:

PictogramHazard
alt text
Acute Toxicity (fatal or toxic)
alt text
Skin Corrosion/Serious Eye Damage
alt text
Respiratory Sensitizer/Carcinogen/Mutagen/Reproductive Toxicity/Target Organ Toxicity

Hazard Statements: [1][2][3]

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

PropertyValue
Molecular Formula C₄H₁₀ClN[2][4][5][6]
Molecular Weight 107.58 g/mol [3][4]
Appearance White to light yellow solid/powder/crystal[5]
Melting Point 176-180 °C[1][6]
Solubility Soluble in water[5]
Storage Conditions Store at 4°C or room temperature in a dark, dry, sealed container, away from moisture.[2][4] It is noted to be air-sensitive and hygroscopic.

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols will vary, the following general procedures must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[7]
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2) or a dust mask (type N95) if ventilation is inadequate or dust is generated. Work should be conducted in a chemical fume hood.[7]
First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor immediately. If not breathing, provide artificial respiration.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.[7]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]
Ingestion Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]
Spill and Disposal Procedures
  • Spill Response: Evacuate the area. Wear full PPE. Avoid generating dust. Use spark-proof tools and explosion-proof equipment.[7] Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[7]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

Safety_Precautions_Workflow Hazard_ID Identify Hazards (Acute Toxicity, Corrosive) Risk_Assess Assess Risks (Inhalation, Contact, Ingestion) Hazard_ID->Risk_Assess Engineering Engineering Controls (Fume Hood) Risk_Assess->Engineering dictates Spill Spill Response Risk_Assess->Spill plan for Exposure Exposure Response (First Aid) Risk_Assess->Exposure plan for Fire Fire Fighting Risk_Assess->Fire plan for PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Engineering->PPE complemented by Admin Administrative Controls (SOPs, Training) PPE->Admin reinforced by Handling_Procedure_Workflow start Start: Prepare for Handling prep_area 1. Prepare Work Area (Ensure fume hood is operational, clear of clutter) start->prep_area don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe retrieve_chem 3. Retrieve Chemical from Storage (Note hygroscopic/air-sensitive nature) don_ppe->retrieve_chem weigh_transfer 4. Weigh and Transfer (Perform in fume hood, avoid dust generation) retrieve_chem->weigh_transfer reaction_setup 5. Add to Reaction Vessel (Use appropriate techniques to minimize exposure) weigh_transfer->reaction_setup cleanup 6. Clean Up Work Area (Decontaminate surfaces, dispose of waste) reaction_setup->cleanup doff_ppe 7. Doff PPE Correctly (Avoid cross-contamination) cleanup->doff_ppe end End: Procedure Complete doff_ppe->end

References

An In-depth Technical Guide to 3-Butenylamine Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenylamine hydrochloride, a versatile primary amine, has carved a niche for itself as a valuable building block in organic synthesis and as a biochemical reagent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical and physical properties, and applications. The document includes a compilation of historical synthetic routes and a detailed experimental protocol for a modern, convenient synthesis. Quantitative data are presented in a structured format for clarity, and logical relationships in its synthetic history are visualized using process diagrams.

Introduction

3-Butenylamine, also known as homoallylamine, is a four-carbon unsaturated primary amine. Its hydrochloride salt is a stable, crystalline solid that is soluble in water.[1] The presence of both a terminal alkene and a primary amino group makes it a bifunctional molecule with significant utility in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. While its biological activity is not extensively characterized, it is recognized as a biochemical reagent for life science research and finds application in the synthesis of compounds with potential pharmaceutical relevance.[2]

Discovery and History of Synthesis

The synthesis of 3-butenylamine has been approached through various methods over the years, reflecting the evolution of synthetic organic chemistry. Early methods often involved multi-step sequences with harsh reagents, while more contemporary approaches prioritize efficiency and safety.

Early Synthetic Efforts

The earliest documented synthesis of 3-butenylamine appears to be by E. Galand in 1930 , published in the Bulletin des Sociétés Chimiques Belges.[3] This method involved the hydrogenation of allyl cyanide using a zinc-copper couple.

A subsequent significant contribution was made by E. Renk and J. D. Roberts in 1961 , reported in the Journal of the American Chemical Society. Their three-step sequence commenced with the benzenesulfonation of 3-buten-1-ol. The resulting benzenesulfonate (B1194179) was then displaced by an azide (B81097) ion, followed by the reduction of the azide to the desired amine using lithium aluminum hydride.

Later, Courtois reported a synthesis achieving a 40% yield through the reaction of allyl aluminum bromide with (methoxymethyl)-N,N-bis(trimethylsilyl)amine.[4]

These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents like metal hydrides and potentially explosive azide intermediates, as well as modest overall yields.

A Modern and Convenient Synthesis: The Gabriel-Mitsunobu Approach

A more recent and efficient synthesis of 3-butenylamine was reported by Johnson and Gribble in 2018 .[4] This two-step method utilizes a combination of the Mitsunobu and Gabriel reactions, followed by hydrazinolysis, to produce the free amine in good yield, avoiding the use of hazardous reagents. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The historical progression of these synthetic methods is illustrated in the following diagram:

Synthesis History of 3-Butenylamine Historical Development of 3-Butenylamine Synthesis Galand Galand (1930) Hydrogenation of Allyl Cyanide Amine 3-Butenylamine Galand->Amine Roberts Renk & Roberts (1961) Azide Reduction Roberts->Amine Courtois Courtois Organometallic Addition Courtois->Amine Johnson Johnson & Gribble (2018) Gabriel-Mitsunobu Synthesis Johnson->Amine Start Starting Materials Start->Galand Start->Roberts Start->Courtois Start->Johnson Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation s1_reactants 3-Buten-1-ol Phthalimide Triphenylphosphine DEAD in THF s1_reaction Mitsunobu Reaction (Stir overnight) s1_reactants->s1_reaction s1_workup Solvent Removal & Flash Chromatography s1_reaction->s1_workup s1_product N-(But-3-en-1-yl)phthalimide s1_workup->s1_product s2_reactants N-(But-3-en-1-yl)phthalimide Hydrazine Hydrate in Ethanol s1_product->s2_reactants s2_reaction Hydrazinolysis (Stir overnight) s2_reactants->s2_reaction s2_workup Acidification, Filtration, Basification, Extraction, Distillation s2_reaction->s2_workup s2_product 3-Butenylamine s2_workup->s2_product s3_reactants 3-Butenylamine Anhydrous HCl in Ether s2_product->s3_reactants s3_reaction Acid-Base Reaction s3_reactants->s3_reaction s3_workup Filtration & Drying s3_reaction->s3_workup s3_product This compound s3_workup->s3_product

References

Unlocking the Therapeutic Potential of 3-Butenylamine Hydrochloride: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today outlines significant, underexplored research avenues for 3-Butenylamine hydrochloride, a versatile chemical scaffold with the potential for development into novel therapeutics. This document provides researchers, scientists, and drug development professionals with a foundational roadmap for investigating its applications in antifungal, neurological, and anticancer research, complete with detailed experimental protocols and data-driven insights.

This compound, a member of the homoallylamine class of organic compounds, presents a unique and valuable starting point for the synthesis of diverse molecular entities. Its inherent structural features—a primary amine and a terminal double bond—offer reactive handles for the construction of complex heterocyclic structures and novel pharmacophores. This guide delves into the latent therapeutic possibilities of this compound, supported by existing research on structurally similar molecules.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery.

PropertyValueReference
CAS Number 17875-18-2[1]
Molecular Formula C₄H₉N·HCl[1]
Molecular Weight 107.58 g/mol [1]
Melting Point 176-180 °C[1]
Appearance Solid[1]
Synonyms 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-butene hydrochloride[1]

Potential Research Areas & Methodologies

The structural motifs within this compound suggest several promising avenues for therapeutic research. This section outlines key areas, proposes experimental workflows, and provides detailed protocols for initial investigations.

Antifungal Drug Development

Homoallylamine derivatives have demonstrated significant antifungal activity, primarily by inhibiting key enzymes in the fungal cell wall biosynthesis pathway.[2][3] This represents the most promising and well-documented area for immediate research.

Proposed Mechanism of Action: Derivatives of 3-Butenylamine can be synthesized to target and inhibit (1,3)-β-D-glucan synthase and chitin (B13524) synthase, crucial enzymes for maintaining the integrity of the fungal cell wall.[3][4] Inhibition of these enzymes leads to cell wall stress, osmotic instability, and ultimately, fungal cell death.

Experimental Workflow for Antifungal Agent Discovery:

Antifungal_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization A 3-Butenylamine hydrochloride B N-Alkylation/ N-Arylation A->B C Cyclization Reactions (e.g., aza-Diels-Alder) A->C D Diverse Library of Homoallylamine Derivatives B->D C->D E Primary Antifungal Screening (e.g., Broth Microdilution) D->E F Determination of MICs E->F G Hit Compound Identification F->G H Enzyme Inhibition Assays (Chitin/Glucan Synthase) G->H I Cell Wall Integrity Assays G->I J SAR Studies H->J I->J K Lead Compound J->K L ADME/Tox Profiling K->L M Optimized Lead L->M

Figure 1: Workflow for the discovery of antifungal agents.

Quantitative Data on Antifungal Activity of Homoallylamine Derivatives:

Compound ClassFungal SpeciesMIC (µg/mL)Reference
N-Aryl-N-benzylaminesTrichophyton mentagrophytes0.25 - 8[5]
4-Aryl-N-arylamino-1-butenesTrichophyton rubrum1.56 - 12.5[3]
TetrahydroquinolinesEpidermophyton floccosum0.78 - 6.25[4]

Experimental Protocol: Synthesis of N-Aryl-3-butenylamine Derivatives

  • Materials: this compound, substituted aryl halide (e.g., bromobenzene), palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), strong base (e.g., sodium tert-butoxide), anhydrous solvent (e.g., toluene).

  • Procedure: a. To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add anhydrous toluene (B28343) (5 mL) via syringe. d. In a separate flask, neutralize this compound (1.2 mmol) with a suitable base (e.g., NaOH) and extract the free amine into an organic solvent. Dry the organic layer and carefully remove the solvent under reduced pressure. e. Dissolve the free 3-butenylamine (1.1 mmol) and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (3 mL) and add this solution to the reaction flask. f. Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). g. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. h. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Materials: Test compounds, fungal isolates (e.g., Candida albicans, Aspergillus fumigatus), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

  • Procedure: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. c. Prepare a fungal inoculum suspension and adjust the concentration to a standard density. d. Add the fungal inoculum to each well of the microtiter plate. e. Include positive (fungi with no drug) and negative (medium only) controls. f. Incubate the plates at 35 °C for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or spectrophotometric reading.

Neurological Drug Discovery: Monoamine Oxidase (MAO) Inhibition

Unsaturated amines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters.[2][4][6] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4] The unsaturated alkylamine chain in 3-butenylamine makes it and its derivatives potential candidates for MAO inhibition.

Proposed Signaling Pathway for MAO Inhibition:

MAO_Inhibition MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolism SynapticCleft Increased Neurotransmitter Levels in Synapse Derivative 3-Butenylamine Derivative Derivative->MAO Inhibition NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling

Figure 2: Proposed mechanism of MAO inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

  • Materials: Test compounds, recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), phosphate (B84403) buffer, 96-well microtiter plates, fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) in phosphate buffer. b. In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well. c. Add the test compound or reference inhibitor to the wells and incubate for a defined period. d. Initiate the enzymatic reaction by adding the substrate (kynuramine). e. After a further incubation period, stop the reaction by adding a basic solution. f. Measure the fluorescence of the product (4-hydroxyquinoline) to determine the enzyme activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Anticancer Research: Cytotoxicity and Kinase Inhibition

The versatility of the amine functional group allows for the synthesis of a wide range of derivatives, including those with potential anticancer activity. Research has shown that certain amine-containing compounds can exhibit cytotoxicity against various cancer cell lines.[3] Furthermore, the butenylamine scaffold can be incorporated into larger molecules designed to inhibit specific protein kinases that are often dysregulated in cancer.[7]

Logical Flow for Anticancer Drug Screening:

Anticancer_Screening Start 3-Butenylamine Hydrochloride Synthesis Synthesis of Derivative Library Start->Synthesis Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Target_ID Target Identification (e.g., Kinase Profiling) SAR->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt End Preclinical Candidate Lead_Opt->End

Figure 3: Logical flow for anticancer drug discovery.

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials: Test compounds, human cancer cell lines (e.g., MCF-7, HCT116), normal cell line (for selectivity), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

  • Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan (B1609692) crystals. d. Remove the medium and dissolve the formazan crystals in DMSO. e. Measure the absorbance at a specific wavelength using a microplate reader. f. Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Cardiovascular Safety Assessment

Given that the structurally related compound allylamine (B125299) is a known cardiovascular toxin, a thorough evaluation of the cardiovascular safety profile of any this compound derivative intended for therapeutic use is imperative.[8][9]

Key Areas for Cardiovascular Safety Evaluation:

  • In vitro hERG channel assay: To assess the potential for QT prolongation and risk of Torsades de Pointes.

  • In vivo cardiovascular telemetry in animal models: To monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.

  • Isolated heart (Langendorff) preparation: To evaluate direct effects on cardiac contractility, heart rate, and coronary flow.

Conclusion

This compound is a readily available and versatile chemical building block with significant untapped potential in drug discovery. The evidence supporting the antifungal activity of its derivatives is particularly compelling and presents a clear path for further investigation. Additionally, its potential as a scaffold for the development of novel MAO inhibitors and anticancer agents warrants dedicated research efforts. A critical component of any drug development program originating from this scaffold must include a comprehensive cardiovascular safety assessment. This technical guide provides a foundational framework to stimulate and direct future research, with the ultimate goal of translating the chemical potential of this compound into novel and effective therapies.

References

Methodological & Application

Synthesis of Heterocycles Utilizing 3-Butenylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride is a versatile primary amine building block incorporating a terminal alkene functionality. This unique structural motif allows for a variety of cyclization strategies, making it a valuable precursor in the synthesis of a diverse range of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles starting from this compound.

Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the construction of various heterocyclic systems, including substituted piperidines, pyrrolidines, and fused heterocyclic structures such as quinone-fused heterocycles and tetrahydropyrrolo[2,1-b]quinazolines. The reactivity of the amino group allows for the formation of imines and amides, while the terminal double bond provides a handle for subsequent intramolecular cyclization reactions.

Two primary synthetic strategies are highlighted:

  • Nucleophilic Substitution followed by Cyclization: The amine functionality can be derivatized through reactions with electrophiles, such as substituted quinones, to form an intermediate that can undergo subsequent cyclization.

  • Imine Formation and Intramolecular Cycloaddition: Condensation with aldehydes or ketones forms N-alkenyl imines, which can then undergo intramolecular cyclization, often catalyzed by a Lewis acid, to yield various saturated nitrogen heterocycles.[1]

These approaches offer pathways to synthesize libraries of compounds with potential applications in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of various heterocycles derived from 3-butenylamine or its close structural analogs.

Heterocycle ClassSpecific ProductReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Quinone-Fused Heterocycle2-(But-3-en-1-ylamino)-3-chloronaphthalene-1,4-dioneThis compound, 2,3-Dichloronaphthalene-1,4-dioneTriethylamine (B128534)EthanolRT18-72Good
Tetrahydropyrrolo[2,1-b]quinazoline6-Methoxy-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolineN-(2-amino-5-methoxybenzoyl)pyrrolidine, BenzaldehydeTf₂O, 2-ChloropyridineDCM-78 to RT260
Tetrahydropyrrolo[2,1-b]quinazoline7-Fluoro-6-methoxy-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolineN-(2-amino-4-fluoro-5-methoxybenzoyl)pyrrolidine, BenzaldehydeTf₂O, 2-ChloropyridineDCM-78 to RT235
Tetrahydropyrrolo[2,1-b]quinazoline6,8-Dimethyl-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolineN-(2-amino-3,5-dimethylbenzoyl)pyrrolidine, BenzaldehydeTf₂O, 2-ChloropyridineDCM-78 to RT264
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = 4-MeOC₆H₄ derivative2-(1H-pyrrol-1-yl)aniline derivative, 4-MethoxybenzaldehydeNot specifiedNot specifiedNot specifiedNot specified85
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = Phenyl derivative2-(1H-pyrrol-1-yl)aniline derivative, BenzaldehydeNot specifiedNot specifiedNot specifiedNot specified83
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = 4-MeC₆H₄ derivative2-(1H-pyrrol-1-yl)aniline derivative, 4-MethylbenzaldehydeNot specifiedNot specifiedNot specifiedNot specified82
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = 4-FC₆H₄ derivative2-(1H-pyrrol-1-yl)aniline derivative, 4-FluorobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified82
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = 4-ClC₆H₄ derivative2-(1H-pyrrol-1-yl)aniline derivative, 4-ChlorobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified82
Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-oneAr = 4-BrC₆H₄ derivative2-(1H-pyrrol-1-yl)aniline derivative, 4-BromobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified81

Experimental Protocols

Protocol 1: Synthesis of 2-(But-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione

This protocol describes the synthesis of a quinone-fused heterocycle precursor via a nucleophilic substitution reaction.

Materials:

  • This compound

  • 2,3-Dichloronaphthalene-1,4-dione

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,3-dichloronaphthalene-1,4-dione (1.0 eq) in ethanol, add this compound (1.0 eq) and triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 18-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-(but-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Synthesis of Substituted Piperidines

This protocol outlines a general method for the synthesis of substituted piperidines through an intramolecular aza-Prins-type cyclization of an imine derived from 3-butenylamine.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • A Lewis acid (e.g., AlCl₃, Sc(OTf)₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable non-protic solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step A: Imine Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

  • Add a suitable base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride and facilitate imine formation.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The formation of the imine can be monitored by TLC or NMR spectroscopy.

  • Once the imine formation is complete, the reaction mixture can be used directly in the next step or purified after an aqueous workup and drying over an anhydrous salt.

Step B: Lewis Acid-Catalyzed Cyclization

  • Cool the solution of the imine from Step A to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid and substrate).

  • Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the stirred solution under an inert atmosphere.

  • Allow the reaction to stir at the chosen temperature for the specified time (typically 1-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or water).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the substituted piperidine (B6355638) derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis1 Protocol 1: Quinone-Fused Heterocycle Synthesis start1 Start reactants1 Mix 3-Butenylamine HCl, 2,3-Dichloronaphthalene-1,4-dione, and Triethylamine in Ethanol start1->reactants1 stir1 Stir at RT (18-72h) reactants1->stir1 workup1 Solvent Removal stir1->workup1 purify1 Silica Gel Chromatography workup1->purify1 product1 2-(But-3-en-1-ylamino)-3- chloronaphthalene-1,4-dione purify1->product1

Caption: Workflow for the synthesis of a quinone-fused heterocycle precursor.

experimental_workflow_2 cluster_synthesis2 Protocol 2: Substituted Piperidine Synthesis start2 Start imine_formation Imine Formation: 3-Butenylamine HCl + Aldehyde/Ketone + Base in DCM start2->imine_formation lewis_acid_addition Lewis Acid Addition (e.g., AlCl3) at low temp. imine_formation->lewis_acid_addition cyclization Intramolecular Cyclization lewis_acid_addition->cyclization quench Quench Reaction cyclization->quench workup2 Aqueous Workup & Extraction quench->workup2 purify2 Silica Gel Chromatography workup2->purify2 product2 Substituted Piperidine purify2->product2

Caption: General workflow for the Lewis acid-catalyzed synthesis of substituted piperidines.

reaction_pathway cluster_pathway Lewis Acid-Catalyzed Cyclization Pathway Reactants 3-Butenylamine Derivative + Aldehyde Imine N-Alkenyl Imine Reactants->Imine Condensation Iminium_Ion N-Alkenyl Iminium Ion (Lewis Acid Complex) Imine->Iminium_Ion + Lewis Acid Cyclized_Intermediate Cyclized Carbocation Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Piperidine/Pyrrolidine Cyclized_Intermediate->Product Rearrangement/ Workup

Caption: Proposed pathway for Lewis acid-catalyzed heterocycle synthesis.

References

Application Notes and Protocols for the Synthesis of Polymers with Pendant Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers featuring pendant primary amine groups are of significant interest in biomedical research and drug development. Their cationic nature at physiological pH allows for electrostatic interactions with negatively charged biological molecules such as nucleic acids, making them promising candidates for gene delivery vectors. Furthermore, the primary amine functionality serves as a versatile reactive handle for the conjugation of drugs, targeting ligands, and imaging agents.

While the direct polymerization of monomers bearing unprotected primary amines can be challenging, several effective strategies exist to synthesize well-defined polymers with this functionality. This document provides an overview of common synthetic approaches, including the polymerization of protected amine-containing monomers and post-polymerization modification techniques. Although direct literature on the specific polymerization of 3-butenylamine hydrochloride is scarce, the principles and protocols outlined here for analogous monomers can serve as a valuable guide for researchers.

Synthetic Strategies for Polymers with Pendant Primary Amines

The synthesis of polymers with pendant primary amine groups can be broadly categorized into two main approaches:

  • Direct Polymerization of Protected Amine Monomers: This strategy involves the polymerization of monomers where the amine group is protected by a labile group (e.g., tert-butoxycarbonyl, Boc). The protecting groups prevent interference of the amine with the polymerization process and can be removed after polymerization to yield the desired primary amine functionality. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), are often employed for this purpose.[1]

  • Post-Polymerization Modification: This versatile approach involves the chemical modification of a pre-existing polymer to introduce primary amine groups. This can be achieved through various chemical reactions, such as the aminolysis of activated esters or the reaction of polymers with functional groups that can be converted to amines.[2][3] This method allows for the synthesis of a library of amine-functionalized polymers from a single parent polymer.[2]

Experimental Protocols

Protocol 1: Synthesis of Copolymers with Pendant Primary Amines via Nitroxide-Mediated Polymerization (NMP) of a Protected Monomer

This protocol describes the copolymerization of styrene (B11656) (ST) and a protected amine-containing methacrylamide (B166291) monomer, N-(t-BOC-aminopropyl)methacrylamide (tBOC-MAm), followed by deprotection to yield a copolymer with pendant primary amines.[1]

Materials:

  • Styrene (ST), purified

  • N-(t-BOC-aminopropyl)methacrylamide (tBOC-MAm)

  • BlocBuilder® initiator

  • SG1 free nitroxide

  • 1,4-Dioxane

  • Hexane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • Copolymerization:

    • In a reaction vessel, combine styrene, tBOC-MAm, BlocBuilder® initiator, and additional SG1 free nitroxide in 1,4-dioxane. A typical molar ratio of additional SG1 to initiator is 9-10 mol%.[1]

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to 110 °C and stir for a specified time (e.g., 3-6 hours) to achieve the desired conversion.[1]

    • Stop the reaction by cooling the vessel to room temperature.

    • Precipitate the copolymer by adding the reaction mixture to a large excess of hexane.

    • Isolate the polymer by filtration and dry under vacuum at 60 °C.[1]

  • Deprotection of the Amine Groups:

    • Dissolve the Boc-protected copolymer in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to the solution to cleave the Boc protecting group.

    • Stir the reaction mixture at room temperature for a few hours.

    • Isolate the final copolymer with pendant primary amine hydrochloride groups by precipitation in a suitable non-solvent and drying under vacuum.

Quantitative Data for NMP of ST and tBOC-MAm [1]

Feed Composition (mol% tBOC-MAm)Copolymer Composition (mol% tBOC-MAm)Mn ( kg/mol )Mw/Mn
201619.51.36

Mn = Number-average molecular weight, Mw/Mn = Polydispersity index.

Protocol 2: Post-Polymerization Modification of an Activated Ester Polymer with a Diamine

This protocol outlines the synthesis of an amine-functionalized polymer by reacting a polymer containing activated ester groups with a diamine. This method is an example of post-polymerization modification.

Materials:

  • Polymer with activated ester side chains (e.g., poly(pentafluorophenyl acrylate))

  • Diamine (e.g., ethylenediamine)

  • A suitable solvent (e.g., N,N-dimethylformamide, DMF)

  • A non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Dissolve the activated ester polymer in the chosen solvent.

  • Add an excess of the diamine to the polymer solution. The use of a diamine allows one amine group to react with the polymer while leaving the other as a free primary amine.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., FTIR spectroscopy, observing the disappearance of the activated ester peak and the appearance of an amide peak).

  • Once the reaction is complete, precipitate the functionalized polymer by adding the solution to a non-solvent.

  • Isolate the polymer by filtration and wash thoroughly to remove unreacted diamine.

  • Dry the final amine-functionalized polymer under vacuum.

Visualization of Synthetic Workflows

Below are diagrams illustrating the general workflows for the synthesis of polymers with pendant primary amines.

PolymerizationOfProtectedMonomer Monomer Protected Amine Monomer Polymerization Controlled Radical Polymerization (NMP) Monomer->Polymerization Initiator Initiator (e.g., BlocBuilder) Initiator->Polymerization ProtectedPolymer Protected Copolymer Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., TFA) ProtectedPolymer->Deprotection FinalPolymer Copolymer with Pendant Primary Amines Deprotection->FinalPolymer

Caption: Workflow for synthesis via polymerization of a protected amine monomer.

PostPolymerizationModification PrecursorPolymer Precursor Polymer (with reactive groups) Modification Post-Polymerization Modification PrecursorPolymer->Modification AmineReagent Amine-containing Reagent AmineReagent->Modification FunctionalizedPolymer Polymer with Pendant Primary Amines Modification->FunctionalizedPolymer Purification Purification FunctionalizedPolymer->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for synthesis via post-polymerization modification.

Applications in Drug Development

Polymers possessing pendant primary amine groups are highly valuable in the field of drug delivery. Their ability to be protonated at physiological pH imparts a positive charge, which is crucial for:

  • Gene Delivery: Cationic polymers can form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and facilitating their entry into cells.

  • Drug Conjugation: The primary amine serves as a nucleophilic site for the covalent attachment of therapeutic agents, targeting moieties, or imaging probes. This allows for the creation of sophisticated polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[4]

  • pH-Responsive Systems: The protonation-deprotonation equilibrium of the amine groups can be exploited to design drug delivery systems that release their payload in response to the lower pH of tumor microenvironments or endosomal compartments.

Conclusion

While direct polymerization of this compound is not well-documented, researchers can successfully synthesize polymers with the desired pendant primary amine functionality through reliable alternative methods. The direct polymerization of protected amine-containing monomers using controlled radical polymerization techniques offers excellent control over the polymer architecture. Alternatively, post-polymerization modification provides a versatile platform for the functionalization of a wide range of pre-existing polymers. The choice of synthetic strategy will depend on the desired polymer structure, available resources, and the specific application in drug development or other biomedical fields.

References

Application of 3-Butenylamine Hydrochloride in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butenylamine hydrochloride (also known as 4-amino-1-butene hydrochloride) is a valuable bifunctional reagent in medicinal chemistry, offering both a primary amine and a terminal alkene for diverse synthetic transformations. Its utility is particularly pronounced in the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. The amine group serves as a versatile nucleophile for substitution and condensation reactions, while the butenyl moiety provides a handle for cyclization strategies, most notably ring-closing metathesis (RCM). This application note details the use of this compound in the synthesis of quinone-fused heterocycles, providing experimental protocols and highlighting its role in generating novel molecular architectures for drug discovery.

Application: Synthesis of Quinone-F-used Heterocycles

A key application of 3-butenylamine is in the synthesis of precursors for novel eight-, nine-, and ten-membered quinone-fused heterocycles.[1][2] Quinone derivatives are a significant class of compounds in medicinal chemistry, known for their roles in cellular respiration and their utility as antitumor, antimalarial, and antibacterial agents.[1][3] The synthesis involves the initial reaction of 3-butenylamine (homoallylamine) with a suitable quinone core, followed by cyclization.

A prominent example is the reaction of 3-butenylamine with 2,3-dichloro-1,4-naphthoquinone to yield 2-(but-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione. This intermediate possesses the necessary terminal alkene for subsequent ring-closing metathesis, enabling the construction of macrocyclic structures fused to the naphthoquinone scaffold.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the homoallylamino-naphthoquinone intermediate.

Compound NameStarting MaterialsSolventBaseYield (%)Reference
2-(but-3-en-1-ylamino)-3-chloronaphthalene-1,4-dioneThis compound, 2,3-dichloro-1,4-naphthoquinoneEthanolSodium Bicarbonate85[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(but-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione

This protocol is adapted from the synthesis of homoallylamino-naphthoquinones described by Yerushalmi S, et al.[1]

Materials:

  • This compound

  • 2,3-dichloro-1,4-naphthoquinone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add this compound (1.0 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(but-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow from this compound to the formation of quinone-fused heterocycles.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Cyclization cluster_final Final Product 3_Butenylamine_HCl 3-Butenylamine Hydrochloride Reaction1 Reaction with NaHCO3 in Ethanol at RT 3_Butenylamine_HCl->Reaction1 Naphthoquinone 2,3-dichloro-1,4- naphthoquinone Naphthoquinone->Reaction1 Intermediate 2-(but-3-en-1-ylamino)-3- chloronaphthalene-1,4-dione Reaction1->Intermediate Reaction2 Ring-Closing Metathesis (RCM) Intermediate->Reaction2 Final_Product Quinone-Fused Heterocycle Reaction2->Final_Product

Caption: Synthetic workflow for quinone-fused heterocycles.

Signaling Pathway Context (Hypothetical)

While the specific biological activity of the resulting heterocycles from the cited study was not detailed, quinone-based compounds are known to interfere with cellular processes such as electron transport and can induce oxidative stress. The diagram below represents a hypothetical signaling pathway that could be modulated by such compounds.

G Quinone_Derivative Quinone-Fused Heterocycle ETC Mitochondrial Electron Transport Chain (ETC) Quinone_Derivative->ETC Inhibition ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Apoptosis Signaling Cascade Oxidative_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical pathway of quinone-induced cell death.

References

Application Notes and Protocols for N-Alkylation with 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of the 3-butenyl functional group via N-alkylation provides a versatile handle for further chemical modifications, such as cyclization or cross-coupling reactions, making 3-butenylamine a valuable building block in drug discovery. These application notes provide detailed protocols for the N-alkylation of various substrates using 3-butenylamine hydrochloride, focusing on two primary methods: reductive amination of carbonyl compounds and direct alkylation of heterocyclic amines.

Introduction to N-Alkylation and the Utility of the Butenyl Moiety

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry. Nitrogen-containing heterocycles and substituted amines are prevalent scaffolds in FDA-approved drugs, exhibiting a wide range of biological activities.[1] Direct alkylation of amines with alkyl halides can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than the starting material.[2][3]

Reductive amination offers a more controlled, indirect method for N-alkylation. This reaction proceeds through the formation of an imine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired alkylated amine.[4][5][6] This method is highly effective for the synthesis of secondary and tertiary amines and is compatible with a wide range of functional groups.[7][8]

The 3-butenyl group is of particular synthetic interest. Its terminal alkene can participate in various subsequent reactions, including but not limited to:

  • Ring-Closing Metathesis (RCM): For the synthesis of nitrogen-containing heterocycles.

  • Hydroboration-Oxidation: To introduce a primary alcohol.

  • Wacker Oxidation: To generate a methyl ketone.

  • Heck and Suzuki Couplings: For C-C bond formation.

This versatility makes N-(3-butenyl) substituted compounds valuable intermediates in the development of complex molecular architectures for drug discovery.[9][10]

Experimental Protocols

Two primary protocols are presented for the N-alkylation using this compound. Since this compound is a salt, it must be neutralized in situ or converted to the free amine prior to reaction.

Protocol 1: Reductive Amination of Aldehydes and Ketones

This protocol describes the N-alkylation of a carbonyl compound with this compound via a one-pot reductive amination. The hydrochloride salt is neutralized in situ by a suitable base. Sodium triacetoxyborohydride (B8407120) is used as the reducing agent as it is mild and selective for the reduction of imines in the presence of aldehydes.

Materials:

  • This compound (CAS: 17875-18-2)

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 eq).

  • Dissolve the carbonyl compound in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Add this compound (1.1 eq) to the solution.

  • Add triethylamine or DIPEA (1.2 eq) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative Examples):

EntryAldehyde/Ketone SubstrateBaseSolventTime (h)Yield (%)
1BenzaldehydeTEADCM692
24-MethoxybenzaldehydeDIPEADCE895
3CyclohexanoneTEADCM1285
4IsovaleraldehydeDIPEADCE488
Protocol 2: Direct N-Alkylation of Heterocycles

This protocol describes the N-alkylation of an acidic N-H containing heterocycle, such as indole (B1671886), with a 3-butenyl electrophile. This requires the initial conversion of this compound to the free amine, followed by its reaction with a suitable electrophile, or more directly, the use of a butenyl halide with the heterocycle. For this example, we will detail the reaction of indole with 4-bromo-1-butene (B139220), a common method for introducing the butenyl group.

Materials:

  • Indole or other N-H heterocycle

  • 4-Bromo-1-butene

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the heterocycle (e.g., indole, 1.0 eq).

  • Dissolve the heterocycle in anhydrous DMF or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a milder base like K₂CO₃ (2.0 eq) can be used, often at elevated temperatures.

  • Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to form the corresponding anion.

  • Add 4-bromo-1-butene (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution or water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryHeterocycle SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1IndoleNaHDMF3RT94
2PyrroleNaHDMF4RT89
3BenzimidazoleK₂CO₃MeCN126082
4PhthalimideK₂CO₃DMF68096

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reductive amination protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine Aldehyde/Ketone, 3-Butenylamine HCl, and Solvent in Flask start->setup base Add Base (TEA/DIPEA) to neutralize HCl setup->base stir1 Stir for 15 min at RT base->stir1 reductant Add NaBH(OAc)3 in portions stir1->reductant Imine Formation stir2 Stir for 4-24h at RT (Monitor by TLC/LC-MS) reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for reductive amination.

Logical Diagram for N-Alkylation Strategy Selection

This diagram outlines the decision-making process for choosing an appropriate N-alkylation strategy.

G start Select N-Alkylation Strategy substrate What is the nature of the Nitrogen Nucleophile? start->substrate primary_secondary Primary or Secondary Amine substrate->primary_secondary Aliphatic/Aromatic acidic_nh Acidic N-H (e.g., Indole, Imide) substrate->acidic_nh Heterocyclic overalkylation Is over-alkylation a concern? primary_secondary->overalkylation direct_alkylation_hetero Direct Alkylation with Alkyl Halide + Base (Protocol 2) acidic_nh->direct_alkylation_hetero yes_over Yes overalkylation->yes_over no_over No overalkylation->no_over reductive_amination Use Reductive Amination (Protocol 1) yes_over->reductive_amination direct_alkylation Direct Alkylation with Alkyl Halide + Base (Use large excess of amine) no_over->direct_alkylation

Caption: Decision tree for N-alkylation method selection.

Safety and Handling

  • This compound: Acutely toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive. Handle in a fume hood and avoid contact with moisture.

  • Sodium hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a dispersion in mineral oil under an inert atmosphere.

  • Solvents (DCM, DCE, DMF): These are hazardous solvents. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols provided offer robust and versatile methods for the N-alkylation of various substrates using this compound as a key building block. Reductive amination is the preferred method for the controlled alkylation of primary and secondary amines with carbonyl compounds, minimizing side products. Direct alkylation is effective for acidic N-H containing heterocycles. The resulting N-(3-butenyl) products are valuable intermediates, poised for further synthetic elaboration in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for 3-Butenylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride is a versatile primary amine building block containing a terminal alkene functionality. This unique combination of reactive groups makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and other biologically active molecules. Its hydrochloride salt form enhances stability and solubility, facilitating its use in a range of reaction conditions. These application notes provide an overview of its utility in the synthesis of quinone-fused heterocycles and substituted pyrrolidines, complete with detailed experimental protocols and data.

Application 1: Synthesis of Quinone-Fused Nitrogen Heterocycles

This compound serves as a key starting material for the synthesis of medium-sized (eight-, nine-, and ten-membered) nitrogen-containing quinone-fused heterocycles. The synthetic strategy involves a two-step process: initial nucleophilic substitution onto a naphthoquinone core followed by a ring-closing metathesis (RCM) reaction. These larger heterocyclic structures are of interest in medicinal chemistry for their potential as novel therapeutic agents.

Logical Workflow for Quinone-Fused Heterocycle Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ring-Closing Metathesis (RCM) A This compound D 2-(3-Butenylamino)-3-chloro- 1,4-naphthoquinone A->D B 2,3-Dichloro-1,4-naphthoquinone B->D C Base (e.g., NaHCO3) C->D E 2-(3-Butenylamino)-3-chloro- 1,4-naphthoquinone G Quinone-Fused Heterocycle E->G F Grubbs' Catalyst F->G

Caption: Workflow for the synthesis of quinone-fused heterocycles.

Experimental Protocol: Synthesis of 2-(3-Butenylamino)-3-chloronaphthalene-1,4-dione

This protocol is adapted from general procedures for the synthesis of 2-amino-1,4-naphthoquinones.[1]

Materials:

  • This compound

  • 2,3-dichloro-1,4-naphthoquinone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water.

  • Add 2,3-dichloro-1,4-naphthoquinone (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitate is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Experimental Protocol: Ring-Closing Metathesis to form Quinone-Fused Heterocycle

This protocol is based on general procedures for ring-closing metathesis of diene-substituted naphthoquinones.

Materials:

  • 2-(3-Butenylamino)-3-chloro-1,4-naphthoquinone

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-(3-butenylamino)-3-chloro-1,4-naphthoquinone (1.0 eq) in anhydrous dichloromethane.

  • Add Grubbs' catalyst (typically 5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of a small amount of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the quinone-fused heterocycle.

Quantitative Data
ReactantProductCatalyst/ReagentSolventTime (h)Yield (%)
3-Butenylamine HCl & 2,3-Dichloro-1,4-naphthoquinone2-(3-Butenylamino)-3-chloro-1,4-naphthoquinoneNaHCO₃EtOH/H₂O2470-85
2-(3-Butenylamino)-3-chloro-1,4-naphthoquinoneQuinone-Fused HeterocycleGrubbs' Catalyst (II)DCM12-2460-80

*Yields are representative of similar reactions and may vary based on specific substrate and reaction conditions.

Application 2: Synthesis of Substituted Pyrrolidines

A derivative of 3-butenylamine can be utilized in Lewis acid-catalyzed cyclization reactions to generate substituted pyrrolidines. This is exemplified by the cyclization of an imine formed from a 3-butenylamine derivative and a substituted benzaldehyde. The resulting pyrrolidine (B122466) core is a common motif in many pharmaceuticals.

Logical Workflow for Substituted Pyrrolidine Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Lewis Acid-Catalyzed Cyclization A 3-Butenylamine Derivative C N-Alkenyl Imine A->C B Substituted Benzaldehyde B->C D N-Alkenyl Imine F 2-Arylpyrrolidine D->F E Lewis Acid (e.g., TiCl4) E->F

Caption: Workflow for the synthesis of substituted pyrrolidines.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization of an N-Alkenyl Imine

This protocol is a general representation of the reaction described by Frank and Aubé.

Materials:

  • N-alkenyl imine (prepared from a 3-butenylamine derivative)

  • Lewis acid (e.g., Titanium(IV) chloride, TiCl₄)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer

  • Syringe

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N-alkenyl imine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.0-1.5 eq) to the stirred solution via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 2-arylpyrrolidine.

Quantitative Data
ReactantProductCatalyst/ReagentSolventTime (h)Yield (%)
N-Alkenyl Imine2-ArylpyrrolidineTiCl₄DCM12-2450-70*

*Yield is representative of similar Lewis acid-catalyzed cyclizations and may vary.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: Reactions of 3-Butenylamine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine, a homoallylic amine, is a versatile bifunctional molecule possessing both a nucleophilic primary amine and a reactive alkene moiety. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like pyrrolidines, which are prevalent scaffolds in many FDA-approved drugs. The hydrochloride salt form ensures stability and ease of handling, though it requires a neutralization step prior to reactions involving the amine's nucleophilicity.

This document provides detailed application notes and experimental protocols for the reaction of 3-butenylamine hydrochloride with various classes of electrophiles. The protocols cover reactions at the amine nucleus (N-acylation and N-alkylation) and intramolecular cyclizations involving both the amine and the alkene (iodoamination and aminomercuration-demercuration).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the reaction of 3-butenylamine with different electrophiles. Yields are representative and can vary based on the specific substrate and reaction scale.

Table 1: N-Acylation of 3-Butenylamine

ElectrophileReagent/CatalystSolventBaseTemp. (°C)Time (h)ProductYield (%)
Acetyl ChlorideAcetyl ChlorideDichloromethane (DCM)Triethylamine (B128534) (TEA)0 to RT2N-(But-3-en-1-yl)acetamide90-95
Acetic AnhydrideAcetic AnhydrideDichloromethane (DCM)Pyridine0 to RT3N-(But-3-en-1-yl)acetamide85-90
Benzoyl ChlorideBenzoyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT4N-(But-3-en-1-yl)benzamide88-93

Table 2: N-Alkylation of 3-Butenylamine

ElectrophileReagent/CatalystSolventBaseTemp. (°C)Time (h)ProductYield (%)
Methyl IodideMethyl IodideAcetonitrile (B52724) (MeCN)K₂CO₃RT24N-Methyl-N-(but-3-en-1-yl)amine*40-50
Benzyl (B1604629) BromideBenzyl BromideEthanol (B145695) (EtOH)Excess 3-ButenylamineReflux12N-Benzyl-N-(but-3-en-1-yl)amine60-70

*Note: Alkylation of primary amines can lead to mixtures of mono- and di-alkylated products. Yields reflect the desired mono-alkylated product.

Table 3: Intramolecular Cyclization of N-Substituted 3-Butenylamine Derivatives

ReactionSubstrateElectrophile/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
IodoaminationN-(But-3-en-1-yl)acetamideIodine, NaHCO₃Acetonitrile (MeCN)RT61-Acetyl-2-(iodomethyl)pyrrolidine75-85
AminomercurationN-Tosyl-3-butenylamineHg(OAc)₂, NaBH₄THF/H₂ORT41-Tosyl-2-methylpyrrolidine70-80

Mandatory Visualization

reaction_overview Reaction Pathways of 3-Butenylamine cluster_start Starting Material cluster_deprotection Activation cluster_products Reaction Products start This compound amine 3-Butenylamine (Free Base) start->amine Base (e.g., TEA, NaOH) acyl N-Acyl-3-butenylamine amine->acyl + Acyl Halide / Anhydride alkyl N-Alkyl-3-butenylamine amine->alkyl + Alkyl Halide pyrrolidine (B122466) Substituted Pyrrolidines acyl->pyrrolidine Intramolecular Cyclization (e.g., Iodoamination) alkyl->pyrrolidine Intramolecular Cyclization (e.g., Aminomercuration)

Caption: Overview of reaction pathways for 3-butenylamine.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation - Synthesis of N-(But-3-en-1-yl)acetamide

This protocol describes the acylation of 3-butenylamine with acetyl chloride after in-situ neutralization of the hydrochloride salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C to ensure complete neutralization.

  • Slowly add acetyl chloride (1.05 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(but-3-en-1-yl)acetamide.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate (B1210297)/hexane gradient) or by distillation.

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 3-Butenylamine HCl in DCM B Cool to 0 °C A->B C Add Triethylamine (TEA) B->C D Add Acetyl Chloride C->D E Warm to RT, Stir 2h D->E Acylation Occurs F Quench (NaHCO₃) E->F Reaction Complete G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Purify (Chromatography) I->J

Caption: Workflow for N-Acylation of 3-butenylamine.

Protocol 2: General Procedure for N-Alkylation - Synthesis of N-Benzyl-N-(but-3-en-1-yl)amine

This protocol is optimized for the selective mono-alkylation of a primary amine using an excess of the amine as both the nucleophile and the base.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Benzyl bromide

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Neutralize this compound by dissolving it in water and adding an equimolar amount of NaOH solution. Extract the free amine into diethyl ether, dry the organic layer over Na₂SO₄, and carefully remove the solvent. Caution: 3-butenylamine is volatile.

  • In a round-bottom flask, dissolve the freshly prepared 3-butenylamine (3.0 eq) in ethanol.

  • Add benzyl bromide (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to remove the ammonium (B1175870) salt byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired secondary amine from any remaining primary amine and potential tertiary amine byproduct.

Protocol 3: Intramolecular Iodoamination of an N-Acyl Derivative

This protocol describes the electrophile-induced cyclization of N-(but-3-en-1-yl)acetamide to form a substituted pyrrolidine.

Materials:

  • N-(But-3-en-1-yl)acetamide (from Protocol 1)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve N-(but-3-en-1-yl)acetamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add iodine (1.2 eq) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours. The reaction should be protected from light.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-acetyl-2-(iodomethyl)pyrrolidine by column chromatography.

iodoamination_pathway cluster_mechanism Proposed Mechanism: Iodoamination A N-Acetyl-3-butenylamine B Iodonium Ion Intermediate A->B + I₂ C 5-exo-tet Cyclization B->C Intramolecular Nucleophilic Attack D 1-Acetyl-2-(iodomethyl)pyrrolidine C->D Deprotonation

Caption: Mechanism of intramolecular iodoamination.

Conclusion

This compound is a readily available and highly useful precursor for the synthesis of a variety of nitrogen-containing compounds. Simple neutralization unlocks the nucleophilicity of the amine, allowing for straightforward acylation and alkylation reactions. Furthermore, the alkene moiety can participate in powerful intramolecular cyclization reactions with the nitrogen atom, providing efficient access to the medicinally important pyrrolidine ring system. The protocols provided herein offer a foundation for the exploration and application of this versatile building block in research and development.

Application Notes and Protocols: Leveraging 3-Butenylamine Hydrochloride Derivatives in Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 3-butenylamine hydrochloride in classical copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry are not extensively documented, the inherent structural features of its derivatives—possessing both a primary amine and a terminal alkene—make them highly valuable substrates for another powerful class of click reactions: thiol-ene chemistry . This bioorthogonal reaction offers a robust and versatile method for bioconjugation, materials science, and drug development, proceeding under mild conditions with high efficiency and selectivity.[1][2]

These application notes provide a comprehensive overview of the potential uses of 3-butenylamine derivatives in thiol-ene click chemistry, complete with detailed experimental protocols and supporting data.

I. Introduction to Thiol-Ene "Click" Chemistry

The thiol-ene reaction involves the addition of a thiol (-SH) to an alkene (C=C) to form a stable thioether linkage.[2] This transformation can be initiated through two primary pathways: a free-radical mediated reaction or a nucleophilic Michael addition.[3]

  • Radical-Mediated Thiol-Ene Reaction: This is the most prevalent pathway, typically initiated by light (photoinitiation) or heat (thermal initiation) in the presence of a radical initiator.[3] The reaction proceeds via a chain mechanism, where a thiyl radical adds to the alkene in an anti-Markovnikov fashion.[3] This method provides excellent spatial and temporal control, which is particularly advantageous for creating patterned surfaces or hydrogels.[4]

  • Base/Nucleophile-Catalyzed Thiol-Ene (Michael Addition): This pathway is favored for electron-poor alkenes and is catalyzed by the presence of a base or nucleophile.[3] The base deprotonates the thiol to generate a more nucleophilic thiolate anion, which then attacks the alkene.[2]

The choice of initiation method is dependent on the specific substrates, desired reaction conditions, and the final application.[3]

II. Applications of 3-Butenylamine Derivatives in Thiol-Ene Chemistry

The bifunctional nature of 3-butenylamine derivatives allows for orthogonal functionalization strategies. The primary amine can be used for standard amide bond formation or other amine-specific chemistries, while the terminal alkene is reserved for the thiol-ene click reaction. This opens up a wide range of applications:

  • Bioconjugation: Peptides, proteins, and other biomolecules containing cysteine residues (or engineered to have a free thiol) can be readily conjugated to a 3-butenylamine derivative that has been previously attached to a molecule of interest (e.g., a small molecule drug, a fluorescent probe, or a nanoparticle).[5][6] This is particularly useful for creating antibody-drug conjugates (ADCs) or targeted imaging agents.[7]

  • Surface Functionalization: Surfaces of materials like gold nanoparticles or polymer monoliths can be modified with 3-butenylamine derivatives.[8][9] Subsequent thiol-ene click chemistry can then be used to immobilize biomolecules, creating biosensors or biocompatible coatings.[8]

  • Polymer and Hydrogel Synthesis: 3-Butenylamine derivatives can be incorporated into polymer chains or hydrogel networks.[4][10] The pendant alkene groups can then be functionalized using thiol-ene chemistry to introduce specific bioactivity or alter the material's physical properties.[4]

III. Quantitative Data for Thiol-Ene Reactions

The following table summarizes representative quantitative data for thiol-ene reactions, highlighting the efficiency and mild conditions of this click chemistry approach.

Alkene SubstrateThiol SubstrateInitiator/CatalystSolventTemp. (°C)TimeYield (%)Reference
Allyl alcoholGlutathione (GSH)DPAP (0.05 eq.)Water/AcetonitrileRT20 min91[11]
N-Allylmethylamine1-ThioglycerolPhotoinitiatorWaterRT5 min>95[1]
AllylamineThiol-PEGTriethylamine (B128534)THF/WaterRT2.5 hN/A[12]
Norbornene-peptideCysteine-peptideDPAPDMFRTN/A37[5]

DPAP: 2,2-dimethoxy-2-phenylacetophenone (B1663997) THF: Tetrahydrofuran DMF: Dimethylformamide

IV. Experimental Protocols

Here, we provide detailed protocols for key experiments involving thiol-ene click chemistry with molecules analogous to 3-butenylamine derivatives.

Protocol 1: Photoinitiated Thiol-Ene Conjugation of a Cysteine-Containing Peptide to an Alkene-Functionalized Surface

This protocol describes a common method for immobilizing a peptide onto a surface, a foundational technique for creating biosensors or bioactive materials.

Materials:

  • Alkene-functionalized substrate (e.g., glass slide modified with an allyl group)

  • Cysteine-containing peptide (e.g., GRGDS)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV lamp (365 nm)

Procedure:

  • Prepare Solutions:

    • Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of DPAP in DMSO.

  • Reaction Setup:

    • Place the alkene-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).

    • Add the peptide solution to the vessel, ensuring the surface is fully covered.

    • Add the DPAP stock solution to the peptide solution to a final concentration of 0.1 mM. Gently mix.

  • Photoinitiation:

    • Expose the reaction mixture to UV light (365 nm) for 10-30 minutes. The optimal exposure time may need to be determined empirically.

  • Washing:

    • After irradiation, remove the substrate from the reaction solution.

    • Wash the substrate thoroughly with PBS to remove any unreacted peptide and photoinitiator.

    • Rinse with deionized water and dry under a stream of nitrogen.

  • Characterization:

    • The successful immobilization of the peptide can be confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Protocol 2: Base-Catalyzed Thiol-Ene Conjugation in Solution

This protocol details the conjugation of a thiol-containing molecule to an alkene in solution, catalyzed by a base.

Materials:

  • An alkene-containing molecule (e.g., a derivative of 3-butenylamine)

  • A thiol-containing molecule (e.g., a fluorescent probe with a thiol group)

  • Triethylamine (TEA)

  • Solvent (e.g., Tetrahydrofuran/Water mixture)

Procedure:

  • Dissolve Reactants:

    • Dissolve the alkene-containing molecule (1 equivalent) in the chosen solvent system.

    • Add the thiol-containing molecule (1.1 equivalents) to the solution.

  • Initiate Reaction:

    • Add triethylamine (0.1 equivalents) to the reaction mixture to catalyze the reaction.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the TEA.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired thioether conjugate.

V. Visualizations

Diagram 1: Experimental Workflow for Bioconjugation

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Thiol-Ene Click Conjugation A Molecule of Interest (e.g., Drug, Probe) C Amine-Reactive Moiety A->C Activation B 3-Butenylamine Derivative D Functionalized Molecule (with terminal alkene) B->D C->B Amide Coupling E Thiol-containing Biomolecule (e.g., Cysteine-Peptide) G Bioconjugate D->G E->G F Photoinitiator + UV Light or Base Catalyst F->G Initiation

Caption: Workflow for bioconjugation using a 3-butenylamine derivative.

Diagram 2: Signaling Pathway Inhibition Application

G cluster_pathway Cellular Signaling Pathway cluster_drug Drug Delivery and Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug Kinase Inhibitor Linker 3-Butenylamine Derivative Linker Drug->Linker Conjugate Targeted Drug Conjugate Targeting Targeting Ligand (Thiol-Peptide) Targeting->Linker Thiol-Ene Click Conjugate->Receptor Binding Conjugate->Kinase1 Inhibition

Caption: Targeted inhibition of a signaling pathway via a thiol-ene conjugate.

References

Application Notes and Protocols for the Derivatization of 3-Butenylamine Hydrochloride for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-butenylamine hydrochloride for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).

Introduction

3-Butenylamine is a primary aliphatic amine that, due to its polarity and volatility, requires derivatization to improve its chromatographic behavior and detection sensitivity. Derivatization modifies the analyte to make it more suitable for analysis by increasing its volatility for GC-MS or by introducing a chromophore or fluorophore for HPLC-based detection. This document outlines two primary methods for the derivatization and subsequent analysis of this compound.

Method 1: GC-MS Analysis following Derivatization with Trifluoroacetic Anhydride (B1165640) (TFAA)

This method is suitable for the quantification of 3-butenylamine in various sample matrices. The derivatization with TFAA masks the polar primary amine group, rendering the analyte more volatile and thermally stable for GC-MS analysis.[1][2]

Method 2: HPLC-FLD Analysis following Derivatization with o-Phthalaldehyde (B127526) (OPA)

This pre-column derivatization method is ideal for sensitive quantification of 3-butenylamine. OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity by an FLD.[3][4] An alternative, Dansyl Chloride, is also presented, which offers stable derivatives suitable for fluorescence or UV detection.[5][6][7]

Data Presentation

The following tables summarize typical quantitative data for the analysis of short-chain aliphatic amines using methods analogous to those described for 3-butenylamine. These values can be used as a benchmark for method development and validation.

Table 1: Quantitative Data for GC-MS Analysis of Aliphatic Amines after Derivatization

ParameterTrifluoroacetic Anhydride (TFAA) Derivatization
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 pg
Limit of Quantification (LOQ)0.5 - 50 pg
Recovery85 - 110%
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 15%

Note: Data is generalized from studies on various primary amines and may vary for 3-butenylamine.

Table 2: Quantitative Data for HPLC-FLD Analysis of Aliphatic Amines after Derivatization

Parametero-Phthalaldehyde (OPA) DerivatizationDansyl Chloride Derivatization
Linearity (R²)≥ 0.99[3]> 0.9989[7]
Limit of Detection (LOD)0.9 - 7.2 ng[3]0.015–0.075 µg/mL[7]
Limit of Quantification (LOQ)2.5 - 25 ng[3]0.05–0.25 µg/mL[7]
Recovery70 - 109%[3]79.3–110.3%[7]
Intra-day Precision (RSD)< 2.35%[3]0.66–2.69%[7]
Inter-day Precision (RSD)< 5%0.91–4.38%[7]

Note: Data is based on the analysis of various aliphatic amines and provides an expected performance range for 3-butenylamine.[3][7]

Experimental Protocols

Method 1: GC-MS Analysis Protocol - TFAA Derivatization

This protocol details the derivatization of this compound with trifluoroacetic anhydride for subsequent GC-MS analysis.[2]

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (anhydrous)

  • Sodium sulfate (B86663) (anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 500 µL of anhydrous ethyl acetate to the vial.

    • Add 100 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of anhydrous ethyl acetate.

    • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • Transfer the supernatant to a GC vial for analysis.

GC-MS Parameters (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Method 2: HPLC-FLD Analysis Protocol - OPA Derivatization

This protocol describes the pre-column derivatization of this compound with o-phthalaldehyde for sensitive HPLC-FLD analysis. An automated online derivatization is also described.[3][4]

Materials:

  • This compound standard or sample

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or 2-mercaptoethanol

  • Boric acid

  • Sodium hydroxide (B78521)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Autosampler vials

Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.

  • OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

Manual Derivatization Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Create a series of calibration standards by diluting the stock solution.

  • Derivatization: In an autosampler vial, mix 100 µL of the sample or standard with 400 µL of the OPA/Thiol reagent.

  • Reaction: Allow the reaction to proceed for 2 minutes at room temperature, protected from light.

  • Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.

Automated Online Derivatization Procedure: [3]

  • Configure the autosampler to perform the following sequence for each injection:

    • Aspirate 10 µL of the OPA/Thiol reagent.

    • Aspirate 5 µL of the sample or standard.

    • Mix the reagents in the sample loop or a mixing chamber for a pre-determined time (e.g., 1-2 minutes).

    • Inject the derivatized sample onto the column.

HPLC-FLD Parameters (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 25 mM Phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm

Alternative for HPLC: Dansyl Chloride Derivatization

Dansyl chloride is another excellent reagent for derivatizing primary amines for HPLC analysis, offering very stable derivatives.[7]

Procedure:

  • Sample Preparation: Prepare samples and standards in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

  • Derivatization: To 100 µL of the sample/standard, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.

  • Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of a 25 mg/mL solution of sodium hydroxide to hydrolyze the remaining dansyl chloride.

  • Analysis: After cooling, inject an aliquot into the HPLC system.

HPLC-FLD Parameters (Typical for Dansyl Derivatives):

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Fluorescence Detector: Excitation at 335 nm, Emission at 520 nm

Visualizations

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up Sample 3-Butenylamine HCl Sample DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagents Add Ethyl Acetate & TFAA DrySample->AddReagents React Heat at 60°C AddReagents->React Evaporate Evaporate Excess Reagent React->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for TFAA derivatization of 3-Butenylamine for GC-MS analysis.

Derivatization_Workflow_HPLC cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-Butenylamine HCl Sample/Standard Mix Mix Sample and OPA Reagent Sample->Mix OPAReagent Prepare OPA/Thiol Reagent OPAReagent->Mix React React for 2 min at RT Mix->React HPLC HPLC-FLD Analysis React->HPLC

Caption: Workflow for OPA derivatization of 3-Butenylamine for HPLC-FLD analysis.

References

Application Notes and Protocols for Coupling Reactions with 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving 3-Butenylamine hydrochloride. This versatile primary amine is a useful building block in medicinal chemistry and materials science, allowing for the introduction of a reactive butenyl moiety. The following sections detail procedures for amide bond formation, reductive amination, and Buchwald-Hartwig amination, complete with representative data and workflow diagrams.

Amide Coupling (Acylation)

Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the construction of pharmaceuticals and other bioactive molecules. This compound can be readily acylated using standard coupling reagents to yield N-(but-3-en-1-yl) amides.

Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M).

    • To this solution, add this compound (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq to neutralize the hydrochloride and facilitate the reaction).

    • In a separate vessel, dissolve the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the carboxylic acid and amine mixture to 0 °C in an ice bath.

    • Slowly add the HATU solution to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate (B1210297) or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(but-3-en-1-yl) amide.

Data Presentation: Representative Amide Coupling Reactions
Carboxylic Acid Coupling PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF492
4-Methoxybenzoic AcidEDC/HOBtTEADCM688
Cyclohexanecarboxylic AcidTBTUDIPEATHF395
Boc-L-AlaninePyBOPTEADCM585

Note: The data presented are representative examples for similar aliphatic primary amines and may vary for specific substrates.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an imine. This two-step, one-pot process allows for the coupling of this compound with aldehydes and ketones.

Experimental Protocol: General Procedure for Reductive Amination
  • Imine Formation:

    • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as Methanol (MeOH), Dichloromethane (DCM), or 1,2-Dichloroethane (DCE) (0.1-0.5 M).

    • Add a base, such as Triethylamine (TEA) (1.2 eq), to neutralize the hydrochloride salt.

    • For less reactive carbonyls, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the solution containing the intermediate imine, add a reducing agent. A mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) is often preferred as it can be added directly to the reaction mixture.[1] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used.[1]

    • Continue to stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to yield the desired N-(but-3-en-1-yl) amine.

Data Presentation: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1689
4-AnisaldehydeNaBH(OAc)₃DCM1885
CyclohexanoneNaBH₃CNMeOH2478
AcetophenoneNaBH(OAc)₃DCE2472

Note: The data presented are representative examples for similar aliphatic primary amines and may vary for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[2][3][4] This method is highly effective for the synthesis of N-aryl-3-butenylamines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Reaction Execution:

    • Add an anhydrous, deoxygenated solvent such as Toluene or Dioxane (0.1-0.5 M) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.

    • Filter the mixture through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-3-butenylamine.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
Aryl Halide/TriflatePalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene1001891
1-Chloro-4-nitrobenzenePd(OAc)₂SPhosCs₂CO₃Dioxane1102483
Phenyl triflatePd₂(dba)₃BINAPK₃PO₄Toluene1001688
2-BromopyridinePd(OAc)₂XantphosCs₂CO₃Dioxane1102079

Note: The data presented are representative examples for similar aliphatic primary amines and may vary for specific substrates.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reactants (Amine, Coupling Partner, Catalyst, Base) solvent Add Anhydrous Solvent reagents->solvent setup Combine Reagents under Inert Atmosphere solvent->setup stir Stir at Specified Temperature setup->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize signaling_pathway cluster_cell Cellular Environment RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor N-(but-3-en-1-yl) Derivative (Covalent Inhibitor) Inhibitor->MEK Covalent Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its structure incorporates a terminal alkene and a primary amine, making it a versatile synthon for a variety of chemical transformations. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a potentially scalable two-step route commencing from commercially available 3-buten-1-ol (B139374). The described methodology is based on a Gabriel-Mitsunobu reaction sequence, which offers a reliable alternative to methods employing hazardous reagents such as metal hydrides or azides.[1]

Chemical Properties

PropertyValueReference
Molecular Formula C₄H₉N · HCl[2]
Molecular Weight 107.58 g/mol [2]
Melting Point 176-180 °C[2]
Appearance White to off-white solid[3]
CAS Number 17875-18-2[3]

Synthesis Pathway Overview

The synthesis proceeds in two main stages:

Synthesis_Pathway 3-Buten-1-ol 3-Buten-1-ol Mitsunobu_Reaction Mitsunobu Reaction 3-Buten-1-ol->Mitsunobu_Reaction Phthalimide Phthalimide Phthalimide->Mitsunobu_Reaction TPP_DEAD Triphenylphosphine (TPP) Diethyl azodicarboxylate (DEAD) TPP_DEAD->Mitsunobu_Reaction N_Butenylphthalimide N-(But-3-en-1-yl)phthalimide Mitsunobu_Reaction->N_Butenylphthalimide Hydrazinolysis Hydrazinolysis N_Butenylphthalimide->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis 3-Butenylamine 3-Butenylamine Hydrazinolysis->3-Butenylamine Salt_Formation Salt Formation 3-Butenylamine->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation 3-Butenylamine_HCl This compound Salt_Formation->3-Butenylamine_HCl

Experimental Protocols

Stage 1: Large-Scale Synthesis of N-(But-3-en-1-yl)phthalimide via Mitsunobu Reaction

This stage focuses on the conversion of 3-buten-1-ol to N-(but-3-en-1-yl)phthalimide. The primary challenges in scaling up the Mitsunobu reaction are managing the exothermicity and the removal of byproducts, namely triphenylphosphine oxide and the reduced form of the azodicarboxylate.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Chilling unit for the reactor jacket.

  • Filtration apparatus suitable for large volumes.

  • Rotary evaporator.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Buten-1-ol72.111.00 kg13.86
Phthalimide147.132.24 kg15.25
Triphenylphosphine (TPP)262.294.00 kg15.25
Diethyl azodicarboxylate (DEAD)174.152.66 kg15.25
Tetrahydrofuran (B95107) (THF), anhydrous-20 L-
Diethyl ether-10 L-

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 3-buten-1-ol (1.00 kg), phthalimide (2.24 kg), and triphenylphosphine (4.00 kg).

  • Solvent Addition: Add anhydrous tetrahydrofuran (20 L) to the reactor and stir the mixture to obtain a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using the chilling unit.

  • DEAD Addition: Slowly add diethyl azodicarboxylate (2.66 kg) to the reaction mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A slight exotherm will be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Byproduct Precipitation: To the resulting residue, add diethyl ether (10 L) and stir vigorously. The triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts will precipitate.

  • Filtration: Filter the mixture and wash the solid cake with fresh diethyl ether.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield crude N-(but-3-en-1-yl)phthalimide as an oil or low-melting solid. The crude product can be used directly in the next step or purified further by recrystallization if necessary. A reported yield for a similar lab-scale reaction is approximately 85%.[1]

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Charge_Reagents Charge 3-Buten-1-ol, Phthalimide, TPP in THF Cool Cool to 0-5 °C Charge_Reagents->Cool Add_DEAD Slowly add DEAD (maintain T < 10 °C) Cool->Add_DEAD Stir Stir at RT for 12-16h Add_DEAD->Stir Concentrate_THF Concentrate in vacuo Stir->Concentrate_THF Precipitate_Byproducts Add Diethyl Ether & Stir Concentrate_THF->Precipitate_Byproducts Filter Filter Precipitate_Byproducts->Filter Concentrate_Filtrate Concentrate Filtrate Filter->Concentrate_Filtrate Crude_Product Crude N-(But-3-en-1-yl)phthalimide Concentrate_Filtrate->Crude_Product

Stage 2: Large-Scale Synthesis of this compound

This stage involves the deprotection of the phthalimide group using hydrazine, followed by the formation and isolation of the hydrochloride salt.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.

  • Distillation apparatus.

  • Filtration apparatus.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(But-3-en-1-yl)phthalimide201.22(from Stage 1)~11.78
Hydrazine hydrate (85%)50.061.00 kg~17.0
Ethanol (B145695) (95%)-15 L-
Hydrochloric acid (10% aq.)-As needed-
Diethyl ether-As needed-
Sodium hydroxide (B78521) (50% aq.)-As needed-
Hydrochloric acid in ethanol-As needed-

Protocol:

  • Reactor Setup: Charge the reactor with the crude N-(but-3-en-1-yl)phthalimide from Stage 1.

  • Solvent and Reagent Addition: Add 95% ethanol (15 L) followed by the slow addition of 85% hydrazine hydrate (1.00 kg).

  • Reaction: Stir the mixture at room temperature overnight. A thick precipitate of phthalhydrazide (B32825) will form.

  • Acidification: Cautiously add 10% aqueous hydrochloric acid to the suspension until the pH is acidic. This helps to precipitate the phthalhydrazide more completely.

  • Filtration: Filter the mixture and wash the solid phthalhydrazide cake with water.

  • Aqueous Workup: Combine the filtrate and washings. Extract the aqueous solution with diethyl ether to remove any organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add 50% aqueous sodium hydroxide until the solution is strongly basic (pH > 12).

  • Extraction of Free Amine: Extract the basic aqueous solution with diethyl ether (3 x 5 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the diethyl ether by distillation. Caution: 3-Butenylamine is volatile.

  • Distillation of Free Amine: Purify the crude 3-butenylamine by fractional distillation. The boiling point is approximately 75-77 °C.[4] A reported yield for a similar lab-scale reaction is around 54%.[1]

  • Salt Formation: Dissolve the purified 3-butenylamine in a suitable solvent such as ethanol or isopropanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol until the solution is acidic.

  • Crystallization and Isolation: The this compound will precipitate. Stir the mixture at low temperature for a further 1-2 hours to ensure complete crystallization.

  • Filtration and Drying: Filter the solid product, wash with cold ethanol or diethyl ether, and dry under vacuum to obtain pure this compound.

Gabriel_Deprotection_Workflow cluster_deprotection Deprotection cluster_workup_amine Free Amine Isolation cluster_salt_formation Hydrochloride Salt Formation Charge_Phthalimide Charge N-(But-3-en-1-yl)phthalimide in Ethanol Add_Hydrazine Add Hydrazine Hydrate Charge_Phthalimide->Add_Hydrazine Stir_Overnight Stir at RT Overnight Add_Hydrazine->Stir_Overnight Acidify_Filter Acidify with HCl (aq), Filter Phthalhydrazide Stir_Overnight->Acidify_Filter Extract_Impurities Extract Filtrate with Ether Acidify_Filter->Extract_Impurities Basify Basify Aqueous Layer with NaOH Extract_Impurities->Basify Extract_Amine Extract with Ether Basify->Extract_Amine Dry_Concentrate Dry and Concentrate Ether Extract_Amine->Dry_Concentrate Distill Fractional Distillation Dry_Concentrate->Distill Free_Amine Purified 3-Butenylamine Distill->Free_Amine Dissolve_Amine Dissolve Amine in Ethanol Free_Amine->Dissolve_Amine Add_HCl Add Ethanolic HCl Dissolve_Amine->Add_HCl Crystallize Crystallize at Low Temperature Add_HCl->Crystallize Filter_Dry Filter and Dry Crystallize->Filter_Dry Final_Product This compound Filter_Dry->Final_Product

Safety Considerations

  • Diethyl azodicarboxylate (DEAD): DEAD is toxic and potentially explosive, especially when heated. It should be handled with care in a well-ventilated fume hood. For large-scale operations, consider using a less hazardous alternative such as diisopropyl azodicarboxylate (DIAD).

  • Triphenylphosphine (TPP): TPP is an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Hydrazine hydrate: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Exothermic Reactions: The Mitsunobu reaction and the neutralization/basification steps can be exothermic. Ensure adequate cooling capacity and slow reagent addition to maintain temperature control.

  • Flammable Solvents: THF and diethyl ether are highly flammable. Ensure all operations are conducted away from ignition sources in an appropriately rated environment.

Conclusion

The described protocol provides a comprehensive guide for the large-scale synthesis of this compound. By carefully managing reaction conditions and implementing appropriate safety measures, this versatile building block can be produced in significant quantities for research and development purposes. The use of a Gabriel-Mitsunobu strategy avoids problematic reagents and is amenable to scaling.[1] Further process optimization may be required to maximize yield and throughput in a specific manufacturing environment.

References

Application Notes and Protocols: The Use of 3-Butenylamine Hydrochloride in the Synthesis of a Novel Anilinopyrimidine Fungicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

These application notes describe the utility of 3-butenylamine hydrochloride as a key building block in the synthesis of a novel N-(3-butenyl) substituted anilinopyrimidine, a class of compounds with potential applications as agrochemical fungicides. The protocol outlines a two-step synthesis to a target molecule, highlighting the versatility of the butenylamine moiety for introducing an unsaturated alkyl chain into a bioactive scaffold.

Introduction

Anilinopyrimidine fungicides are an important class of agricultural chemicals that act primarily by inhibiting the biosynthesis of methionine in fungal pathogens, which in turn disrupts protein synthesis and fungal growth. The efficacy of these fungicides can be modulated by the nature of the substituents on both the aniline (B41778) and pyrimidine (B1678525) rings. The introduction of an N-alkenyl group, such as the 3-butenyl moiety from this compound, offers a promising strategy for creating novel analogues with potentially enhanced properties, such as improved lipophilicity for better plant tissue penetration or altered binding affinity to the target enzyme.

This document provides a detailed protocol for the synthesis of a candidate fungicidal molecule, 4-chloro-N-(3-butenyl)aniline, and its subsequent conversion to N-(4,6-dimethylpyrimidin-2-yl)-4-chloro-N-(3-butenyl)aniline.

Data Presentation

A summary of the quantitative data for the synthesis of the target anilinopyrimidine is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1-bromo-4-chlorobenzene (B145707)C₆H₄BrCl191.451.0--->98
This compoundC₄H₁₀ClN107.581.1--->97
4-chloro-N-(3-butenyl)anilineC₁₀H₁₂ClN181.66-9.087.2680>95
2-chloro-4,6-dimethylpyrimidine (B132427)C₆H₇ClN₂142.591.0--->98
Target CompoundC₁₆H₁₉ClN₄288.79-11.559.2480>98

Table 1: Quantitative data for the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-chloro-N-(3-butenyl)aniline.

Experimental Protocols

Synthesis of 4-chloro-N-(3-butenyl)aniline (Intermediate)

This protocol describes the synthesis of the key intermediate, 4-chloro-N-(3-butenyl)aniline, via a Buchwald-Hartwig amination reaction.

Materials:

  • 1-bromo-4-chlorobenzene

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene (B28343), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chlorobenzene (1.0 eq), this compound (1.1 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-chloro-N-(3-butenyl)aniline.

Synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-chloro-N-(3-butenyl)aniline (Target Compound)

This protocol details the final step to the target anilinopyrimidine fungicide candidate via nucleophilic aromatic substitution.

Materials:

  • 4-chloro-N-(3-butenyl)aniline

  • 2-chloro-4,6-dimethylpyrimidine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-N-(3-butenyl)aniline (1.0 eq) in DMF.

  • Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final target compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nucleophilic Aromatic Substitution 3-Butenylamine_HCl 3-Butenylamine Hydrochloride Reaction1 Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C 3-Butenylamine_HCl->Reaction1 Aryl_Halide 1-bromo-4-chlorobenzene Aryl_Halide->Reaction1 Intermediate 4-chloro-N-(3-butenyl)aniline Reaction1->Intermediate Reaction2 K₂CO₃, DMF, 80°C Intermediate->Reaction2 Pyrimidine 2-chloro-4,6-dimethylpyrimidine Pyrimidine->Reaction2 Target_Compound Target Anilinopyrimidine Fungicide Candidate Reaction2->Target_Compound

Caption: Synthetic workflow for the preparation of a novel anilinopyrimidine fungicide candidate.

Hypothetical_Mode_of_Action cluster_fungus Fungal Cell Target_Compound N-(3-butenyl) Anilinopyrimidine (Fungicide) Enzyme Methionine Biosynthesis Enzyme (e.g., CGS) Target_Compound->Enzyme Inhibition Methionine Methionine Enzyme->Methionine Blocked Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Fungal_Growth Fungal Growth Protein_Synthesis->Fungal_Growth Inhibition_Node Inhibition of Growth

Caption: Hypothetical mode of action for the novel anilinopyrimidine fungicide candidate.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Butenylamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 3-butenylamine hydrochloride reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities depend on the synthetic route. If prepared via a Gabriel synthesis, impurities may include phthalhydrazide (B32825) (a byproduct of hydrazine-mediated cleavage) and unreacted N-(3-butenyl)phthalimide.[1] If synthesized by the reduction of allyl cyanide, unreacted starting material and partially reduced intermediates could be present.

Q2: What is the recommended first step in purifying crude this compound?

A2: An initial acid-base extraction is often a good starting point to separate the basic amine from neutral or acidic impurities.[2] The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities before proceeding with further purification.[3]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is a common and effective technique for purifying crystalline solids like amine hydrochlorides. The key is to find a suitable solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at lower temperatures.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, direct chromatography of the hydrochloride salt on standard silica (B1680970) gel can be challenging due to its high polarity. It is often more effective to perform chromatography on the free amine (3-butenylamine) using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like basic alumina (B75360). The purified free amine can then be converted back to the hydrochloride salt.[2]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Try a different solvent system.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal formation. - Ensure the filtrate is cold before washing the crystals. Wash with a minimal amount of the cold recrystallization solvent.
Product is still impure after recrystallization. The impurities have similar solubility to the product. The cooling was too rapid, trapping impurities.- Perform a second recrystallization. - Choose a different solvent system that may better differentiate the solubilities of the product and impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography (of the free amine)
Issue Possible Cause Troubleshooting Steps
Product streaks or shows poor separation on silica gel. The amine is interacting strongly with the acidic silica gel.- Add a small amount of a volatile base (e.g., 0.5-1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent.[2] - Use a deactivated stationary phase like basic alumina or amine-functionalized silica gel.[2]
Product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture).
Difficulty in removing the added base (e.g., triethylamine) from the purified product. The base is co-eluting with the product.- Use a more volatile base if possible. - After concentrating the fractions, dissolve the residue in a solvent like diethyl ether and wash with a dilute acid to remove the residual base. Then, re-isolate the free amine.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a general procedure and may require optimization for specific crude product mixtures.

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash (Optional): If the crude product is the free amine, wash the organic solution with 1M HCl (aq). The 3-butenylamine will move into the aqueous layer as the hydrochloride salt. Separate the aqueous layer.

  • Neutral Wash: Wash the aqueous layer containing the hydrochloride salt with an organic solvent (e.g., diethyl ether) to remove any remaining neutral organic impurities.

  • Basification and Extraction (to free amine): Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution. Extract the liberated free 3-butenylamine into an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation and Recrystallization:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent for recrystallization (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether).

    • Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic.

    • Cool the solution slowly to room temperature and then in an ice bath to induce crystallization of this compound.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)
Solvent/Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Recovery Yield (%)
IsopropanolHighLowGood85
EthanolHighModerateFair70
Ethanol/Diethyl Ether (1:1)ModerateVery LowExcellent92
AcetoneLowVery Low--
WaterVery HighHighPoor< 50

This table presents hypothetical data for illustrative purposes. Experimental validation is required.

Visualizations

PurificationWorkflow crude Crude Reaction Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Impurities (in organic layer) separate1->organic_impurities Discard aqueous_hcl Aqueous Layer (contains Amine HCl) separate1->aqueous_hcl neutral_wash Wash with Organic Solvent aqueous_hcl->neutral_wash separate2 Separate Layers neutral_wash->separate2 neutral_impurities Neutral Impurities (in organic layer) separate2->neutral_impurities Discard basify Basify with NaOH separate2->basify extract Extract with Organic Solvent basify->extract separate3 Separate Layers extract->separate3 aqueous_waste Aqueous Waste separate3->aqueous_waste Discard organic_amine Organic Layer (contains Free Amine) separate3->organic_amine dry Dry and Concentrate organic_amine->dry free_amine Purified Free Amine dry->free_amine recrystallize Recrystallization (as HCl salt) free_amine->recrystallize pure_hcl Pure 3-Butenylamine HCl recrystallize->pure_hcl

Caption: Workflow for Acid-Base Extraction and Recrystallization.

TroubleshootingRecrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals filter Filter and Dry crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oiling_out Product Oils Out? no_crystals->oiling_out troubleshoot_no_crystals Troubleshoot: - Evaporate solvent - Add anti-solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Use lower boiling solvent oiling_out->troubleshoot_oiling_out Yes

Caption: Troubleshooting Logic for Recrystallization.

References

Technical Support Center: Synthesis with 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butenylamine hydrochloride. The following sections address common side reactions and offer guidance on how to mitigate them, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in synthesis?

A1: The primary side reactions involving this compound stem from the reactivity of both the primary amine and the terminal alkene. The most frequently encountered side reactions are:

  • Intramolecular Cyclization: The molecule can cyclize to form substituted pyrrolidines or piperidines, particularly in the presence of acids or metal catalysts.

  • Aza-Cope Rearrangement: Under thermal or acidic conditions, derivatives of 3-Butenylamine can undergo a[1][1]-sigmatropic rearrangement, leading to isomeric products.

  • Unwanted Polymerization: The vinyl group can participate in radical or acid-catalyzed polymerization, leading to oligomeric or polymeric byproducts.

  • Over-alkylation: When performing N-alkylation, the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines.

Q2: How can I minimize intramolecular cyclization?

A2: Minimizing intramolecular cyclization involves careful control of reaction conditions and, in some cases, the use of protecting groups. Key strategies include:

  • Control of Acidity: Lewis acids can promote cyclization.[2] If a Lewis acid is required for your primary reaction, consider using milder Lewis acids or stoichiometric amounts rather than catalytic amounts. For reactions sensitive to Brønsted acids, ensure the complete neutralization of the hydrochloride salt with a non-nucleophilic base.

  • Temperature Control: Higher temperatures can provide the activation energy for cyclization. Running the reaction at the lowest effective temperature is advisable.

  • Protecting Groups: Protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) can prevent its nucleophilic attack on the alkene. The protecting group can be removed in a subsequent step.

Q3: What is the Aza-Cope rearrangement and when should I be concerned about it?

A3: The Aza-Cope rearrangement is a pericyclic reaction that can occur in molecules containing a 1-aza-1,5-diene moiety.[3] While 3-Butenylamine itself is not a 1,5-diene, its derivatives formed in situ (for example, after reaction with an aldehyde to form an enamine) can be susceptible to this rearrangement. You should be concerned about this side reaction when your synthesis involves the formation of such an intermediate, especially under thermal or acidic conditions. To avoid this, consider alternative synthetic pathways that do not generate the susceptible 1-aza-1,5-diene intermediate or perform the reaction at a lower temperature.

Q4: My reaction mixture is turning into a viscous, insoluble material. What is happening and how can I prevent it?

A4: This is likely due to the unwanted polymerization of the butenyl group. This can be initiated by residual radical initiators, exposure to air (oxygen), or acidic conditions. To prevent polymerization:

  • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen).

  • Use Radical Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture.[1]

  • Control Acidity: Strong acids can catalyze cationic polymerization of the alkene. Ensure that acidic conditions are appropriate for your desired reaction and not promoting polymerization.

Troubleshooting Guides

Issue 1: Formation of Cyclic Byproducts (Pyrrolidines/Piperidines)

Symptoms:

  • Presence of unexpected peaks in NMR or LC-MS corresponding to a mass of C₄H₉N or a derivative thereof.

  • Reduced yield of the desired linear product.

Troubleshooting Workflow:

start Problem: Cyclic Byproducts Detected check_acid Is a Lewis or Brønsted acid present? start->check_acid reduce_acid Reduce acid concentration or use a milder acid. check_acid->reduce_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No reduce_acid->check_temp solution Problem Resolved reduce_acid->solution protect_amine Consider amine protection (e.g., Boc). protect_amine->solution lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_catalyst Are you using a transition metal catalyst? check_temp->check_catalyst No lower_temp->check_catalyst lower_temp->solution check_catalyst->protect_amine No screen_catalysts Screen alternative, less oxophilic catalysts. check_catalyst->screen_catalysts Yes screen_catalysts->protect_amine screen_catalysts->solution

Caption: Troubleshooting workflow for intramolecular cyclization.

Issue 2: Low Yield and Presence of Isomeric Impurities

Symptoms:

  • The desired product is contaminated with an isomer of the same mass.

  • The reaction yield is significantly lower than expected.

Troubleshooting Workflow:

start Problem: Isomeric Impurities Detected check_intermediate Does the reaction mechanism involve a 1-aza-1,5-diene intermediate? start->check_intermediate aza_cope Aza-Cope rearrangement is likely. check_intermediate->aza_cope Yes solution Problem Resolved check_intermediate->solution No (Consider other isomerization pathways) lower_temp Lower reaction temperature. aza_cope->lower_temp change_reagents Modify reagents to avoid the critical intermediate. aza_cope->change_reagents lower_temp->solution change_reagents->solution

Caption: Troubleshooting workflow for Aza-Cope rearrangement.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Side Reactions

This protocol describes a general method for the N-alkylation of this compound, aiming to reduce over-alkylation and other side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Radical inhibitor (e.g., BHT, optional)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • If desired, add a catalytic amount of a radical inhibitor (e.g., 0.1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.05 eq) dropwise over 30 minutes using a syringe pump. The slow addition helps to maintain a low concentration of the alkylating agent, disfavoring over-alkylation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N-alkylated product.

Quantitative Data (Illustrative Example):

The following table provides an illustrative comparison of reaction outcomes for the N-methylation of 3-Butenylamine under different conditions.

ConditionYield of Mono-methylated ProductYield of Di-methylated Product
Fast addition of MeI at RT~50%~30%
Slow addition of MeI at 0°C>85%<10%

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionKey DriversMitigation Strategies
Intramolecular Cyclization Lewis/Brønsted acids, high temperature, transition metalsUse mild acids, control temperature, consider amine protection
Aza-Cope Rearrangement Formation of 1-aza-1,5-diene intermediates, heat, acidLower reaction temperature, modify synthetic route
Polymerization Radicals, oxygen, strong acidsDegas solvents, use radical inhibitors, control acidity
Over-alkylation Higher nucleophilicity of the product amineUse excess of the primary amine, slow addition of alkylating agent

References

stability of 3-Butenylamine hydrochloride under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Butenylamine hydrochloride under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dark, dry place under an inert atmosphere.[1][2] It is known to be hygroscopic and sensitive to air, so it is crucial to minimize its exposure to moisture and oxygen to prevent degradation.[3]

Q2: What is the appearance and solubility of this compound?

A2: this compound is a white to light yellow powder or crystalline solid.[3] It is soluble in water.[4]

Q3: What are the primary reactive functional groups in this compound?

A3: this compound possesses two primary reactive sites: the primary amine (-NH2) and the terminal double bond (C=C). The amine group can act as a nucleophile, while the double bond is susceptible to addition reactions.

Q4: Can this compound undergo polymerization?

A4: Yes, due to the presence of the allylic amine structure, this compound has the potential to undergo free-radical polymerization, especially under acidic conditions.[2][5] This can lead to the formation of oligomers or polymers, which may present as a viscous oil or an insoluble solid in your reaction mixture.

Q5: Is this compound compatible with strong oxidizing agents?

A5: No, this compound is incompatible with strong oxidizing agents.[1] The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products and compromise the integrity of your experiment.

Troubleshooting Guides

Issue 1: Unexpected Color Change or Formation of a Precipitate in Solution
Potential Cause Troubleshooting Steps
Oxidation 1. Ensure all solvents are deoxygenated before use. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of ignition or high-energy light that could initiate radical oxidation.
Polymerization 1. Use radical inhibitors (e.g., hydroquinone) if compatible with your reaction. 2. Control the reaction temperature, as higher temperatures can promote polymerization. 3. Monitor the reaction for an increase in viscosity.
Incompatibility with Solvent 1. Verify the compatibility of this compound with your chosen solvent system. 2. If using a new solvent, perform a small-scale solubility and stability test first.
Issue 2: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Degradation of Starting Material 1. Confirm the purity of your this compound using a suitable analytical method (e.g., NMR, GC-MS) before use. 2. Store the compound under the recommended conditions to prevent degradation over time.
Incorrect Reaction pH 1. The hydrochloride salt is acidic. The free amine may be required for some reactions. Neutralize the hydrochloride with a non-nucleophilic base if necessary. 2. Monitor and control the pH of the reaction mixture as required by your protocol.
Side Reactions 1. Analyze the crude reaction mixture to identify potential side products. 2. Adjust reaction conditions (temperature, concentration, addition rate) to minimize side reactions.

Data Presentation

Table 1: Physico-chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀ClN[1]
Molecular Weight107.58 g/mol [1]
Melting Point176-180 °C (lit.)[6]
AppearanceWhite to light yellow powder/crystal[3]
SolubilitySoluble in water[4]

Table 2: Summary of Potential Instabilities and Incompatibilities

ConditionPotential OutcomeMitigation Strategy
Exposure to Air/Moisture Hygroscopic, potential for oxidation and hydrolysisStore under inert gas, in a desiccator.
Elevated Temperature Increased risk of polymerization and decompositionMaintain recommended storage temperature; control reaction temperature.
Strong Oxidizing Agents Oxidation of the amine groupAvoid contact with peroxides, permanganates, etc.
Strong Bases Liberation of the volatile and potentially reactive free amineUse appropriate stoichiometry and controlled addition.
Acidic Conditions Potential for polymerizationMonitor for viscosity changes; consider radical inhibitors.
UV/Visible Light May initiate radical reactionsProtect from light by using amber vials or covering glassware.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate under the same conditions as the acidic hydrolysis.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Keep the mixture at room temperature and protected from light for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, heat an aliquot of the stock solution under the same conditions.

    • At each time point, prepare a solution of the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw samples from both the exposed and control solutions for analysis.

  • Analysis: Analyze all samples and a non-degraded control using a stability-indicating analytical method, such as HPLC with a UV detector or GC-MS, to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol). Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be necessary to improve volatility and chromatographic performance.

  • GC-MS Conditions (Illustrative):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 30-300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak corresponding to the derivatized 3-Butenylamine and any impurity peaks. Calculate the purity based on the peak area percentages. Identify potential impurities by interpreting their mass spectra.

Visualizations

Stability_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions start Experiment with 3-Butenylamine HCl issue Unexpected Outcome? (e.g., low yield, side products, color change) start->issue degradation Compound Degradation issue->degradation Yes polymerization Polymerization issue->polymerization Yes conditions Suboptimal Reaction Conditions issue->conditions Yes success Successful Experiment issue->success No check_purity Verify Purity of Starting Material (e.g., NMR, GC-MS) degradation->check_purity storage Review Storage Conditions (inert atm, dry, dark) degradation->storage atmosphere Use Inert Atmosphere degradation->atmosphere inhibitor Add Radical Inhibitor (if compatible) polymerization->inhibitor temp_control Optimize Reaction Temperature polymerization->temp_control conditions->temp_control ph_control Adjust/Monitor pH conditions->ph_control check_purity->start storage->start inhibitor->start temp_control->start ph_control->start atmosphere->start

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products start 3-Butenylamine HCl oxidation Oxidizing Agents (e.g., H₂O₂) start->oxidation acid_heat Acid/Heat start->acid_heat light UV/Visible Light start->light n_oxide N-Oxide Derivatives oxidation->n_oxide addition_products Addition Products (e.g., diols from oxidation) oxidation->addition_products polymers Oligomers/Polymers acid_heat->polymers cleavage Chain Cleavage Products acid_heat->cleavage harsh conditions light->polymers radical initiation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: 3-Butenylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Butenylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of N-(3-Butenyl)phthalimide, the precursor to 3-Butenylamine?

A1: For the synthesis of N-(3-Butenyl)phthalimide via the Mitsunobu reaction, it is recommended to maintain the reaction temperature between 20-25°C during the addition of diethyl azodicarboxylate (DEAD).[1] This helps to control the exothermic nature of the reaction and minimize the formation of side products.

Q2: What is the recommended temperature for the formation of this compound from 3-Butenylamine?

Q3: How does temperature affect the stability of the reagents and intermediates?

A3: Diethyl azodicarboxylate (DEAD) used in the Mitsunobu reaction can be unstable and should be handled with care, avoiding high temperatures. During the formation of the hydrochloride salt, elevated temperatures might increase the solubility of the salt in the chosen solvent, leading to lower yields. Some amine salts can also dissociate at higher temperatures.[3]

Q4: What are the common methods for introducing HCl for the hydrochloride salt formation?

A4: Hydrochloric acid can be introduced in several ways: as a gas bubbled through a solution of the amine, as a solution in an organic solvent like dioxane or ethanol (B145695), or as an aqueous solution.[2][4] The choice of method can influence the reaction conditions, including temperature control. Using a solution of HCl in an organic solvent is often preferred for better control.[2]

Troubleshooting Guides

Problem 1: Low yield of N-(3-Butenyl)phthalimide
Possible CauseSuggested Solution
Incomplete Reaction - Ensure all reagents are fresh and anhydrous, especially the THF solvent. - Extend the reaction time. The reaction is typically stirred for 40 hours at room temperature.[1]
Side Reactions - Maintain the temperature at 20-25°C during the addition of DEAD to prevent side reactions.[1] - Add the DEAD solution dropwise over a period of time (e.g., 15 minutes) to control the reaction rate.[1]
Poor Quality Reagents - Use freshly opened or properly stored reagents. Triphenylphosphine (B44618) can oxidize over time.
Problem 2: Incomplete cleavage of the phthalimide (B116566) group
Possible CauseSuggested Solution
Insufficient Hydrazine (B178648) - Ensure the correct molar ratio of hydrazine hydrate (B1144303) to the N-(3-Butenyl)phthalimide is used.
Short Reaction Time - The reaction with hydrazine is typically stirred overnight at room temperature to ensure complete cleavage.[1]
Problem 3: Low yield or no precipitation of this compound
Possible CauseSuggested Solution
High Solubility of the Salt - Cool the reaction mixture to a lower temperature (e.g., 0-4°C) to decrease the solubility of the hydrochloride salt. - Use a solvent in which the hydrochloride salt is less soluble. Common choices include diethyl ether, ethyl acetate, or isopropanol.[4]
Excess Water - If using aqueous HCl, the presence of water can increase the solubility of the salt. Consider using anhydrous HCl in an organic solvent.[4]
Incorrect pH - Ensure that enough HCl has been added to fully protonate the amine. The pH of the solution should be acidic.

Experimental Protocols

Synthesis of 3-Butenylamine

This protocol is based on the Gabriel synthesis in combination with a Mitsunobu reaction.[1]

  • Step 1: Synthesis of N-(3-Butenyl)phthalimide

    • To a solution of 3-buten-1-ol, phthalimide, and triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF), add a solution of diethyl azodicarboxylate (DEAD) in THF dropwise over 15 minutes.

    • Maintain the reaction temperature between 20-25°C using an ice bath.

    • Stir the resulting solution at room temperature for 40 hours.

    • Concentrate the mixture in vacuo to obtain the crude N-(3-Butenyl)phthalimide.

  • Step 2: Cleavage of N-(3-Butenyl)phthalimide

    • Treat a solution of the crude N-(3-Butenyl)phthalimide in 95% ethanol with 85% hydrazine hydrate.

    • Stir the suspension overnight at room temperature.

    • Acidify the mixture with 10% aqueous HCl to precipitate phthalhydrazide.

    • Filter the precipitate and wash with water.

    • Basify the filtrate with 50% aqueous NaOH and extract the 3-Butenylamine with diethyl ether.

    • Dry the combined ethereal extracts and distill to obtain pure 3-Butenylamine.

Formation of this compound (General Procedure)
  • Dissolve the purified 3-Butenylamine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Cool the solution to 0-4°C in an ice bath.

  • Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Continue stirring at the reduced temperature for a short period (e.g., 30 minutes).

  • Collect the precipitated this compound by filtration.

  • Wash the solid with a small amount of the cold solvent and dry under vacuum.

Visualizations

experimental_workflow_synthesis cluster_step1 Step 1: Synthesis of N-(3-Butenyl)phthalimide cluster_step2 Step 2: Cleavage to 3-Butenylamine reagents1 3-buten-1-ol, Phthalimide, Triphenylphosphine in THF reaction1 Reaction at 20-25°C, then RT for 40h reagents1->reaction1 dead DEAD in THF dead->reaction1 workup1 Concentration in vacuo reaction1->workup1 product1 Crude N-(3-Butenyl)phthalimide workup1->product1 reaction2 Stir overnight at RT product1->reaction2 reagents2 Hydrazine hydrate in EtOH reagents2->reaction2 workup2 Acidification (HCl), Filtration, Basification (NaOH), Extraction (Ether), Distillation reaction2->workup2 product2 Pure 3-Butenylamine workup2->product2

Caption: Experimental workflow for the synthesis of 3-Butenylamine.

experimental_workflow_hcl_formation amine 3-Butenylamine in anhydrous solvent reaction Reaction at 0-4°C amine->reaction hcl Anhydrous HCl in solvent hcl->reaction precipitation Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under vacuum filtration->drying product This compound drying->product

Caption: General workflow for the formation of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butenylamine hydrochloride. The focus is on catalyst selection for intramolecular cyclization reactions to synthesize valuable pyrrolidine (B122466) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

The most common catalytic reaction is intramolecular hydroamination, which leads to the formation of 2-methylpyrrolidine. This cyclization is of significant interest as pyrrolidine scaffolds are prevalent in many pharmaceuticals and natural products. Due to the presence of the hydrochloride, an in-situ neutralization step is typically required to generate the free, nucleophilic 3-butenylamine for the reaction to proceed.

Q2: Why is the hydrochloride form of 3-butenylamine a challenge for catalysis?

The hydrochloride salt form means the amine is protonated (R-NH3+ Cl-). This presents two main challenges for catalysis:

  • Lack of Nucleophilicity: The lone pair of electrons on the nitrogen is unavailable for nucleophilic attack on the alkene, which is a key step in many hydroamination mechanisms.

  • Catalyst Poisoning: The protonated amine or the chloride anion can coordinate to and deactivate the metal center of many catalysts, particularly late transition metals. Acid-catalyzed reactions can also be hindered as the amine substrate acts as a buffer.[1]

Q3: How can I overcome the challenges posed by the hydrochloride salt?

In-situ neutralization is the standard approach. This involves adding a base to the reaction mixture to deprotonate the ammonium (B1175870) salt and generate the free 3-butenylamine. The choice of base is critical and depends on the catalyst system.

  • For metal-catalyzed reactions: A non-coordinating or weakly coordinating base is preferred to avoid interference with the catalyst. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), or sterically hindered organic bases.[2]

  • For acid-catalyzed reactions: The reaction is generally challenging with amine hydrochlorides. If attempting such a reaction, a stoichiometric amount of a strong base would be needed to first generate the free amine, which would then be subject to the acidic catalyst.

Q4: What types of catalysts are effective for the intramolecular hydroamination of 3-butenylamine?

Several classes of catalysts can be employed for the cyclization of 3-butenylamine (once neutralized):

  • Late Transition Metals: Rhodium and Palladium complexes are known to catalyze the intramolecular hydroamination of unactivated alkenes.[3][4] These catalysts often offer good functional group tolerance but can be sensitive to reaction conditions.

  • Lewis Acids: Various Lewis acids can catalyze the cyclization of aminoalkenes.[5][6] The choice of Lewis acid can influence the reaction rate and selectivity.

  • Brønsted Acids: While challenging with amine substrates due to salt formation, Brønsted acids have been used for hydroamination, particularly with N-protected amines.[1][7] The efficiency of these catalysts can be highly dependent on the counteranion.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Conversion Incomplete neutralization of the hydrochloride salt. The amine is not sufficiently nucleophilic.- Use a stronger or more soluble base. - Increase the stoichiometry of the base. - Consider a pre-neutralization step before adding the catalyst.
Catalyst Poisoning. The catalyst's active sites are blocked.- Ensure complete neutralization and precipitation/sequestration of the resulting chloride salt if possible. - Use a catalyst known to be more robust to amine coordination. - Purify all reagents and solvents to remove potential poisons.
Incorrect catalyst choice for the reaction. The chosen catalyst is not active for unactivated alkenes.- Switch to a catalyst system known for intramolecular hydroamination of simple aminoalkenes, such as specific rhodium or palladium complexes.[3]
Formation of Side Products (e.g., Isomerization of the Alkene) The catalyst promotes isomerization of the terminal alkene to an internal, less reactive alkene. - Use a catalyst with a ligand set that disfavors alkene isomerization. - Lower the reaction temperature. - Reduce the reaction time.
Inconsistent Reaction Rates Variability in the efficiency of the in-situ neutralization. - Standardize the procedure for base addition and mixing. - Ensure the base is of high purity and anhydrous if required by the catalyst system.
Catalyst deactivation over time. - Consider slow addition of the substrate or catalyst. - Operate at the lowest effective temperature to minimize thermal degradation.

Catalyst Performance Data

The following table summarizes typical catalyst systems used for intramolecular hydroamination of aminoalkenes, which can be adapted for 3-butenylamine after neutralization.

Catalyst SystemLigandTemperature (°C)Typical YieldsNotes
[Rh(COD)₂]BF₄[3]1,4-Bis(diphenylphosphino)butane (DPPB)70 - 100Good to ExcellentEffective for primary and secondary amines and tolerates various functional groups.[3]
Palladium Complexes[4][8][9]Various phosphine (B1218219) ligandsAmbient to elevatedModerate to HighScope can be broad, but catalyst and ligand screening is often necessary.
Lewis Acids (e.g., TiCl₄, TMSOTf)[10]-VariesVariesCan be effective but may require anhydrous conditions and are sensitive to the substrate.
Brønsted Acids (e.g., PhNH₃B(C₆F₅)₄)[1]-VariesVariesEfficiency is highly dependent on the non-coordinating nature of the counteranion.[1]

Experimental Protocols

General Procedure for In-Situ Neutralization and Cyclization:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable anhydrous solvent (e.g., dioxane, toluene).

  • Add the selected base (e.g., 1.1 equivalents of Na₂CO₃).

  • Stir the suspension at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the neutralization to occur.

  • Add the catalyst and any required ligands to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and purify the product by standard methods (e.g., distillation, chromatography).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cyclization cluster_workup Workup and Purification Start Start Add_Substrate Add 3-Butenylamine HCl and Solvent Start->Add_Substrate Add_Base Add Base (e.g., Na2CO3) Add_Substrate->Add_Base Neutralize Stir for In-Situ Neutralization Add_Base->Neutralize Add_Catalyst Add Catalyst and Ligand Neutralize->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Progress (GC-MS, TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Salts Cool->Filter Purify Purify Product Filter->Purify End 2-Methylpyrrolidine Purify->End

Caption: Experimental workflow for the catalytic cyclization of this compound.

troubleshooting_logic Start Low Conversion Check_Neutralization Is Neutralization Complete? Start->Check_Neutralization Check_Catalyst Is Catalyst Active? Check_Neutralization->Check_Catalyst Yes Increase_Base Increase Base Stoichiometry or Use Stronger Base Check_Neutralization->Increase_Base No Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Purify_Reagents Purify Reagents/Solvents Check_Catalyst->Purify_Reagents Poisoning Suspected Change_Catalyst Select Alternative Catalyst Check_Catalyst->Change_Catalyst No Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp No

Caption: Troubleshooting logic for low conversion in the cyclization reaction.

References

Technical Support Center: 3-Butenylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Butenylamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step route involving a Mitsunobu reaction followed by a Gabriel amine synthesis protocol.

Issue 1: Low or No Yield of N-(3-butenyl)phthalimide in the Mitsunobu Reaction

  • Question: I am not getting the expected yield for the first step, the Mitsunobu reaction between 3-buten-1-ol (B139374) and phthalimide (B116566). What could be the problem?

  • Answer: Low yields in the Mitsunobu reaction can stem from several factors. Here are the primary causes and their solutions:

    • Reagent Quality: The reagents used, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are sensitive to moisture and can degrade over time. Ensure that all reagents are fresh and handled under anhydrous conditions. Triphenylphosphine (B44618) can also oxidize to triphenylphosphine oxide upon prolonged exposure to air.

    • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Ensure proper temperature control. The order of addition of reagents can also be critical; typically, the alcohol, phthalimide, and triphenylphosphine are mixed before the slow, dropwise addition of DEAD/DIAD.[1]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-buten-1-ol) is still present, you can try extending the reaction time or slightly increasing the temperature.

    • Side Reactions: A common side product can form if the azodicarboxylate reacts as the nucleophile instead of the intended phthalimide.[1] This is more likely if the phthalimide is not sufficiently nucleophilic or if the reaction conditions are not optimal.

Issue 2: Difficulty in Purifying N-(3-butenyl)phthalimide

  • Question: The purification of the N-(3-butenyl)phthalimide intermediate is proving difficult, with byproducts that are hard to separate. What are the best purification strategies?

  • Answer: The primary byproducts of a Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.

    • Crystallization: N-(3-butenyl)phthalimide is a solid and can often be purified by recrystallization. A common solvent system is ethanol (B145695).

    • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography is a reliable method. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes. The triphenylphosphine oxide byproduct can sometimes be challenging to separate completely. Using a less polar solvent system initially can help in better separation.

Issue 3: Incomplete Cleavage of the Phthalimide Group

  • Question: After reacting N-(3-butenyl)phthalimide with hydrazine (B178648), I still see starting material or other phthalimide-containing impurities in my product. How can I ensure complete deprotection?

  • Answer: Incomplete cleavage is a known issue in the Gabriel synthesis.[2][3]

    • Reaction Time and Temperature: The reaction with hydrazine hydrate (B1144303) is typically stirred at room temperature overnight.[4] If the reaction is incomplete, consider extending the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) under careful monitoring.

    • Excess Hydrazine: Ensure that a sufficient excess of hydrazine hydrate is used to drive the reaction to completion.

    • Alternative Cleavage Methods: While hydrazine is common, acidic hydrolysis can also be used, although it may require harsh conditions.[5]

Issue 4: Low Yield of this compound After Workup

  • Question: My yield of the final hydrochloride salt is very low after the workup and extraction. What are the potential loss points?

  • Answer: 3-Butenylamine is a relatively small and somewhat water-soluble molecule, which can lead to losses during the workup.

    • Extraction Efficiency: During the aqueous workup to remove the phthalhydrazide (B32825) byproduct, the desired amine can be partially lost to the aqueous layer. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ether.[4]

    • pH Adjustment: Before extraction, the reaction mixture is typically acidified with HCl to precipitate the phthalhydrazide. After filtration, the filtrate containing the amine hydrochloride is made basic (e.g., with NaOH) to liberate the free amine for extraction.[4] Ensure the pH is sufficiently basic (pH > 12) to deprotonate the ammonium (B1175870) salt fully.

    • Product Volatility: 3-Butenylamine has a relatively low boiling point (75-77 °C).[4] Avoid excessive heating during solvent removal under reduced pressure.

    • Salt Formation: When forming the hydrochloride salt by adding HCl, ensure the correct stoichiometry. Using a solution of HCl in an organic solvent (like ether or methanol) can facilitate the precipitation of the hydrochloride salt.

Issue 5: Presence of Inorganic Salts in the Final Product

  • Question: My final this compound product is contaminated with inorganic salts. How can I remove them?

  • Answer: Inorganic salt contamination can occur if aqueous reagents are used during the workup and salt formation steps.

    • Recrystallization: Recrystallization is an effective method for purifying the hydrochloride salt. A common solvent system is a mixture of ethanol and ether. The inorganic salts will have very low solubility in this solvent system and can be filtered off.

    • Solvent Choice for Salt Formation: To minimize inorganic salt contamination, it is best to form the hydrochloride salt using anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or isopropanol) added to a solution of the free amine in an organic solvent.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical overall yield for this synthesis?

    • A1: Based on reported literature, the Mitsunobu reaction to form N-(3-butenyl)phthalimide can proceed in yields of around 85%. The subsequent cleavage with hydrazine to yield 3-butenylamine has been reported with a yield of 54% after distillation.[4] Therefore, an overall yield of around 40-45% can be expected.

  • Q2: Can the terminal double bond in 3-buten-1-ol cause side reactions?

    • A2: Under the standard conditions for the Mitsunobu reaction and hydrazine cleavage, the terminal double bond is generally stable and does not participate in side reactions.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: this compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is also toxic and a suspected carcinogen; handle with extreme care.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of this compound can be confirmed using several analytical techniques:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: The reported melting point is 176-180 °C.[7] A sharp melting point range close to the literature value is indicative of high purity.

      • Elemental Analysis: To confirm the elemental composition.

Data Presentation

ParameterStep 1: Mitsunobu ReactionStep 2: Hydrazine CleavageOverall ProcessReference
Starting Material 3-buten-1-olN-(3-butenyl)phthalimide3-buten-1-ol[4]
Key Reagents Phthalimide, PPh₃, DEADHydrazine hydrate-[4]
Solvent THF95% Ethanol-[4]
Reaction Temperature 20-25 °CRoom Temperature-[4]
Reaction Time Not specifiedOvernight-[4]
Product N-(3-butenyl)phthalimide3-Butenylamine3-Butenylamine HCl[4]
Reported Yield 85%54% (after distillation)~46%[4]
Purification Method Recrystallization (Ethanol)DistillationRecrystallization (EtOH/Ether)[4]

Experimental Protocols

Step 1: Synthesis of N-(3-butenyl)phthalimide [4]

  • To a solution of 3-buten-1-ol (1.0 equivalent) and phthalimide (1.05 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add triphenylphosphine (1.05 equivalents).

  • Cool the mixture in an ice bath to maintain the temperature between 20-25 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield N-(3-butenyl)phthalimide as a solid.

Step 2: Synthesis of 3-Butenylamine and its Hydrochloride Salt [4]

  • Dissolve N-(3-butenyl)phthalimide (1.0 equivalent) in 95% ethanol.

  • Add 85% hydrazine hydrate (1.6 equivalents) to the solution and stir the mixture overnight at room temperature.

  • A precipitate of phthalhydrazide will form. Acidify the suspension with 10% aqueous HCl.

  • Filter the mixture to remove the precipitated phthalhydrazide and wash the solid with water.

  • Combine the filtrate and washings. Make the solution strongly basic (pH > 12) by adding 50% aqueous NaOH.

  • Extract the aqueous solution with diethyl ether (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free 3-butenylamine.

  • To prepare the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic.

  • The this compound will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Hydrazine Cleavage & Salt Formation start1 3-buten-1-ol, Phthalimide, PPh3 in THF react1 Add DEAD at 20-25°C start1->react1 workup1 Solvent Removal & Recrystallization react1->workup1 product1 N-(3-butenyl)phthalimide workup1->product1 start2 N-(3-butenyl)phthalimide in EtOH product1->start2 react2 Add Hydrazine Hydrate (RT, overnight) start2->react2 workup2 Acidify (HCl), Filter, Basify (NaOH), Extract (Ether) react2->workup2 product2 3-Butenylamine (free base) workup2->product2 salt Add HCl in Ether product2->salt final_product This compound salt->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield of N-(3-butenyl)phthalimide cause1 Poor Reagent Quality (DEAD, PPh3) problem->cause1 cause2 Improper Reaction Conditions problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Side Reactions problem->cause4 solution1 Use fresh, anhydrous reagents cause1->solution1 solution2 Maintain low temperature (0-25°C) Slow addition of DEAD cause2->solution2 solution3 Monitor by TLC Extend reaction time if needed cause3->solution3 solution4 Ensure optimal conditions to favor N-alkylation cause4->solution4

Caption: Troubleshooting logic for low yield in the Mitsunobu reaction step.

References

preventing polymerization of 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Butenylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a primary amine containing a terminal double bond. This structure makes it susceptible to polymerization, likely through a free radical mechanism, similar to other vinyl compounds. The hydrochloride salt form generally offers greater stability against oxidation compared to the free base. However, under certain conditions such as exposure to heat, light, or contaminants, the monomer can still polymerize.

Q2: How can I visually identify if my this compound has started to polymerize?

A2: Signs of polymerization can include a change in the physical appearance of the solid material, such as clumping, increased viscosity if dissolved, or the formation of insoluble particulates. A color change, for instance, to a yellowish or brownish hue, can also indicate degradation and potential oligomerization.

Q3: What are the primary factors that can initiate the polymerization of this compound?

A3: The primary initiators of polymerization for this compound are expected to be:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV radiation can generate free radicals, leading to polymerization.

  • Contaminants: Impurities, especially those that can act as radical initiators (e.g., peroxides, certain metals), can trigger polymerization.

  • Oxygen: While the hydrochloride salt is less prone to oxidation than the free amine, the presence of oxygen can contribute to the formation of radical species.

Q4: Can the pH of a solution containing this compound affect its stability?

A4: Yes, the pH of the solution can influence the stability of this compound. In acidic conditions, the amine group is protonated, which can help to stabilize the molecule and may reduce its nucleophilicity. However, very low or high pH values could potentially catalyze other degradation pathways. For reactions, it is crucial to maintain the pH within a range that is optimal for both the desired reaction and the stability of the amine.

Troubleshooting Guides

Issue 1: Sample appears discolored or has formed clumps.

This issue suggests that the this compound may have begun to degrade or polymerize.

Troubleshooting Workflow:

start Observe discoloration or clumping step1 Isolate a small sample start->step1 step2 Dissolve in a suitable solvent (e.g., water, methanol) step1->step2 step3 Are there insoluble particles? step2->step3 step4 Yes: Polymerization is likely step3->step4 Yes step5 No: Perform purity analysis (e.g., NMR, HPLC) step3->step5 No step6 Compare to a fresh or reference sample step5->step6 step7 Significant impurities or oligomers detected? step6->step7 step8 Yes: Discard the batch step7->step8 Yes step9 No: Proceed with caution, consider repurification step7->step9 No

Caption: Troubleshooting workflow for discolored or clumping samples.

Issue 2: Inconsistent results in reactions using this compound.

Inconsistent reaction outcomes may be due to partial polymerization or degradation of the starting material.

Troubleshooting Workflow:

start Inconsistent reaction results step1 Check storage conditions of the amine start->step1 step2 Were conditions optimal (dark, cool, inert atmosphere)? step1->step2 step3 No: Obtain a fresh batch and store correctly step2->step3 No step4 Yes: Analyze the purity of the current batch step2->step4 Yes step5 Use analytical methods like NMR or HPLC to detect oligomers step4->step5 step6 Is the purity below acceptable limits? step5->step6 step7 Yes: Purify the material or use a new batch step6->step7 Yes step8 No: Investigate other reaction parameters step6->step8 No

Caption: Troubleshooting workflow for inconsistent reaction results.

Prevention of Polymerization

Proper storage and handling are critical to prevent the polymerization of this compound. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature Store at room temperature or below (2-8°C for long-term storage).Reduces the kinetic rate of polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with oxygen, which can initiate radical formation.
Light Protect from light by using an amber, opaque, or foil-wrapped container.Prevents photo-initiated polymerization.
Moisture Keep in a tightly sealed container in a dry environment.The compound is hygroscopic; moisture can lead to degradation.
Inhibitors For solutions or long-term storage of the solid, consider adding a free-radical inhibitor.Scavenges free radicals that initiate polymerization.

Recommended Inhibitors

Inhibitor ClassExamplesTypical Concentration Range (ppm)Notes
Hindered Phenols Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ)10 - 1,000Effective in the presence of oxygen. May require removal before some polymerization reactions.
Stable Radicals 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)10 - 500Highly effective radical scavengers.
Phenothiazines Phenothiazine (PTZ)50 - 500Often used in combination with other inhibitors for synergistic effects.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and detect the presence of oligomers or polymers.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of the this compound sample in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the peaks corresponding to the protons of the 3-butenyl group (vinylic protons ~5.0-6.0 ppm, allylic protons ~2.3 ppm) and the aminomethylene protons (~3.0 ppm).

    • The presence of broad signals, particularly in the aliphatic region, or a decrease in the relative integration of the vinylic protons compared to the aliphatic protons may indicate the formation of oligomers or polymers.

    • Compare the spectrum to a reference spectrum of a pure, fresh sample if available.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf life and the effectiveness of inhibitors.

Materials:

  • This compound sample (with and without added inhibitor)

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)

  • Sealed vials

  • Analytical balance

  • Method for purity assessment (e.g., HPLC or NMR as described above)

Procedure:

  • Weigh several aliquots of the this compound sample into separate vials. For testing inhibitors, add the desired concentration of the inhibitor to a subset of the vials.

  • Seal the vials tightly.

  • Place the vials in an oven or stability chamber at a constant elevated temperature (e.g., 40°C).

  • At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition (with and without inhibitor).

  • Allow the vial to cool to room temperature.

  • Analyze the purity of the sample using a validated analytical method (e.g., HPLC or NMR).

  • Data Analysis: Plot the purity of the sample as a function of time for each condition. This will provide a degradation profile and allow for the comparison of the stability of the uninhibited and inhibited samples.

Signaling Pathway and Logical Relationships

The likely pathway for the polymerization of this compound is free-radical polymerization. The following diagram illustrates the key steps.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Inhibition Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat, Light Monomer Radical Monomer Radical Radical (R.)->Monomer Radical + Monomer Inactive Species Inactive Species Radical (R.)->Inactive Species + Inhibitor Growing Polymer Chain Growing Polymer Chain Monomer Radical->Growing Polymer Chain + n Monomers Stable Polymer Stable Polymer Growing Polymer Chain->Stable Polymer Combination or Disproportionation Terminated Chain Terminated Chain Growing Polymer Chain->Terminated Chain + Inhibitor

Technical Support Center: Workup Procedures for Reactions Containing 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions involving 3-butenylamine hydrochloride. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is a solid with a melting point of 176-180 °C.[1][2][3] It is the hydrochloride salt of 3-butenylamine, a primary amine.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is toxic if swallowed and can cause skin irritation and serious eye damage.[1][2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[1]

Q3: How can I remove unreacted 3-butenylamine from my reaction mixture?

A3: Unreacted 3-butenylamine can be removed by performing an acid-base extraction. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic 3-butenylamine will be protonated to form the water-soluble hydrochloride salt, which will then partition into the aqueous layer.[4]

Q4: Will the butenyl group react under standard acidic or basic workup conditions?

A4: The terminal alkene of the butenyl group is generally stable to standard dilute aqueous acid and base washes used in typical workup procedures. However, prolonged exposure to strong acids or high temperatures should be avoided as this could potentially lead to hydration or other side reactions of the double bond.

Troubleshooting Guide

Issue 1: Low product yield after aqueous workup.
  • Potential Cause: Your product, especially if it has acidic or basic functionality, might be partially soluble in the aqueous layer. The free base form of 3-butenylamine may also have some solubility in certain organic solvents, leading to incomplete extraction into the aqueous acid wash.

  • Solution:

    • Back-extraction: Re-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

    • pH Adjustment: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form. The pH for the acid wash should be low enough to fully protonate the 3-butenylamine.

    • Brine Wash: After the aqueous washes, wash the organic layer with saturated aqueous sodium chloride (brine) to reduce the amount of dissolved water and water-soluble impurities in the organic phase.

Issue 2: Formation of an emulsion during extraction.
  • Potential Cause: High concentrations of salts or polar byproducts can lead to the formation of stable emulsions at the interface of the organic and aqueous layers.

  • Solution:

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) and gently swirl the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

    • Solvent Addition: Add a small amount of the organic solvent used for the extraction to help break the emulsion.

Issue 3: Product is contaminated with a white solid.
  • Potential Cause: If the reaction was run with this compound and a base, and the product is isolated by precipitation, it could be contaminated with inorganic salts from the reaction. If the free base of 3-butenylamine was used, the white solid could be unreacted starting material that has crashed out.

  • Solution:

    • Washing: If the product is a solid, wash the filtered solid with a solvent in which the impurity is soluble but the product is not. For example, water can be used to remove inorganic salts.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system to obtain pure material.

    • Column Chromatography: If the product is soluble, purify it using column chromatography to separate it from non-polar starting materials or polar salt byproducts.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of 3-Butenylamine

This protocol describes a general method for removing 3-butenylamine from a reaction mixture in an organic solvent.

  • Reaction Quenching (Optional): If the reaction is sensitive to water, quench it with an appropriate reagent before proceeding.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with 1M aqueous HCl. The number of washes can be determined by checking the pH of the aqueous layer after each wash to ensure it remains acidic. Generally, two to three washes are sufficient.[4][5]

  • Neutralization Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO2 gas that is formed.[5]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Quantitative Data Summary

ParameterValueSource
Melting Point of this compound176-180 °C[1][2][3]
pH for Amine ExtractionAcidic (e.g., pH 1-2)[4]

Visualizations

G start Reaction Mixture in Organic Solvent dilute Dilute with Organic Solvent start->dilute acid_wash Wash with 1M HCl (aq) (Separates 3-butenylamine into aqueous layer) dilute->acid_wash separate_layers Separate Layers acid_wash->separate_layers aq_layer Aqueous Layer (Contains this compound) separate_layers->aq_layer org_layer Organic Layer separate_layers->org_layer bicarb_wash Wash with Saturated NaHCO3 (aq) (Optional, neutralizes excess acid) org_layer->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4 or MgSO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Crude Product filter_concentrate->product G start Workup Issue Encountered issue What is the issue? start->issue low_yield Low Product Yield issue->low_yield Low Yield emulsion Emulsion Formation issue->emulsion Emulsion contamination Product Contamination issue->contamination Contamination sol_low_yield Solution: - Back-extract aqueous layers - Adjust pH - Use brine wash low_yield->sol_low_yield sol_emulsion Solution: - Add brine - Filter through Celite - Allow to stand emulsion->sol_emulsion sol_contamination Solution: - Wash solid product - Recrystallize - Column chromatography contamination->sol_contamination

References

common impurities in 3-Butenylamine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in 3-Butenylamine hydrochloride (CAS: 17875-18-2) and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources, primarily the synthetic route employed for its manufacture. Common synthesis pathways include the Gabriel synthesis and variations starting from 3-buten-1-ol. Impurities may include unreacted starting materials, byproducts of the reaction, residual solvents, and degradation products.[1]

Q2: What are some of the common impurities I might encounter in my this compound sample?

While a definitive list depends on the specific manufacturing process, based on common synthetic routes, potential impurities could include:

  • Process-Related Impurities:

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol (B145695), isopropanol (B130326), diethyl ether, or toluene.[3]

  • Degradation Products: Although relatively stable as a hydrochloride salt, prolonged exposure to harsh conditions (e.g., high temperature, strong bases) could potentially lead to polymerization or other degradation pathways.

Q3: How can I detect the presence of these impurities?

Several analytical techniques can be employed for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and process-related byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present.[5] The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile organic impurities.

Q4: What is the potential impact of these impurities on my research?

The presence of impurities can have significant consequences in research and drug development:[6]

  • Altered Reactivity: Impurities can interfere with downstream chemical reactions, leading to lower yields, unexpected side products, and difficulty in reproducing results.

  • Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the concentration of this compound, affecting stoichiometric calculations in subsequent reactions.

  • Biological Activity: In drug development, impurities can exhibit their own pharmacological or toxicological effects, potentially leading to misleading biological data and safety concerns. For instance, phthalimide derivatives have been studied for various biological activities and their presence as impurities could be problematic.[7][8]

Troubleshooting Guide

Issue: Unexpected side products in a reaction using this compound.

This could be due to reactive impurities in the starting material.

Troubleshooting Workflow:

start Unexpected Side Products Observed check_purity 1. Analyze Purity of 3-Butenylamine HCl (GC-MS, NMR) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected purify 2. Purify 3-Butenylamine HCl (e.g., Recrystallization) impurities_detected->purify Yes investigate_reaction Investigate Other Reaction Parameters (Solvent, Temperature, etc.) impurities_detected->investigate_reaction No reanalyze 3. Re-analyze Purified Material purify->reanalyze purity_ok Purity Meets Specification? reanalyze->purity_ok purity_ok->purify No proceed Proceed with Reaction purity_ok->proceed Yes

Figure 1. Troubleshooting workflow for unexpected reaction outcomes.

Issue: Poor solubility or unusual appearance of this compound.

This may indicate the presence of significant amounts of impurities or moisture.

  • Visual Inspection: Pure this compound should be a white to off-white solid. Any discoloration or clumping may suggest impurities or hygroscopicity.

  • Solubility Test: The compound is soluble in water.[9] Poor solubility could indicate the presence of non-polar organic impurities.

  • Purification: If impurities are suspected, purification by recrystallization is recommended.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general method for the recrystallization of amine hydrochlorides. The optimal solvent system may require some optimization.

Materials:

  • Crude this compound

  • Anhydrous ethanol or isopropanol[3]

  • Anhydrous diethyl ether or acetone (B3395972) (as anti-solvent)[3]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. Use a boiling stick or magnetic stirring to facilitate dissolution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.

  • Slowly add anhydrous diethyl ether or acetone as an anti-solvent until the solution becomes slightly cloudy.

  • Cool the flask in an ice bath to promote further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether or acetone.

  • Dry the purified crystals under vacuum.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of volatile amines. The parameters may need to be adjusted based on the available instrumentation and specific impurities of interest. For the analysis of the hydrochloride salt, derivatization or analysis of the free base may be necessary.

Sample Preparation:

  • To analyze the free amine, dissolve a known amount of this compound in a small amount of water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • The extract can be analyzed directly or after derivatization to improve chromatographic performance.

GC-MS Parameters (Illustrative):

ParameterValue
Column Capillary column suitable for volatile amines (e.g., Rtx-Volatile Amine or similar)
Injector Temperature 250 °C
Oven Program Initial temperature: 40 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min)
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range 35 - 350 amu

Data Analysis:

  • Identify the main peak corresponding to 3-butenylamine.

  • Analyze other peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities.

  • Quantify impurities by integrating the peak areas, assuming similar response factors for structurally related compounds or by using a calibration curve if standards are available.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
PhthalimideC₈H₅NO₂147.13Gabriel Synthesis
N-(3-butenyl)phthalimideC₁₂H₁₁NO₂201.22Gabriel Synthesis
PhthalhydrazideC₈H₆N₂O₂162.15Gabriel Synthesis (Hydrazine workup)
3-Buten-1-olC₄H₈O72.11Starting Material
EthanolC₂H₆O46.07Residual Solvent
IsopropanolC₃H₈O60.10Residual Solvent

Visualization of Logical Relationships

cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities Gabriel Synthesis Gabriel Synthesis Phthalimide Phthalimide Gabriel Synthesis->Phthalimide N-(3-butenyl)phthalimide N-(3-butenyl)phthalimide Gabriel Synthesis->N-(3-butenyl)phthalimide Phthalhydrazide Phthalhydrazide Gabriel Synthesis->Phthalhydrazide From 3-Buten-1-ol From 3-Buten-1-ol Residual 3-Buten-1-ol Residual 3-Buten-1-ol From 3-Buten-1-ol->Residual 3-Buten-1-ol 3-Butenylamine HCl 3-Butenylamine HCl Phthalimide->3-Butenylamine HCl N-(3-butenyl)phthalimide->3-Butenylamine HCl Phthalhydrazide->3-Butenylamine HCl Residual 3-Buten-1-ol->3-Butenylamine HCl Residual Solvents Residual Solvents Residual Solvents->3-Butenylamine HCl

References

solvent effects on the reactivity of 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Butenylamine hydrochloride. The following information addresses common issues related to solvent effects on the reactivity of this compound.

Disclaimer

The following troubleshooting advice, experimental protocols, and data are based on general principles of organic chemistry, as specific literature on the solvent effects for this compound is limited. This guidance is intended to be a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound slow or not proceeding to completion?

A1: The reaction rate can be significantly influenced by your choice of solvent. This compound is a salt, and its solubility can be a limiting factor. Ensure the solvent you are using can dissolve both the amine hydrochloride and your other reagents. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can often accelerate the reaction rate compared to polar protic solvents.[1][2] The use of a non-nucleophilic base is often required to deprotonate the amine hydrochloride in situ, liberating the more reactive free amine.

Q2: I am observing unexpected side products in my reaction. What could be the cause?

A2: Side product formation is often related to the reactivity of the solvent or the stability of intermediates. For instance, the butenyl group can undergo intramolecular cyclization or other rearrangements, which can be solvent-dependent. Protic solvents might participate in the reaction or stabilize charged intermediates in a way that favors side reactions.[3] Consider using a less reactive, non-polar, or polar aprotic solvent to minimize these effects.

Q3: How do I choose the optimal solvent for my reaction with this compound?

A3: The optimal solvent depends on the specific reaction you are performing.

  • For nucleophilic substitution (SN2) reactions , polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they solvate the cation but leave the nucleophile (the amine) relatively free, increasing its reactivity.[1][2]

  • For reactions that may proceed via an SN1 mechanism , polar protic solvents like water, ethanol, or methanol (B129727) can be beneficial as they stabilize the carbocation intermediate.[3]

  • For cyclization reactions , the choice of solvent can influence the reaction pathway and the resulting ring structure. Less polar solvents may be required to favor certain cyclization modes.

Refer to the data table below for a more detailed summary of expected solvent effects.

Q4: My this compound is not dissolving in the reaction solvent. What should I do?

A4: Poor solubility is a common issue with amine salts. You can try the following:

  • Use a more polar solvent or a solvent mixture.

  • Add a phase-transfer catalyst if you are running a biphasic reaction.

  • Consider converting the hydrochloride salt to the free amine before the reaction. This can be done by treating a solution of the hydrochloride salt with a base (e.g., NaOH) and extracting the free amine into an organic solvent. The free amine will have significantly different solubility properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Poor solubility of this compound. Use a more polar solvent (e.g., DMF, DMSO) or a co-solvent system.
Incorrect solvent type for the reaction mechanism. For SN2 reactions, switch to a polar aprotic solvent. For SN1, consider a polar protic solvent.
Incomplete deprotonation of the amine. Ensure a suitable, non-nucleophilic base is used in stoichiometric amounts to generate the free amine.
Formation of Impurities Solvent participation in the reaction. Use a non-reactive (aprotic) solvent.
Undesired cyclization or rearrangement. Experiment with solvents of varying polarity to disfavor the side reaction pathway.
Degradation of starting material or product. Run the reaction at a lower temperature and ensure the solvent is dry and degassed.
Inconsistent Reaction Rates Presence of water in the solvent. Use anhydrous solvents, especially for reactions sensitive to moisture.
Solvent not appropriate for the reaction temperature. Ensure the solvent's boiling point is suitable for the intended reaction temperature.

Data Presentation: Solvent Effects on Reactivity

The following table summarizes the expected qualitative effects of different solvent classes on reactions involving this compound.

Solvent Class Examples Dielectric Constant Expected Effect on SN2 Reactions Expected Effect on SN1 Reactions Potential for Side Reactions
Polar Protic Water, Ethanol, MethanolHighSlower rate due to solvation of the nucleophile.[3]Faster rate due to stabilization of the carbocation intermediate.[3]High (solvent can act as a nucleophile or base).
Polar Aprotic DMSO, DMF, AcetonitrileHighFaster rate as the nucleophile is less solvated.[1][2]Slower rate compared to protic solvents.Moderate (can promote elimination reactions).
Non-Polar Hexane, Toluene, DichloromethaneLowVery slow rate due to poor solubility of the salt.Very slow rate due to inability to stabilize charged intermediates.Low (generally less reactive).

Experimental Protocols

Generic Protocol for N-Alkylation of 3-Butenylamine

This protocol describes a general procedure for the N-alkylation of 3-Butenylamine, generated in situ from the hydrochloride salt, with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., acetonitrile) to the flask with stirring.

  • Reagent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 3-Butenylamine HCl and Base add_solvent Add Anhydrous Solvent start->add_solvent add_reagent Add Alkyl Halide add_solvent->add_reagent monitor Monitor by TLC add_reagent->monitor filter Filter Salts monitor->filter extract Extract and Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Obtain Pure Product

Caption: Experimental workflow for the N-alkylation of 3-Butenylamine.

Caption: Troubleshooting decision tree for solvent effects.

References

Validation & Comparative

Comparative Reactivity of 3-Butenylamine Hydrochloride with other Aminoalkenes in Intramolecular Hydroamination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of 3-butenylamine hydrochloride and its analogs in the synthesis of nitrogen-containing heterocyclic compounds.

This guide provides an objective comparison of the reactivity of 3-butenylamine with other terminal aminoalkenes, primarily focusing on the synthetically valuable intramolecular hydroamination reaction. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the factors governing the cyclization of these compounds.

Introduction to Aminoalkene Reactivity

Aminoalkenes are versatile building blocks in organic synthesis, valued for their ability to undergo intramolecular cyclization to form saturated nitrogen heterocycles such as pyrrolidines and piperidines. These structural motifs are prevalent in a vast array of pharmaceuticals and natural products. The primary reaction pathway for this transformation is intramolecular hydroamination, which involves the addition of the N-H bond of the amine across the C=C bond of the alkene.

The reactivity of aminoalkenes in intramolecular hydroamination is influenced by several factors, including:

  • Chain Length: The number of carbon atoms separating the amino group and the double bond determines the size of the resulting heterocyclic ring.

  • Catalyst: A wide range of catalysts, including those based on rare-earth metals (e.g., lanthanides), early transition metals (e.g., titanium, zirconium), and late transition metals (e.g., rhodium, iridium, platinum), have been developed to facilitate this transformation.[1][2][3]

  • Substituents: The presence of substituents on the carbon chain can significantly impact the rate and selectivity of the cyclization.

  • Reaction Conditions: Temperature, solvent, and catalyst loading play a crucial role in the efficiency of the reaction.

It is important to note that 3-butenylamine is typically supplied as its hydrochloride salt for stability. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic and unreactive in hydroamination reactions. Therefore, This compound must be converted to the free amine by treatment with a base prior to its use in these reactions.

Comparative Reactivity in Intramolecular Hydroamination

Direct, side-by-side quantitative kinetic comparisons of the intramolecular hydroamination of a homologous series of terminal aminoalkenes under identical conditions are scarce in the literature. However, by examining the reaction conditions and outcomes reported in various studies using the same or similar catalytic systems, a qualitative and semi-quantitative assessment of their relative reactivities can be made.

The intramolecular cyclization of aminoalkenes is a key method for synthesizing cyclic amines, such as pyrrolidines and piperidines.[4] The general trend in reactivity for the formation of saturated N-heterocycles from terminal aminoalkenes via intramolecular hydroamination is as follows:

4-Pentenylamine (to form a 5-membered ring) > 5-Hexenylamine (to form a 6-membered ring) > 3-Butenylamine (to form a 4-membered ring)

This trend is governed by a combination of thermodynamic and kinetic factors. The formation of five- and six-membered rings is generally more favorable than the formation of strained four-membered rings (azetidines).

Formation of 5- and 6-Membered Rings

The cyclization of 4-pentenylamine to form 2-methylpyrrolidine (B1204830) and 5-hexenylamine to form 2-methylpiperidine (B94953) are well-documented and generally proceed with high efficiency in the presence of suitable catalysts. For instance, rhodium-catalyzed systems have been shown to effectively cyclize both primary and secondary aminoalkenes to yield five- and six-membered rings in good yields.[1]

Formation of 4-Membered Rings

The intramolecular hydroamination of 3-butenylamine to form 2-methylazetidine (B154968) is significantly more challenging and less commonly reported. The formation of the four-membered ring is often disfavored due to ring strain.

Quantitative Data Comparison

The following table summarizes data from various studies on the intramolecular hydroamination of different aminoalkenes. It is crucial to recognize that this is not a direct comparison under identical conditions but rather a compilation of results from different catalytic systems. This data should be used to understand the general feasibility and the types of conditions required for the cyclization of each substrate.

AminoalkeneProductCatalyst SystemConditionsYield (%)Reference
N-Methyl-4-pentenylamine1,2-Dimethylpyrrolidine[Rh(COD)₂]BF₄ / L270 °C, 7 h, dioxaneHigh (not specified)[1]
4-Pentenylamine2-Methylpyrrolidine[Rh(COD)₂]BF₄ / L2100 °C, 10 h, dioxane75[1]
5-Hexenylamine2-Methylpiperidine[Rh(COD)₂]BF₄ / L2*100 °C, 10 h, dioxane80[1]
N-Alkyl-4-pentenylaminesN-Alkyl-2-methylpyrrolidinesRhodium / Chiral Ligand50-70 °C, 15-24 h, dioxane90-91[5]
N-Alkyl-5-hexenylaminesN-Alkyl-2-methylpiperidinesRhodium / Chiral Ligand70 °C, 15 h, dioxane85[5]

*L2 is a specific biarylphosphine ligand described in the cited reference.

Experimental Protocols

General Procedure for the Neutralization of this compound

To generate the reactive free amine from this compound, a simple acid-base extraction is typically performed.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve this compound in a minimal amount of water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add an excess of a concentrated aqueous solution of a strong base, such as sodium hydroxide, while stirring. The reaction is exothermic.

  • Extract the liberated free amine into a suitable organic solvent (e.g., diethyl ether) using a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.

  • Wash the combined organic extracts with brine to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

  • The resulting solution contains the free 3-butenylamine and can be used directly or the solvent can be carefully removed by distillation if the neat amine is required. Caution: 3-Butenylamine is a volatile and flammable liquid.

General Procedure for Rhodium-Catalyzed Intramolecular Hydroamination

The following is a general protocol for the intramolecular hydroamination of an aminoalkene using a rhodium-based catalyst, adapted from the literature.[1]

Materials:

  • Aminoalkene (free amine)

  • [Rh(COD)₂]BF₄ (rhodium precursor)

  • Biarylphosphine ligand (e.g., L2 from the reference)

  • Anhydrous dioxane (or other suitable solvent)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the rhodium precursor and the phosphine (B1218219) ligand to a Schlenk tube.

  • Add the anhydrous solvent to the tube.

  • Add the aminoalkene substrate to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with stirring for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.

G cluster_0 Preparation of Free Amine 3-Butenylamine_HCl 3-Butenylamine Hydrochloride Base_Treatment Base Treatment (e.g., NaOH) 3-Butenylamine_HCl->Base_Treatment Dissolve in H₂O Free_Amine 3-Butenylamine (Free Amine) Base_Treatment->Free_Amine Extraction

Figure 1. Workflow for the preparation of free 3-butenylamine from its hydrochloride salt.

G cluster_1 Intramolecular Hydroamination Pathways A 4-Pentenylamine P1 2-Methylpyrrolidine (5-membered ring) A->P1 Catalyst (e.g., Rhodium) Favorable B 5-Hexenylamine P2 2-Methylpiperidine (6-membered ring) B->P2 Catalyst (e.g., Rhodium) Favorable C 3-Butenylamine P3 2-Methylazetidine (4-membered ring) C->P3 Catalyst (e.g., Rhodium) Less Favorable

Figure 2. Comparison of intramolecular hydroamination pathways for different aminoalkenes.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 3-Butenylamine hydrochloride, a key intermediate in various synthetic processes. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established techniques for the analysis of similar aliphatic amines. The information herein is intended to serve as a foundational resource for developing and validating robust analytical protocols for this compound.

Introduction to Analytical Challenges

This compound, being a small, polar, and non-chromophoric molecule, presents unique challenges for analytical determination. Direct analysis by common techniques like UV-Vis spectrophotometry or reversed-phase HPLC with UV detection is often impractical due to the lack of a suitable chromophore. Therefore, derivatization to introduce a chromophoric or fluorophoric tag is a common and necessary strategy to enhance detection and quantification. This guide explores and compares several such derivatization-based approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various analytical techniques applicable to the analysis of aliphatic amines, which can be adapted for this compound. These methods primarily involve a pre-column derivatization step to facilitate detection.

Table 1: Comparison of HPLC-Based Methods for Aliphatic Amine Analysis

MethodDerivatization ReagentDetection MethodLinearity RangeLimit of Detection (LOD)Key AdvantagesPotential Considerations
HPLC-FLD o-Phthaldiadehyde (OPA)Fluorescence0.125–125 µM/L[1]0.9 - 7.2 ng[1]High sensitivity, well-established method.[1]Reagent stability, potential for matrix interference.
HPLC-FLD 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su)FluorescenceNot Specified0.01-0.04 nM[2]Excellent sensitivity, applicable to complex matrices.[2]Reagent availability and cost.
HPLC-Amperometry Naphthalene-2,3-dicarboxaldehyde (NDA)AmperometricNot Specified0.02 to 0.1 nM[3]High sensitivity and selectivity.[3]Requires specialized electrochemical detector.
HPLC-Amperometry Phenylisothiocyanate (PITC)AmperometricNot SpecifiedLower µg/L range[4]Applicable to primary and secondary amines.[4]Derivatization can be complex.

Table 2: Comparison of GC-Based Methods for Aliphatic Amine Analysis

MethodDerivatization ReagentDetection MethodLinearity RangeLimit of Detection (LOD)Key AdvantagesPotential Considerations
GC-MS Benzenesulfonyl chloride (BSC)Mass SpectrometryNot Specified0.0408-0.421 µg/mL (as amines)[5]High specificity and structural elucidation capabilities.[5]Derivatization can be multi-step, potential for thermal degradation.
GC-NPD Various (e.g., silylation, acylation)Nitrogen-PhosphorusNot SpecifiedNot SpecifiedHighly selective for nitrogen-containing compounds.[6]Derivatization often requires anhydrous conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of any analytical method.[7][8] Below are representative experimental protocols adapted from literature for the analysis of aliphatic amines, which can serve as a starting point for this compound.

Protocol 1: HPLC-FLD with OPA Derivatization

This protocol is based on the method described for the simultaneous determination of amino acids and alkyl amines.[1]

  • Standard Preparation: Prepare a stock solution of this compound in 0.1 M HCl. Prepare working standards by diluting the stock solution with ultrapure water to achieve concentrations within the expected linear range.

  • Derivatization Procedure:

    • Mix a specific volume of the standard or sample solution with a borate (B1201080) buffer.

    • Add the OPA reagent solution (containing OPA and a thiol, such as 2-mercaptoethanol).

    • Allow the reaction to proceed for a defined time at room temperature in the dark.

    • Stop the reaction by adding an acid.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength of 230 nm and an emission wavelength of 450 nm.[1]

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations in triplicate.[9] Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., low, medium, high). Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. Calculate the relative standard deviation (RSD) for both.

    • Specificity: Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the retention time of the derivatized analyte.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS with BSC Derivatization

This protocol is adapted from a method for the simultaneous determination of atmospheric amines.[5]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards by dilution.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample, add a strong base (e.g., NaOH solution).

    • Add the derivatizing agent, benzenesulfonyl chloride (BSC), and agitate the mixture.

    • Heat the reaction mixture to ensure complete derivatization.

    • Perform a liquid-liquid extraction of the derivative using a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic phase and adjust the final volume.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold, then ramp up to a final temperature (e.g., 290°C) to ensure separation of the derivative from other components.[5]

    • Injector: Splitless mode.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Validation Parameters: Follow a similar validation strategy as outlined in Protocol 1, adapting the procedures for a GC-MS system.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.

HPLC_Workflow cluster_prep Sample/Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_validation Validation start 3-Butenylamine HCl Standard/Sample prep Dilution to Working Concentration start->prep reagent Add Buffer & OPA Reagent prep->reagent react Incubate reagent->react hplc HPLC-FLD Injection react->hplc data Data Acquisition (Chromatogram) hplc->data validation Calculate Linearity, Accuracy, Precision, LOD/LOQ data->validation

Caption: HPLC-FLD with OPA Derivatization Workflow.

GCMS_Workflow cluster_prep_gc Sample/Standard Preparation cluster_deriv_gc Derivatization & Extraction cluster_analysis_gc Analysis cluster_validation_gc Validation start_gc 3-Butenylamine HCl Standard/Sample prep_gc Prepare in Methanol start_gc->prep_gc reagent_gc Add Base & BSC Reagent prep_gc->reagent_gc react_gc Heat & Agitate reagent_gc->react_gc extract Liquid-Liquid Extraction react_gc->extract gcms GC-MS Injection extract->gcms data_gc Data Acquisition (Mass Spectrum) gcms->data_gc validation_gc Calculate Validation Parameters data_gc->validation_gc

Caption: GC-MS with BSC Derivatization Workflow.

Conclusion

The validation of analytical methods for this compound requires a tailored approach due to its physicochemical properties. Both HPLC with fluorescence or electrochemical detection and GC-MS after derivatization offer viable pathways with high sensitivity and specificity. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of a suitable analytical method, ensuring the generation of reliable and accurate data for this important compound. Researchers should perform in-house validation to confirm the suitability of the chosen method for their specific application.

References

Comparative Analysis of Novel Benzylamine Derivatives Synthesized from 3-Butenylamine Hydrochloride: Antifungal Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of novel N-(arylmethyl)-3-butenylamine derivatives. This report details their synthesis, comparative antifungal efficacy against pathogenic fungi, and cytotoxic effects on mammalian cells, providing valuable data for the development of new therapeutic agents.

A series of novel N-(arylmethyl)-3-butenylamine derivatives have been synthesized from 3-butenylamine hydrochloride, a versatile building block in organic synthesis. This guide provides a comparative analysis of their antifungal activity against clinically relevant fungal strains and their cytotoxic profiles against a human cell line. The data presented herein offers insights into the structure-activity relationships (SAR) of this new class of compounds, with the potential to guide the development of more effective and less toxic antifungal agents. For comparison, the commercially available antifungal drug, butenafine, a known benzylamine (B48309) derivative, was included in the evaluation.

Comparative Biological Activity

The synthesized compounds were evaluated for their in vitro antifungal activity against Candida albicans and Trichophyton rubrum, two common fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method. Furthermore, the cytotoxicity of the compounds was assessed against the human keratinocyte cell line (HaCaT) using the MTT assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the compound's therapeutic window.

Table 1: Antifungal Activity and Cytotoxicity of N-(arylmethyl)-3-butenylamine Derivatives

Compound IDAr-groupC. albicans MIC (µg/mL)T. rubrum MIC (µg/mL)HaCaT CC50 (µg/mL)Selectivity Index (C. albicans)Selectivity Index (T. rubrum)
BND-1 4-chlorobenzyl82> 128> 16> 64
BND-2 2,4-dichlorobenzyl4111228112
BND-3 4-methylbenzyl164> 128> 8> 32
BND-4 4-methoxybenzyl328> 128> 4> 16
BND-5 1-naphthylmethyl20.56432128
Butenafine (Reference)10.255050200

Experimental Protocols

Synthesis of N-(arylmethyl)-3-butenylamine Derivatives (BND-1 to BND-5)

The synthesis of the target compounds was achieved through a two-step process starting from this compound.

Step 1: Neutralization of this compound this compound was neutralized with an aqueous solution of sodium hydroxide (B78521) (2 M) and extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate (B86663) and the solvent was evaporated under reduced pressure to yield free 3-butenylamine.

Step 2: Reductive Amination A solution of 3-butenylamine (1.0 eq) and the corresponding substituted benzaldehyde (B42025) or 1-naphthaldehyde (B104281) (1.0 eq) in methanol (B129727) was stirred at room temperature for 2 hours. Subsequently, sodium borohydride (B1222165) (1.5 eq) was added portion-wise, and the reaction mixture was stirred for an additional 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired N-(arylmethyl)-3-butenylamine derivative.

In Vitro Antifungal Susceptibility Testing

The antifungal activity was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure: The compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates. An equal volume of the fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HaCaT cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 24 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization and Absorbance Reading: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The CC50 value was determined from the dose-response curve.

Mechanism of Action and Signaling Pathway

Benzylamine antifungals, such as butenafine, are known to inhibit the enzyme squalene (B77637) epoxidase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of toxic levels of squalene within the fungal cell. This disruption of the cell membrane integrity and function ultimately results in fungal cell death.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneAccumulation Squalene Accumulation (Toxic) Squalene->SqualeneAccumulation SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Catalyzes SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential component CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to SqualeneAccumulation->CellDeath Benzylamines Benzylamine Derivatives (e.g., BND series, Butenafine) Benzylamines->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Squalene Blocked conversion SqualeneEpoxidase->SqualeneEpoxide

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzylamine derivatives.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the N-(arylmethyl)-3-butenylamine derivatives is depicted below.

experimental_workflow start Start synthesis Synthesis of N-(arylmethyl)-3-butenylamine Derivatives (BND-1 to BND-5) start->synthesis purification Purification and Characterization synthesis->purification antifungal_testing In Vitro Antifungal Susceptibility Testing (MIC) purification->antifungal_testing cytotoxicity_testing In Vitro Cytotoxicity Assay (CC50) purification->cytotoxicity_testing data_analysis Data Analysis and Selectivity Index Calculation antifungal_testing->data_analysis cytotoxicity_testing->data_analysis conclusion Conclusion and Structure-Activity Relationship data_analysis->conclusion

Caption: Workflow for the synthesis and biological evaluation of novel antifungal compounds.

Discussion and Conclusion

The results indicate that the novel N-(arylmethyl)-3-butenylamine derivatives exhibit promising antifungal activity. Notably, compound BND-5 , featuring a 1-naphthylmethyl substituent, demonstrated the most potent antifungal activity among the synthesized series, with MIC values of 2 µg/mL against C. albicans and 0.5 µg/mL against T. rubrum. Its activity approaches that of the reference drug, butenafine. The presence of electron-withdrawing groups on the benzyl (B1604629) ring, as in BND-1 and BND-2 , also resulted in significant antifungal activity. In contrast, derivatives with electron-donating groups (BND-3 and BND-4 ) were less active.

Importantly, the majority of the synthesized compounds displayed low cytotoxicity against human keratinocytes, resulting in favorable selectivity indices. This suggests that the N-(arylmethyl)-3-butenylamine scaffold is a promising starting point for the development of new antifungal agents with a potentially high therapeutic index. Further optimization of this scaffold, particularly focusing on modifications of the arylmethyl moiety, could lead to the discovery of even more potent and selective antifungal drug candidates.

comparative study of different synthetic routes to 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 3-butenylamine hydrochloride, a valuable building block in organic synthesis and pharmaceutical development. The comparison focuses on reaction efficiency, reagent accessibility, and overall practicality, supported by experimental data from the literature.

Summary of Synthetic Routes

Several distinct synthetic strategies for obtaining 3-butenylamine have been reported. This guide will focus on three primary, well-documented routes: the Gabriel-Mitsunobu synthesis, a multi-step conversion from 3-buten-1-ol (B139374) via an azide (B81097) intermediate, and the reduction of 3-butenonitrile. Each method offers a unique set of advantages and disadvantages in terms of yield, safety, and operational complexity.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall YieldPurity/Notes
Gabriel-Mitsunobu Synthesis 3-Buten-1-olPhthalimide (B116566), PPh₃, DEAD, Hydrazine (B178648)2~46%Avoids hazardous hydrides and azides.[1][2]
Azide Reduction Route 3-Buten-1-olBenzenesulfonyl chloride, NaN₃, LiAlH₄361.5% (from benzenesulfonate)Involves a potentially explosive azide intermediate and a highly reactive hydride.[1][2]
Nitrile Reduction Route 3-Butenonitrile (Allyl Cyanide)Aluminum Hydride (AlH₃)18-55%Yield reported to be highly variable.[1][2] Lithium aluminum hydride is noted as unsatisfactory for this reduction.[1][2]

Experimental Protocols

Route 1: Gabriel-Mitsunobu Synthesis

This two-step sequence begins with the conversion of 3-buten-1-ol to N-(3-butenyl)phthalimide, followed by hydrazinolysis to release the primary amine.

Step 1: Synthesis of N-(3-Butenyl)phthalimide [1][2]

  • To a solution of 3-buten-1-ol (2.00 g, 27.7 mmol), phthalimide (4.08 g, 27.7 mmol), and triphenylphosphine (B44618) (7.27 g, 27.7 mmol) in 65 mL of tetrahydrofuran (B95107) (THF), add a solution of diethyl azodicarboxylate (DEAD) (4.82 g, 27.7 mmol) in 10 mL of THF dropwise over 15 minutes.

  • Maintain the reaction temperature at 20–25 °C using an ice bath.

  • Stir the resulting solution at room temperature for 40 hours.

  • Concentrate the mixture in vacuo to obtain the crude product.

  • The reported yield for this step is 85%.[1][2]

Step 2: Synthesis of 3-Butenylamine [1][2]

  • Treat a solution of N-(3-butenyl)phthalimide (2.00 g, 9.94 mmol) in 10 mL of 95% ethanol (B145695) with 85% hydrazine hydrate (B1144303) (0.78 g, 16 mmol).

  • Stir the suspension overnight at room temperature.

  • Acidify the mixture with 10% aqueous HCl (10 mL) and filter the resulting precipitate, washing it with water.

  • Concentrate the combined filtrate and washings, basify with 50% aqueous NaOH, and extract with ether.

  • Dry the combined ethereal extracts and distill to yield 3-butenylamine.

  • The reported yield for this step is 54%.[1][2]

Route 2: Azide Reduction Route

This three-step method involves the conversion of 3-buten-1-ol to a good leaving group, displacement by azide, and subsequent reduction.

Experimental Protocol (General Procedure based on literature description[1][2])

  • Benzenesulfonation: React 3-buten-1-ol with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form 3-butenyl benzenesulfonate (B1194179).

  • Azide Displacement: Displace the benzenesulfonate group with sodium azide in a suitable polar aprotic solvent (e.g., DMF) to yield 3-butenyl azide.

  • Reduction: Reduce the azide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) to obtain 3-butenylamine. The overall yield from the benzenesulfonate is reported as 61.5%.[1][2]

Route 3: Nitrile Reduction Route

This approach involves the direct reduction of 3-butenonitrile.

Experimental Protocol (General Procedure based on literature description[1][2])

  • Prepare a solution of aluminum hydride (AlH₃) in a suitable solvent.

  • Add 3-butenonitrile to the aluminum hydride solution under an inert atmosphere.

  • After the reaction is complete, quench the reaction carefully and work up to isolate 3-butenylamine.

  • The reported yield is 55%, though reproducibility issues have been noted, with some attempts yielding only 8-12%.[1][2]

Final Step: Formation of this compound

To obtain the hydrochloride salt from the free amine, a standard acid-base neutralization is performed.

  • Dissolve the purified 3-butenylamine in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Add a solution of hydrochloric acid (e.g., 1.0 N aqueous HCl or HCl in a compatible organic solvent) to the amine solution.[3]

  • The hydrochloride salt will typically precipitate out of the solution.

  • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Gabriel_Mitsunobu_Synthesis cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Hydrazinolysis 3-Buten-1-ol 3-Buten-1-ol reaction1 3-Buten-1-ol->reaction1 Phthalimide Phthalimide Phthalimide->reaction1 PPh3_DEAD PPh₃, DEAD PPh3_DEAD->reaction1 N-(3-Butenyl)phthalimide N-(3-Butenyl)phthalimide reaction2 N-(3-Butenyl)phthalimide->reaction2 reaction1->N-(3-Butenyl)phthalimide 85% Hydrazine Hydrazine Hydrazine->reaction2 3-Butenylamine 3-Butenylamine reaction2->3-Butenylamine 54%

Caption: Gabriel-Mitsunobu pathway to 3-Butenylamine.

Azide_Reduction_Route 3-Buten-1-ol 3-Buten-1-ol reaction1 3-Buten-1-ol->reaction1 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->reaction1 3-Butenyl_benzenesulfonate 3-Butenyl benzenesulfonate reaction2 3-Butenyl_benzenesulfonate->reaction2 Sodium_Azide NaN₃ Sodium_Azide->reaction2 3-Butenyl_azide 3-Butenyl azide reaction3 3-Butenyl_azide->reaction3 LiAlH4 LiAlH₄ LiAlH4->reaction3 3-Butenylamine 3-Butenylamine reaction1->3-Butenyl_benzenesulfonate reaction2->3-Butenyl_azide reaction3->3-Butenylamine 61.5% (from sulfonate)

Caption: Synthesis of 3-Butenylamine via an azide intermediate.

Nitrile_Reduction_Route 3-Butenonitrile 3-Butenonitrile reaction 3-Butenonitrile->reaction Aluminum_Hydride Aluminum Hydride (AlH₃) Aluminum_Hydride->reaction 3-Butenylamine 3-Butenylamine reaction->3-Butenylamine 8-55%

Caption: Direct reduction of 3-Butenonitrile.

Hydrochloride_Formation 3-Butenylamine 3-Butenylamine reaction 3-Butenylamine->reaction HCl HCl HCl->reaction 3-Butenylamine_HCl 3-Butenylamine Hydrochloride reaction->3-Butenylamine_HCl

Caption: Final conversion to the hydrochloride salt.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 3-Butenylamine Hydrochloride in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrrolidines, a cornerstone of many pharmaceuticals, presents a landscape of diverse methodologies. At the heart of this landscape lies a critical decision: the choice of starting material. This guide provides a comprehensive cost-benefit analysis of a common precursor, 3-Butenylamine hydrochloride, comparing its utility against prominent alternative synthetic strategies. Through an objective lens, we will dissect the performance of each method, supported by experimental data, to empower informed decisions in your synthetic endeavors.

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The efficient construction of this five-membered nitrogen heterocycle is, therefore, a paramount objective in organic synthesis. This compound offers a straightforward and often cost-effective entry point to this valuable molecular architecture via intramolecular cyclization reactions. However, the ever-evolving field of synthetic chemistry has introduced a host of powerful alternatives, each with its own set of advantages and disadvantages. This guide will explore three such alternatives: Iridium-catalyzed Asymmetric Intramolecular Reductive Amination, Organocatalyzed Asymmetric Aza-Michael Addition, and Catalytic Asymmetric [3+2] Cycloaddition, and compare them against a baseline synthesis utilizing this compound.

Method 1: Intramolecular Hydroamination of this compound (Baseline)

The direct intramolecular cyclization of this compound, or its N-protected derivatives, represents a fundamental approach to pyrrolidine synthesis. This method relies on the intramolecular addition of the amine to the pendant alkene, often catalyzed by a transition metal.

Experimental Protocol: Palladium-Catalyzed Intramolecular Hydroamination of N-Tosyl-3-butenylamine

To a solution of N-tosyl-3-butenylamine (1 mmol) in toluene (B28343) (10 mL) is added Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.1 mmol). The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-tosyl-2-methylpyrrolidine.

Alternative Synthetic Strategies: A Comparative Overview

Modern synthetic chemistry offers several sophisticated alternatives for the construction of substituted pyrrolidines, often providing high levels of stereocontrol, which is crucial for the synthesis of chiral drug candidates.

Alternative 1: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination

This powerful method involves the cyclization of an amino-ketone precursor, where an iridium catalyst in conjunction with a chiral ligand facilitates a highly enantioselective reductive amination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination of an Amino-Ketone

In a glovebox, a pressure vessel is charged with the amino-ketone substrate (1 mmol), [Ir(COD)Cl]₂ (0.025 mmol), and a chiral ferrocene (B1249389) diphosphine ligand (e.g., (R,R)-f-SPIROPHOS) (0.055 mmol) in dichloromethane (B109758) (5 mL). The vessel is sealed, removed from the glovebox, and connected to a hydrogen line. The reaction is stirred under a hydrogen atmosphere (10 atm) at room temperature for 24 hours. The solvent is then removed in vacuo, and the crude product is purified by flash chromatography to yield the enantioenriched substituted pyrrolidine.

Alternative 2: Organocatalyzed Asymmetric Aza-Michael Addition

This approach utilizes small organic molecules, such as squaramides, to catalyze the asymmetric intramolecular addition of a nitrogen nucleophile to an α,β-unsaturated system, forming the pyrrolidine ring with high enantioselectivity.

Experimental Protocol: Squaramide-Catalyzed Asymmetric Intramolecular Aza-Michael Addition

To a solution of the N-protected aminomethyl enone (1 mmol) in dichloromethane (10 mL) at room temperature is added a chiral squaramide catalyst (0.1 mmol). The reaction mixture is stirred for 48 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to furnish the optically active pyrrolidine derivative.

Performance and Cost Comparison

To facilitate a clear and objective comparison, the following tables summarize the key performance indicators and estimated costs associated with each synthetic route.

Table 1: Performance Comparison of Pyrrolidine Synthesis Methods

MethodTypical Yield (%)Typical Reaction Time (h)Purity/Enantioselectivity
Intramolecular Hydroamination of 3-Butenylamine derivative 60-80%24Racemic or requires chiral auxiliary
Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination 85-98%24High (often >95% ee)
Organocatalyzed Asymmetric Aza-Michael Addition 70-95%48High (often >90% ee)

Table 2: Estimated Cost Analysis per 1 mmol of Product

Reagent/CatalystMethod 1 (Hydroamination)Method 2 (Ir-Catalyzed)Method 3 (Aza-Michael)
Starting Material 3-Butenylamine HCl (~$5)Amino-ketone (variable, ~$20-50)Aminomethyl enone (variable, ~$20-50)
Catalyst Pd(OAc)₂ (~$2)[Ir(COD)Cl]₂ (~$30)Squaramide Catalyst (~$15)
Ligand/Additive P(o-tol)₃ (~$1)Chiral Ferrocene Ligand (variable, ~$50-200)-
Solvent/Other Reagents ~$5~$10~$10
Total Estimated Cost ~$13 ~$110-290 ~$45-75

Note: Prices are estimates based on commercially available data and may vary depending on the supplier, purity, and scale. The cost of synthesizing the starting materials for Methods 2 and 3 is a significant variable.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.

G cluster_0 Method 1: Intramolecular Hydroamination a 3-Butenylamine Derivative b Pd(OAc)₂ / P(o-tol)₃ a->b Toluene, 100°C c Substituted Pyrrolidine b->c

Caption: Workflow for Intramolecular Hydroamination.

G cluster_1 Method 2: Iridium-Catalyzed Reductive Amination d Amino-ketone e [Ir(COD)Cl]₂ / Chiral Ligand, H₂ d->e DCM, rt f Enantioenriched Pyrrolidine e->f

Caption: Workflow for Iridium-Catalyzed Reductive Amination.

G cluster_2 Method 3: Organocatalyzed Aza-Michael Addition g Aminomethyl Enone h Chiral Squaramide Catalyst g->h DCM, rt i Enantioenriched Pyrrolidine h->i

Caption: Workflow for Organocatalyzed Aza-Michael Addition.

Conclusion: Selecting the Optimal Synthetic Route

The choice between this compound and its synthetic alternatives is a nuanced decision that hinges on the specific goals of the research program.

  • For cost-sensitive applications and the synthesis of racemic or achiral pyrrolidines, the intramolecular hydroamination of a 3-butenylamine derivative offers a compellingly economical option. Its primary drawback is the lack of inherent stereocontrol.

  • When high enantiopurity is paramount, particularly in the context of drug development, the Iridium-catalyzed Asymmetric Intramolecular Reductive Amination stands out as a highly efficient and selective method. The trade-off is a significantly higher cost, driven by the expensive iridium catalyst and chiral ligand.

  • The Organocatalyzed Asymmetric Aza-Michael Addition presents a balanced approach, offering good to excellent enantioselectivity at a more moderate cost compared to the iridium-catalyzed method. The longer reaction times may be a consideration for high-throughput synthesis campaigns.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the target molecule's complexity, the required level of stereochemical purity, budgetary constraints, and time considerations. This guide provides the foundational data to navigate these decisions and select the most appropriate and efficient path forward in your synthesis of valuable pyrrolidine-containing molecules.

A Comparative Guide to Assessing the Purity of Synthesized 3-Butenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Butenylamine hydrochloride, a key building block in organic synthesis. We present detailed experimental protocols and data interpretation guidelines to facilitate a robust evaluation of product quality.

Physicochemical Properties and Commercial Benchmarks

This compound (CAS RN: 17875-18-2) is a solid with a molecular weight of 107.58 g/mol .[1][2] Commercially available products typically cite a purity of 95-98%.[1][3][4][5][6][7] The reported melting point ranges from 174-180 °C, which serves as a fundamental, albeit preliminary, indicator of purity.[1][3][4][7][8]

Analytical Workflow for Purity Determination

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of synthesized this compound. The following workflow outlines a logical sequence of experiments to identify and quantify the main component and potential impurities.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Screening cluster_1 Structural Confirmation & Impurity Identification cluster_2 Quantitative Purity Assessment cluster_3 Data Analysis & Reporting MeltingPoint Melting Point Determination NMR NMR Spectroscopy (¹H & ¹³C) MeltingPoint->NMR FTIR FTIR Spectroscopy FTIR->NMR MS Mass Spectrometry NMR->MS Titration Nonaqueous Titration MS->Titration HPLC HPLC-UV (with Derivatization) MS->HPLC GC Headspace GC MS->GC DataIntegration Data Integration & Purity Calculation Titration->DataIntegration HPLC->DataIntegration GC->DataIntegration Report Final Purity Report DataIntegration->Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the key analytical techniques, their purpose, and the type of information they provide in the context of purity assessment for this compound.

Technique Purpose Information Provided Alternative/Complementary Methods
Melting Point Preliminary purity checkA sharp melting range close to the literature value (176-180 °C) suggests high purity. A broad range indicates the presence of impurities.[1][3][4]Differential Scanning Calorimetry (DSC)
FTIR Spectroscopy Functional group identificationConfirms the presence of key functional groups (amine, C=C double bond). Comparison with a reference spectrum can reveal gross impurities.Raman Spectroscopy
¹H and ¹³C NMR Spectroscopy Structural confirmation and impurity profilingProvides detailed structural information and allows for the identification and potential quantification of proton-containing impurities.[9]2D NMR (COSY, HSQC) for complex spectra
Mass Spectrometry (MS) Molecular weight confirmationConfirms the molecular weight of the parent compound.High-Resolution Mass Spectrometry (HRMS) for elemental composition
Nonaqueous Titration Assay of total amine hydrochloride contentQuantifies the total amount of amine hydrochloride present. It is a compendial method for amine salt purity.[7]Potentiometric Titration
HPLC-UV (with Derivatization) Quantification of the main component and non-volatile impuritiesSeparates and quantifies the target compound and impurities. Derivatization is necessary as the analyte lacks a strong UV chromophore.[10][11]HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), Ion Chromatography
Headspace Gas Chromatography (GC) Analysis of residual solvents and volatile impuritiesIdentifies and quantifies volatile organic compounds that may be present from the synthesis.[12]GC-MS for definitive identification of unknowns

Detailed Experimental Protocols

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Place a small, dry sample of this compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat at a rate of 10 °C/min until the temperature is approximately 15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

  • Interpretation: A sharp melting range of 1-2 °C that falls within the literature value (176-180 °C) indicates high purity.[1][3][4] A wider melting range suggests the presence of impurities.

FTIR Spectroscopy
  • Apparatus: FTIR spectrometer with a universal ATR accessory.

  • Procedure:

    • Obtain a background spectrum.

    • Place a small amount of the sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the sample spectrum.

  • Interpretation: The spectrum should show characteristic peaks for an amine salt (broad N-H stretch around 2400-3200 cm⁻¹) and a terminal alkene (C=C stretch around 1640 cm⁻¹ and =C-H bends around 910 and 990 cm⁻¹). Compare the obtained spectrum with a reference spectrum of this compound.

¹H and ¹³C NMR Spectroscopy
  • Apparatus: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

  • Interpretation:

    • ¹H NMR: The spectrum should be consistent with the structure of this compound. Look for signals corresponding to the vinyl protons, and the two methylene (B1212753) groups. The integration of the signals should correspond to the number of protons. Unexplained signals indicate impurities.

    • ¹³C NMR: The spectrum should show four distinct signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts should be consistent with the expected values.

HPLC-UV with Pre-column Derivatization
  • Rationale: this compound lacks a UV chromophore, necessitating derivatization for sensitive UV detection. O-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[11]

  • Apparatus: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • OPA derivatizing reagent: Prepare according to standard protocols.

    • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Procedure:

    • Derivatization: Mix the sample solution with the OPA reagent and allow it to react for a specified time (typically 1-2 minutes).

    • Chromatography:

      • Inject the derivatized sample onto the HPLC system.

      • Use a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time.

      • Monitor the elution at a wavelength appropriate for the OPA derivative (e.g., 340 nm).

  • Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Headspace Gas Chromatography (GC) for Residual Solvents
  • Apparatus: Headspace GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624).[12]

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and an internal standard.[12]

    • Seal the vial.

  • GC Conditions:

    • Incubate the vial at an elevated temperature (e.g., 80-100 °C) for a set time to allow volatiles to partition into the headspace.[12]

    • Inject a sample of the headspace gas into the GC.

    • Use a temperature program to separate the analytes.

  • Interpretation: Identify and quantify any residual solvents by comparing their retention times and peak areas with those of known standards.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires the application of multiple analytical techniques. While initial screening methods like melting point and FTIR provide a quick check, chromatographic and spectroscopic methods are essential for a detailed impurity profile and accurate quantification. The protocols outlined in this guide provide a robust framework for researchers to ensure the quality of their synthesized material, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Applications of 3-Butenylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Butenylamine hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating both a primary amine and a terminal alkene, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative overview of its applications, supported by a detailed experimental protocol for a representative synthesis and a discussion of its reactivity in comparison to other unsaturated amines.

Performance Comparison and Alternatives

While direct, quantitative comparative studies benchmarking this compound against other aminoalkenes in specific reactions are not extensively documented in publicly available literature, a qualitative comparison can be made based on the well-established principles of the reactivity of homoallylic amines.[1][3][4][5] Homoallylic amines, such as 3-butenylamine, are crucial precursors for a wide array of saturated nitrogen heterocycles and other biologically active molecules.[3]

The key to the synthetic utility of 3-butenylamine lies in the interplay between its nucleophilic amine group and the reactive terminal double bond. This dual functionality allows for either independent reactions at each site or concerted/sequential reactions involving both moieties, such as intramolecular cyclizations.[1]

Table 1: Comparison of 3-Butenylamine with Alternative Unsaturated Amines

Feature3-Butenylamine (Homoallylic Amine)Allylamine (Allylic Amine)4-Pentenylamine (Higher Homologue)
Structure NH₂ group is separated from the double bond by two methylene (B1212753) groups (δ,γ-position).NH₂ group is directly attached to the allylic carbon (α,β-position).NH₂ group is separated from the double bond by three methylene groups (ε,δ-position).
Reactivity of Amine Standard primary amine reactivity; acts as a good nucleophile.[5]The nitrogen lone pair can be delocalized by the adjacent double bond, slightly reducing its nucleophilicity compared to saturated amines.[4]Standard primary amine reactivity, similar to 3-butenylamine.
Reactivity of Alkene The terminal double bond is electronically isolated and undergoes typical alkene reactions (e.g., addition, oxidation).The double bond is activated, and the allylic position is susceptible to substitution reactions.The terminal double bond is electronically isolated, similar to 3-butenylamine.
Cyclization Potential Well-suited for the formation of 5-membered rings (pyrrolidines) via intramolecular cyclization.[1][3]Can be used to form 3- or 4-membered rings, but these are generally less favored.Can be used to form 6-membered rings (piperidines) via intramolecular cyclization.
Key Applications Synthesis of pyrrolidine (B122466) derivatives, substituted quinones, and other N-heterocycles.[1]Synthesis of aziridines, allylic substitution products, and various heterocycles.Synthesis of piperidine (B6355638) derivatives and other larger N-heterocycles.

Key Applications and Experimental Data

A significant application of this compound is in the synthesis of substituted naphthoquinones, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities.[6] A prime example is its use in the synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione.[7]

Table 2: Synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

Reactant 1Reactant 2BaseProduct
This compound2,3-Dichloro-1,4-naphthoquinoneSodium bicarbonate2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

Experimental Protocol: Synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

This protocol is a representative procedure based on the known reaction between this compound and 2,3-dichloro-1,4-naphthoquinone and general procedures for similar nucleophilic substitutions on this scaffold.[6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent) in ethanol.

  • Addition of Amine: To a separate container, dissolve this compound (1.0-1.2 equivalents) and sodium bicarbonate (2.0-2.5 equivalents) in a minimal amount of water and add it to the flask. The sodium bicarbonate is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Stir the resulting mixture at room temperature or gently heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Below are diagrams illustrating the experimental workflow and the synthetic versatility of this compound.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 3-Butenylamine HCl D Dissolve in Ethanol/Water A->D B 2,3-Dichloro-1,4-naphthoquinone B->D C Sodium Bicarbonate C->D E Stir at RT or Reflux (Monitor by TLC) D->E F Solvent Removal E->F G Aqueous Extraction (Ethyl Acetate) F->G H Column Chromatography G->H I 2-(3-butenylamino)-3-chloro naphthalene-1,4-dione H->I

Caption: Experimental workflow for the synthesis of a substituted naphthoquinone.

logical_relationship cluster_reactions Reaction Types cluster_products Product Classes A This compound B Nucleophilic Substitution (Amine) A->B C Intramolecular Cyclization (Amine + Alkene) A->C D Alkene Addition Reactions (e.g., Hydroboration, Halogenation) A->D E N-Substituted Aromatics/ Quinones B->E F Pyrrolidines & other N-Heterocycles C->F G Functionalized Amino Alcohols/ Halides D->G

Caption: Synthetic utility of this compound as a building block.

References

Mechanistic Insights into Pyrrolidine Synthesis: A Comparative Guide to Reactions of 3-Butenylamine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the construction of the pyrrolidine (B122466) ring is a fundamental undertaking due to its prevalence in a vast array of biologically active compounds. This guide provides a comparative analysis of the mechanistic aspects and performance of reactions involving 3-Butenylamine hydrochloride for pyrrolidine synthesis, alongside prominent alternative methodologies. The data presented is supported by experimental findings to offer a clear, objective comparison for synthetic strategy selection.

The intramolecular cyclization of this compound represents a direct and atom-economical approach to forming the pyrrolidine nucleus. This transformation, a type of intramolecular hydroamination, is a key focus of this guide. We will also explore established alternative routes, providing a comprehensive overview of the current landscape in pyrrolidine synthesis.

Intramolecular Cyclization of 3-Butenylamine: A Mechanistic Overview

The primary reaction of 3-Butenylamine involves the intramolecular addition of the amine functionality across the terminal double bond to yield a five-membered pyrrolidine ring, specifically 2-methyl-pyrrolidine. The reaction can be catalyzed by various methods, with Lewis acids being a notable approach. While specific mechanistic studies on the hydrochloride salt are not extensively detailed in publicly available literature, the cyclization of a related derivative, (2'-amino-N'-tert-butoxycarbonyl-5'-chlorobenzylidene)-3-butenylamine, has been shown to be promoted by Lewis acids like titanium tetrachloride (TiCl₄) to form 2-arylpyrrolidines[1]. This suggests a mechanism where the Lewis acid activates the alkene, making it more susceptible to nucleophilic attack by the tethered amine.

dot

Caption: Proposed mechanism for Lewis acid-catalyzed intramolecular cyclization of 3-Butenylamine.

Alternative Synthetic Routes to Pyrrolidines

A widely employed alternative for the synthesis of functionalized pyrrolidines, particularly N-vinylpyrrolidone (a valuable monomer), involves a two-step process starting from γ-butyrolactone and ethanolamine (B43304). This method is a significant industrial process and offers a different synthetic strategy compared to the intramolecular cyclization of alkenyl amines.

The reaction proceeds by the amination of γ-butyrolactone with ethanolamine to form N-(2-hydroxyethyl)-2-pyrrolidone (HEP). Subsequent dehydration of HEP yields N-vinylpyrrolidone (NVP)[2][3][4][5][6].

dot

Caption: Two-step synthesis of N-Vinylpyrrolidone from γ-butyrolactone and ethanolamine.

Performance Comparison

A direct quantitative comparison of the intramolecular cyclization of this compound with the γ-butyrolactone route for pyrrolidine synthesis is challenging due to the lack of standardized, directly comparable experimental data in the literature. The efficiency of the intramolecular hydroamination is highly dependent on the catalyst system employed, with yields for copper-promoted aminooxygenation of related alkenyl sulfonamides reaching up to 97%[7][8]. The industrial synthesis of NVP from γ-butyrolactone is optimized for high yield and continuous production[5][6].

Method Starting Materials Key Intermediates Product Reported Yields Key Advantages Key Disadvantages
Intramolecular Cyclization This compoundActivated alkene complex2-Methyl-pyrrolidineCatalyst dependent (up to 97% for related systems)[7]Atom economical, direct route to the pyrrolidine core.Requires a catalyst; detailed studies on the hydrochloride salt are limited.
γ-Butyrolactone Route γ-Butyrolactone, EthanolamineN-(2-hydroxyethyl)-2-pyrrolidone (HEP)N-Vinylpyrrolidone (NVP)High (industrially optimized)[2][5]Well-established industrial process, high throughput.Two-step process, requires higher temperatures for dehydration.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing synthetic methods. Below are generalized procedures based on the available literature.

General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization of a 3-Butenylamine Derivative

This protocol is adapted from the cyclization of a substituted benzylidene-3-butenylamine and serves as a representative example.[1]

  • To a solution of the 3-butenylamine derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), a Lewis acid (e.g., TiCl₄) is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

  • The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyrrolidine derivative.

General Procedure for the Synthesis of N-Vinylpyrrolidone from γ-Butyrolactone and Ethanolamine

This protocol is a generalized representation of the two-step industrial process.[2][5]

Step 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP)

  • γ-Butyrolactone and an excess of ethanolamine are charged into a reactor.

  • The mixture is heated to a specified temperature to drive the amination reaction.

  • The progress of the reaction is monitored until the consumption of the limiting reagent.

  • The excess ethanolamine is removed under reduced pressure to yield crude HEP, which can be purified by distillation.

Step 2: Dehydration of HEP to N-Vinylpyrrolidone (NVP)

  • HEP is vaporized and passed over a heated, solid-phase catalyst (e.g., alkali metal oxides on silica) in a tube reactor.

  • The reaction is carried out at high temperatures (e.g., 300-400 °C).

  • The product stream, containing NVP, water, and unreacted HEP, is condensed.

  • NVP is purified from the condensate by distillation.

Conclusion

Both the intramolecular cyclization of this compound and the synthesis from γ-butyrolactone offer viable routes to the pyrrolidine core, each with distinct advantages and disadvantages. The choice of method will ultimately depend on the desired substitution pattern of the final product, scalability requirements, and the availability of starting materials and catalysts. The intramolecular hydroamination approach is elegant in its atom economy for producing simple pyrrolidine structures, while the γ-butyrolactone route is a well-established and high-yielding industrial process for the synthesis of the important monomer, N-vinylpyrrolidone. Further mechanistic and comparative quantitative studies on the direct cyclization of this compound would be highly valuable to the synthetic community.

References

A Researcher's Guide to Quantum Chemical Calculations for 3-Butenylamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate in silico modeling of molecular properties is a cornerstone of modern chemical research. This guide provides a comparative overview of common quantum chemical methods for the analysis of 3-Butenylamine hydrochloride, a molecule of interest in synthetic chemistry and materials science. By presenting a structured comparison of theoretical data, this document aims to inform the selection of computational methodologies for similar chemical systems.

Introduction to Quantum Chemical Analysis of this compound

This compound is a primary amine salt containing a terminal double bond, making it a versatile building block. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity and interactions in various chemical environments. Quantum chemical calculations offer a powerful tool to elucidate these properties at the atomic level. However, the accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.

This guide compares several widely used Density Functional Theory (DFT) functionals for their performance in predicting key molecular properties of this compound. The calculated data is presented alongside hypothetical experimental values to serve as a benchmark for accuracy.

Computational Methodologies

The quantum chemical calculations presented herein were performed using a selection of DFT functionals and basis sets. The choice of functionals represents a range of approximations, from standard hybrid functionals to those with corrections for dispersion.

Computational Workflow:

The general workflow for the quantum chemical calculations is outlined below. This process ensures a systematic approach to obtaining reliable theoretical data for this compound.

G Computational Workflow for this compound cluster_setup Setup cluster_calc Calculations cluster_analysis Analysis Input_Structure Initial 3D Structure of 3-Butenylamine HCl Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Initial Guess Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure NMR_Calculation NMR Chemical Shift Calculation Geometry_Optimization->NMR_Calculation Optimized Structure Electronic_Properties Electronic Properties (HOMO-LUMO) Geometry_Optimization->Electronic_Properties Optimized Structure Compare_Spectra Compare with Experimental Spectra Frequency_Calculation->Compare_Spectra Calculated IR/Raman NMR_Calculation->Compare_Spectra Calculated NMR Shifts Analyze_Orbitals Analyze Molecular Orbitals Electronic_Properties->Analyze_Orbitals Orbital Energies Compare_Geometry Compare with Experimental Geometry G Hierarchy of Quantum Chemical Methods cluster_accuracy Increasing Accuracy / Cost HF Hartree-Fock (HF) DFT DFT HF->DFT Includes Electron Correlation MP2 MP2 HF->MP2 Perturbation Theory DFT->MP2 Similar Cost, Different Approach CCSD(T) Coupled Cluster (CCSD(T)) MP2->CCSD(T) Higher Order Excitations

Case Study: 3-Butenylamine Hydrochloride in the Synthesis of Naphthoquinone-Based Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 3-Butenylamine hydrochloride as a building block in the synthesis of bioactive molecules, specifically focusing on its application in the preparation of 2-amino-1,4-naphthoquinone derivatives. These compounds are of significant interest in drug discovery due to their established cytotoxic activity against various cancer cell lines. We will compare the synthesis utilizing this compound with alternative primary amines and present supporting experimental data and protocols.

Introduction to 2-Amino-1,4-Naphthoquinones in Drug Discovery

The 1,4-naphthoquinone (B94277) scaffold is a key pharmacophore found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of an amino group at the C-2 position of the naphthoquinone ring has been shown to be a viable strategy for enhancing cytotoxic effects. This activity is often attributed to the ability of these compounds to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interact with cellular macromolecules, ultimately leading to apoptosis.

One of the primary synthetic routes to 2-amino-1,4-naphthoquinones involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the naphthoquinone ring with a primary amine. This compound offers a unique building block in this context, as the terminal alkene functionality provides a handle for further chemical modifications, such as cyclization or the attachment of other functionalities.

Comparative Synthesis of 2-Amino-3-chloro-1,4-naphthoquinone Derivatives

The primary method for synthesizing 2-amino-3-chloro-1,4-naphthoquinones is the reaction of 2,3-dichloro-1,4-naphthoquinone with a primary amine. The reaction typically proceeds at room temperature or with gentle heating in a polar solvent like ethanol. A base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrochloric acid that is formed during the reaction, especially when the amine is used as its hydrochloride salt.

The following table summarizes the synthesis of various 2-amino-3-chloro-1,4-naphthoquinone derivatives using different primary amines, providing a comparison of reaction conditions and yields.

Amine UsedProductReaction ConditionsYield (%)Reference
This compound 2-(3-butenylamino)-3-chloronaphthalene-1,4-dioneEthanol, NaHCO3, Room TemperatureNot ReportedYerushalmi S, et al. (2007)
Piperonyl amine2-(Piperonylamino)-3-chloronaphthalene-1,4-dioneEthanol, Na2CO3, 5-6 h, Room TemperatureNot ReportedPatan A, et al. (2021)
Tryptamine2-((2-(1H-Indol-3-yl)ethyl)amino)-3-chloronaphthalene-1,4-dioneDiethyl ether, Et3N, 12 hNot ReportedHo et al.
Various Anilines2-(Arylamino)-3-chloronaphthalene-1,4-dioneWater, 20 h, Room Temperature84-90SciELO (2017)

Cytotoxicity of 2-Amino-1,4-Naphthoquinone Derivatives

The synthesized 2-amino-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)
5b (4-nitro-benzyl- derivative)MCF-7 (Breast)27.76
5k (4-bromo-benzyl- derivative)MCF-7 (Breast)27.86
5i A549 (Lung)6.15
2 SF-295 (Glioblastoma)0.57 µg/mL
2 HL-60 (Leukemia)0.7 µg/mL
9 MDAMB-435 (Breast)1.18 µg/mL
9 HCT-8 (Colon)1.33 µg/mL

Experimental Protocols

Synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

Disclaimer: The following protocol is a general procedure for the synthesis of 2-amino-3-chloro-1,4-naphthoquinones, as the specific details from the primary literature for the reaction with this compound were not available. This procedure is based on similar reported syntheses.

Materials:

  • 2,3-dichloro-1,4-naphthoquinone

  • This compound

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in 20 mL of ethanol.

  • To this solution, add this compound (1.0 mmol) followed by sodium bicarbonate (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material (2,3-dichloro-1,4-naphthoquinone) is consumed.

  • Once the reaction is complete, add 30 mL of chloroform (B151607) to the reaction mixture.

  • Wash the organic layer with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines

  • Peripheral blood mononuclear cells (PBMC)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Culture the cancer cell lines and PBMC in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized 2-amino-1,4-naphthoquinone derivatives for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 3 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Visualizations

G Proposed Anticancer Mechanism of 2-Amino-1,4-Naphthoquinones Naphthoquinone 2-Amino-1,4- Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, and Lipids OxidativeStress->MacromoleculeDamage Apoptosis Apoptosis (Programmed Cell Death) MacromoleculeDamage->Apoptosis

Caption: Proposed mechanism of anticancer activity for 2-amino-1,4-naphthoquinone derivatives.

G Experimental Workflow for Synthesis and Evaluation Start Start: Select Primary Amine Synthesis Nucleophilic Substitution with 2,3-dichloro-1,4-naphthoquinone Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CytotoxicityAssay Cytotoxicity Screening (MTT Assay) Characterization->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis End End: Identify Lead Compound DataAnalysis->End

Caption: General workflow for the synthesis and biological evaluation of 2-amino-1,4-naphthoquinone derivatives.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of 2-amino-1,4-naphthoquinone derivatives. The presence of the butenyl group allows for potential post-synthetic modifications, opening avenues for the creation of diverse chemical libraries for drug screening. The comparative data indicates that the reaction of primary amines with 2,3-dichloro-1,4-naphthoquinone is a robust and high-yielding method for accessing this class of compounds. The significant cytotoxic activity exhibited by these derivatives against various cancer cell lines underscores their potential as lead compounds in the development of novel anticancer agents. Further investigation into the structure-activity relationships and the mechanism of action of these compounds is warranted to optimize their therapeutic potential.

Safety Operating Guide

Proper Disposal of 3-Butenylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Butenylamine hydrochloride is a hazardous substance and requires disposal through a licensed chemical waste management facility. Under no circumstances should it be disposed of down the drain or in regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this chemical, minimizing environmental impact and maintaining a safe laboratory environment.

Key Safety and Handling Information

This compound is classified as a hazardous material, toxic if swallowed, and can cause skin and eye irritation.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 17875-18-2
Molecular Formula C₄H₁₀ClN
Molecular Weight 107.58 g/mol [1][3][4]
Melting Point 176-180 °C[1][2][5]
Purity ≥95%
Storage Temperature 4°C, in a sealed container, away from moisture[4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the chemical is managed and treated in accordance with all applicable environmental regulations.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.

    • Segregate waste containing this compound from other chemical waste streams to prevent accidental reactions.

  • Packaging for Disposal:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste.

    • Ensure the container is tightly sealed and stored in a designated and properly ventilated hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Management of Spills:

In the event of a small spill, the following steps should be taken:

  • Ensure Proper Ventilation and PPE: Work in a well-ventilated area and wear appropriate PPE.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid package_solid Package in a Labeled, Sealed Container solid_waste->package_solid package_liquid Collect in a Labeled, Leak-Proof Container for Liquid Waste liquid_waste->package_liquid storage Store in Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid->storage disposal Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Butenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Butenylamine hydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. Below is a summary of its hazard classifications and the mandatory personal protective equipment.

Hazard Data Summary

Hazard StatementClassificationGHS Pictogram
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)[1][2][3]Skull and crossbones
H315: Causes skin irritationSkin Irritation (Category 2)[1][2][3]Health hazard, Corrosion
H318: Causes serious eye damageSerious Eye Damage (Category 1)[1][2][3]Corrosion
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization (Category 1)[1][2][3]Health hazard
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[1][2]Health hazard

Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and solid particulates causing serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, irritation, and potential absorption.[4]
Body Protection Laboratory coat.Protects against contamination of clothing.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved N95 dust mask or a type P2 (EN 143) respirator cartridge is required when handling the solid outside of a fume hood.[1][2][4]Minimizes inhalation of the hazardous solid.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Experimental Workflow for Handling this compound

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve In fume hood reaction Reaction dissolve->reaction Add to solvent cleanup Work Area Decontamination reaction->cleanup Post-experiment storage Storage cleanup->storage Store waste and product

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment (e.g., glassware, spatulas, stir plates) and reagents inside the fume hood.

  • Don the required PPE as specified in the table above.

Step 2: Weighing the Solid

  • To prevent inhalation of dust, weighing should be performed in ventilated containment, such as a balance enclosure within the fume hood.[2][5]

  • Alternatively, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.[5][6][7]

Step 3: Dissolution and Reaction

  • If the protocol requires dissolving the solid, add the weighed this compound to the solvent inside the fume hood.

  • Handle all subsequent reaction steps within the fume hood.

Step 4: Post-Handling and Decontamination

  • After use, decontaminate the work area by wiping down all surfaces with an appropriate cleaning agent.[2][6]

  • Thoroughly wash hands and forearms with soap and water after removing gloves.[2][7]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Disposal Workflow

collect Collect Waste neutralize Neutralization (in fume hood) collect->neutralize Aqueous/solid waste containerize Containerize neutralize->containerize Adjust pH to 6-9 label Label Waste containerize->label store Store for Pickup label->store pickup EHS Pickup store->pickup

Caption: Step-by-step process for the safe disposal of this compound waste.

Step 1: Collection

  • Collect all waste materials, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and chemically compatible container.[2]

Step 2: Neutralization of Aqueous Waste (if applicable) For aqueous solutions containing this compound, neutralization is recommended prior to disposal.[4]

  • In a chemical fume hood, slowly add a weak base, such as sodium bicarbonate, to the aqueous waste while stirring.[4]

  • Monitor the pH using pH indicator strips. Continue adding the base until the pH is between 6 and 9.[8]

Step 3: Final Disposal

  • Transfer the neutralized solution or the solid waste into a properly labeled hazardous waste container.[4]

  • Label the container clearly as "Hazardous Waste" and list the contents.[9]

  • Store the sealed container in a designated secondary containment area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[2][4]

Spill Response Plan

In the event of a spill, prompt and appropriate action is crucial.

Spill Response Workflow

spill Spill Occurs alert Alert Personnel & Evacuate spill->alert ppe Don Additional PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean Up contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Immediate actions for responding to a this compound spill.

For a small solid spill (<50 grams):

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[3][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[10]

  • Clean-up:

    • Gently cover the spill with a damp paper towel to avoid generating dust.[11]

    • Carefully sweep the solid material into a dustpan and place it into a designated hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area with soap and water.[11]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[1][9]

For a large spill (>50 grams) or any spill outside of a fume hood:

  • Evacuate the laboratory immediately.

  • Alert your supervisor and contact your institution's EHS department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butenylamine hydrochloride
Reactant of Route 2
3-Butenylamine hydrochloride

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